2-Ethoxy-1-phenylethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
2-ethoxy-1-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-2-12-8-10(11)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMWDBHKRZTOMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60933461 | |
| Record name | 2-Ethoxy-1-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60933461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14869-39-7 | |
| Record name | 2'-Ethoxyacetophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014869397 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ethoxy-1-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60933461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Ethoxy-1-phenylethanone: Technical Synthesis & Reactivity Guide
[1]
Molecular Formula: C₁₀H₁₂O₂ CAS Registry Number: 14869-39-7 (α-isomer specific) Synonyms: Phenacyl ethyl ether, α-Ethoxyacetophenone, 2-Ethoxyacetophenone (IUPAC)[1]
Part 1: Executive Technical Summary
2-Ethoxy-1-phenylethanone is an aromatic ketone featuring an ethoxy group on the
Critical Distinction: Researchers must distinguish this compound from 2'-ethoxyacetophenone (CAS 2142-67-8), where the ethoxy group is on the ortho position of the benzene ring.[1] The reactivity profiles of these two isomers are fundamentally different; the
Part 2: Chemical Profile & Properties[2]
| Property | Specification | Notes |
| Molecular Weight | 164.20 g/mol | |
| Appearance | Colorless to pale yellow liquid | May crystallize at low temps (MP < 30°C) |
| Boiling Point | ~243–244 °C (760 mmHg) | often distilled under vacuum (~130°C @ 15 mmHg) |
| Solubility | Soluble in EtOH, Et₂O, CHCl₃ | Sparingly soluble in water |
| Reactivity Class | Susceptible to Norrish Type II photocleavage | |
| Precursor | Phenacyl Bromide | Warning: Precursor is a severe lachrymator |
Part 3: Synthetic Methodology
Protocol: Williamson Ether Synthesis from Phenacyl Bromide
This protocol utilizes a nucleophilic substitution (
Safety Prerequisite:
-
Phenacyl Bromide (2-Bromoacetophenone): Severe eye and respiratory irritant (tear gas agent).[1] All operations must be performed in a functioning fume hood.[1]
-
Sodium Ethoxide: Moisture sensitive; corrosive.[1]
Step-by-Step Workflow
-
Reagent Preparation:
-
Prepare a solution of Sodium Ethoxide (NaOEt) (1.1 eq) in anhydrous ethanol. Alternatively, generate in situ by dissolving sodium metal in dry ethanol under
.[1] -
Dissolve Phenacyl Bromide (1.0 eq) in anhydrous ethanol (concentration ~0.5 M).
-
-
Addition Phase:
-
Cool the phenacyl bromide solution to 0°C to minimize side reactions (e.g., Favorskii rearrangement or self-condensation).[1]
-
Add the NaOEt solution dropwise over 30 minutes with vigorous stirring.
-
Mechanistic Note: The dropwise addition prevents a high local concentration of base, which could trigger deprotonation at the
-carbon leading to enolate byproducts.[1]
-
-
Reaction & Monitoring:
-
Allow the mixture to warm to room temperature.
-
Stir for 2–4 hours. Monitor via TLC (Solvent: Hexane/EtOAc 4:1). The starting bromide (
) should disappear, replaced by the ether product ( ).[1]
-
-
Workup & Purification:
-
Quench with saturated
solution.[1] -
Remove ethanol under reduced pressure (rotary evaporator).[1]
-
Extract the residue with Diethyl Ether (
).[1] Wash combined organics with brine.[1] -
Dry over
, filter, and concentrate.[1] -
Purification: Distillation under reduced pressure is preferred to remove trace polymeric byproducts.[1]
-
Synthesis Workflow Diagram
Figure 1: Synthesis of 2-Ethoxy-1-phenylethanone via Williamson Ether route. Red node indicates high-hazard starting material.[1]
Part 4: Reactivity & Applications[2][8]
Photochemical Initiation (Norrish Type II)
As an
-
Mechanism: UV absorption promotes the carbonyl to an excited triplet state (
).[1] The -hydrogen (on the ethoxy ethyl group) is abstracted by the carbonyl oxygen, forming a 1,4-biradical.[1] This biradical collapses to generate reactive radicals capable of initiating polymerization.[1]
Heterocycle Synthesis (The Hantzsch-Type Cyclization)
The compound serves as a "C2" synthon in the synthesis of 1,3-azoles.[1]
-
Reaction with Urea/Thiourea: Condensation yields 2-hydroxy or 2-mercapto-4-phenylimidazoles.[1]
-
Reaction with Amides: Cyclodehydration yields oxazoles.[1]
Reactivity Pathway Diagram[1]
Figure 2: Primary reactivity pathways including photolysis and heterocycle formation.[1]
Part 5: Analytical Characterization
To validate the synthesis, the following spectral signatures must be confirmed:
-
¹H NMR (CDCl₃, 400 MHz):
-
IR Spectroscopy:
References
-
ChemicalBook. (2024).[1] 2'-Ethoxyacetophenone (CAS 14869-39-7) Properties and Suppliers.[1][2][1]
-
Note: This source correctly links the CAS 14869-39-7 to the alpha-ethoxy structure in its synonym list, despite the confusing primary name.[1]
-
-
Organic Syntheses. (1943).[1] p-Bromophenacyl Bromide (Procedure for Phenacyl Bromide analogs).[1] Organic Syntheses, Coll.[1][3] Vol. 2, p.480.[1][3]
- Provides the foundational handling and synthesis logic for phenacyl halides.
-
PubChem. (2024).[1] Phenacyl Bromide (Precursor Safety Data).[1][4] National Library of Medicine.[1] [1]
-
TCI Chemicals. (2024).[1] 2'-Ethoxyacetophenone (Isomer Distinction).[1][5][1]
- Used to verify the properties of the ortho-isomer to ensure exclusion
Sources
- 1. p-Ethoxyacetophenone | C10H12O2 | CID 72872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2'-ETHOXYACETOPHENONE | 14869-39-7 [chemicalbook.com]
- 3. Phenacyl bromide - Wikipedia [en.wikipedia.org]
- 4. Phenacyl bromide | C8H7BrO | CID 6259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2'-Ethoxyacetophenone | 2142-67-8 [chemicalbook.com]
Technical Monograph: 2-Ethoxy-1-phenylethanone
Structural Elucidation, Synthetic Pathways, and Application Framework[1]
Executive Summary
2-Ethoxy-1-phenylethanone (
Structural Elucidation & Physicochemical Profile[1][2][3][4][5]
The molecule consists of a phenyl ring conjugated to a carbonyl group, which is alpha-substituted with an ethoxy moiety.[1][2] This specific connectivity induces significant electronic effects:
-
-Effect & Acidity: The electronegativity of the
-oxygen increases the acidity of the methylene protons ( ) between the carbonyl and the ether oxygen, making them susceptible to enolization and subsequent functionalization.[1][2] -
Conformational Gating: The
bond allows for rotation, but the dipole-dipole repulsion between the carbonyl oxygen and the ether oxygen typically favors a gauche or anti conformation to minimize steric and electronic repulsion.[1][2]
Table 1: Physicochemical Profile
| Property | Value / Description | Note |
| IUPAC Name | 2-Ethoxy-1-phenylethanone | Also: Phenacyl ethyl ether |
| Molecular Formula | ||
| Molecular Weight | 164.20 g/mol | |
| Appearance | Colorless to pale yellow liquid | Oxidizes slightly upon air exposure |
| Boiling Point | ~235°C (at 760 mmHg) | ~115-118°C at 15 mmHg |
| Solubility | Soluble in EtOH, | Immiscible in water |
| Reactivity | Susceptible to Norrish Type I/II cleavage | Photoactive under UV irradiation |
Synthetic Pathways & Mechanistic Insights
While Friedel-Crafts acylation is theoretically possible, it often suffers from poly-acylation and deactivation issues.[1][2] The most robust, self-validating protocol involves the nucleophilic substitution of
3.1 Validated Protocol: Nucleophilic Substitution
Reaction:
Mechanistic Causality:
The reaction proceeds via an
3.2 Experimental Workflow (Step-by-Step)
-
Reagent Prep: Dissolve 1.0 eq of
-Bromoacetophenone (Phenacyl bromide) in absolute Ethanol (0.2 M concentration). -
Base Addition: Add 1.5 eq of anhydrous Potassium Carbonate (
). -
Reflux: Heat the mixture to reflux (approx. 78°C) for 4-6 hours.
-
In-Process Control (IPC): Monitor via TLC (Hexane:EtOAc 8:2).
-
Target: Disappearance of the starting bromide (
) and appearance of the ether product ( ).[2]
-
-
Workup:
-
Purification: Vacuum distillation is preferred for high purity (>98%).[1][2]
3.3 Synthetic Pathway Diagram
Figure 1: Nucleophilic substitution pathway for the synthesis of 2-Ethoxy-1-phenylethanone, highlighting the transition from electrophilic precursor to ether product.
Analytical Characterization
Trustworthiness in synthesis is established via spectral confirmation.[1][2] The following data points are diagnostic for 2-Ethoxy-1-phenylethanone.
4.1 Nuclear Magnetic Resonance (NMR)
The
| Moiety | Chemical Shift ( | Multiplicity | Integration | Assignment Logic |
| Aromatic | 7.90 – 7.95 | Doublet (m) | 2H | Ortho protons (Deshielded by C=O) |
| Aromatic | 7.40 – 7.60 | Multiplet | 3H | Meta/Para protons |
| 4.70 | Singlet | 2H | Diagnostic: Flanked by C=O and O-Et | |
| 3.65 | Quartet ( | 2H | Methylene of ethoxy group | |
| 1.25 | Triplet ( | 3H | Methyl of ethoxy group |
4.2 Infrared Spectroscopy (IR)
-
Carbonyl Stretch (
): 1690–1705 (Conjugated ketone).[1][2] -
Ether Stretch (
): 1110–1130 (Strong band).[1][2] -
C-H Stretch: 2850–2950
(Aliphatic) and >3000 (Aromatic).[1][2]
4.3 Spectroscopic Logic Flow
Figure 2: Decision tree for spectroscopic validation of the target molecule, prioritizing the diagnostic alpha-methylene shift.
Applications in Drug Development & Photochemistry[1][7]
5.1 Medicinal Chemistry Linker
The 2-ethoxy-1-phenylethanone motif serves as a crucial "linker" scaffold.[1][2] In drug design, specifically for Liver X Receptor (LXR) agonists , derivatives of
5.2 Photoinitiator Systems
This molecule belongs to the class of aromatic ketones capable of undergoing Norrish Type II reactions.[1][2] Upon UV irradiation, the carbonyl group excites to a triplet state, which can abstract a gamma-hydrogen (from the ethoxy chain), leading to radical formation.[2] This property makes it a candidate for initiating polymerization in acrylate systems, though it is often derivatized further (e.g., to 2,2-diethoxyacetophenone) to enhance efficiency [2].[2]
Safety & Handling (SDS Summary)
-
Hazards:
-
Storage: Store under inert gas (Nitrogen/Argon) to prevent peroxide formation at the ether site over long periods.[1][2]
-
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.[1][2]
References
-
Shibuya, K., et al. (2016).[1][2] Discovery of a 2-hydroxyacetophenone derivative as an outstanding linker to enhance potency and β-selectivity of liver X receptor agonist. Bioorganic & Medicinal Chemistry.
-
Allen, N. S. (1996).[1][2] Photoinitiators for UV and visible curing of coatings: Mechanisms and properties. Journal of Photochemistry and Photobiology A: Chemistry. [2]
-
PubChem.[1][2] (n.d.). 2-Ethoxy-1-phenylethanone Compound Summary. National Center for Biotechnology Information.[1][2]
Sources
- 1. 2-Phenoxy-1-phenylethanone | C14H12O2 | CID 222171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Pentylpyridine | C10H15N | CID 16800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Discovery of a 2-hydroxyacetophenone derivative as an outstanding linker to enhance potency and β-selectivity of liver X receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. southwest.tn.edu [southwest.tn.edu]
2-Ethoxy-1-phenylethanone IUPAC name
2-Ethoxy-1-phenylethanone: Technical Monograph & Synthesis Guide
Part 1: Executive Summary
2-Ethoxy-1-phenylethanone (IUPAC name), also known as
This guide provides a rigorous technical analysis of the compound, detailing its synthesis via nucleophilic substitution, spectroscopic signature, and utility in pharmaceutical research.
Part 2: Chemical Identity & Physical Properties
The nomenclature "2-Ethoxy-1-phenylethanone" follows IUPAC rules by identifying the longest carbon chain containing the ketone (ethanone) and treating the phenyl ring as a substituent at position 1, with the ethoxy group at position 2.
Table 1: Physicochemical Profile
| Property | Data |
| IUPAC Name | 2-Ethoxy-1-phenylethanone |
| Common Names | |
| CAS Number | 14869-39-7 |
| Molecular Formula | |
| Molecular Weight | 164.20 g/mol |
| Structure | Ph-C(=O)-CH |
| Boiling Point | ~243.5 °C (at 760 mmHg) |
| Appearance | Colorless to pale yellow liquid |
| Solubility | Soluble in ethanol, ether, chloroform; insoluble in water |
Part 3: Synthesis Methodology
The most robust synthetic route involves the Williamson ether synthesis, utilizing phenacyl bromide (2-bromo-1-phenylethanone) as the electrophile and ethanol as the nucleophile.
Core Reaction Pathway
Experimental Protocol
Reagents:
-
Phenacyl bromide (CAS 70-11-1): 1.0 eq (Warning: Potent lachrymator)
-
Absolute Ethanol: Solvent and reagent (excess)
-
Potassium Carbonate (
) or Sodium Ethoxide ( ): 1.2 eq -
Solvent: Anhydrous Ethanol or Acetone/Ethanol mix
Step-by-Step Procedure:
-
Preparation : In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve phenacyl bromide (10 mmol) in absolute ethanol (20 mL).
-
Addition : Add anhydrous potassium carbonate (12 mmol) to the solution. Note: If using sodium ethoxide, add dropwise to a cooled solution to prevent side reactions like aldol condensation.
-
Reflux : Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor reaction progress via TLC (Eluent: Hexane/EtOAc 8:2). The starting material (
) should disappear, yielding a more polar product ( ). -
Workup :
-
Cool the mixture to room temperature.
-
Filter off the inorganic salts (
, excess ). -
Concentrate the filtrate under reduced pressure (rotary evaporator).
-
-
Purification : Dissolve the residue in diethyl ether or dichloromethane and wash with water (2x) and brine (1x). Dry over anhydrous
, filter, and concentrate. -
Isolation : Purify the crude oil via vacuum distillation or silica gel column chromatography (Gradient: 5-10% EtOAc in Hexane).
Part 4: Mechanistic Insight
The formation of 2-ethoxy-1-phenylethanone proceeds via an SN2 (Substitution Nucleophilic Bimolecular) mechanism. The ethoxide anion (or ethanol assisted by base) attacks the electrophilic
Figure 1: Reaction Mechanism & Logic Flow
Caption: SN2 pathway for the synthesis of 2-ethoxy-1-phenylethanone. The
Part 5: Spectroscopic Characterization
Validation of the synthesized compound is achieved through NMR and IR spectroscopy.[1] The following data represents typical signals for this structure.
Table 2: Predicted Spectroscopic Data
| Technique | Signal/Peak | Assignment |
| Aromatic ortho-protons (deshielded by C=O) | ||
| Aromatic para-proton | ||
| Aromatic meta-protons | ||
| Ethoxy methylene (-O-CH | ||
| Ethoxy methyl (-O-CH | ||
| IR (Neat) | 1690-1700 cm | C=O[2] Stretch (Ketone, conjugated) |
| 1110-1120 cm | C-O-C Stretch (Ether) |
Part 6: Applications in Drug Development & Research
Heterocycle Synthesis (Hantzsch Synthesis)
2-Ethoxy-1-phenylethanone serves as a "masked" aldehyde or activated ketone equivalent. It reacts with thioamides or amidines to form thiazoles or imidazoles , which are ubiquitous scaffolds in medicinal chemistry (e.g., kinase inhibitors, antihistamines).
Photochemical Probes (Norrish Type II)
This compound is frequently used to study Norrish Type II reactions. Upon UV irradiation, the carbonyl group excites to a triplet state, abstracting a
Figure 2: Norrish Type II Photochemistry Pathway
Caption: Photochemical pathway of 2-ethoxy-1-phenylethanone upon UV exposure, illustrating potential degradation routes relevant to stability testing.
Part 7: Safety & Handling
-
Precursor Hazard : Phenacyl bromide is a severe lachrymator (tear gas agent). All synthesis steps involving this reagent must be performed in a functioning fume hood.
-
Product Safety : 2-Ethoxy-1-phenylethanone is an organic irritant. Avoid contact with skin and eyes.
-
Storage : Store in a cool, dry place under inert gas (
) to prevent slow oxidation or hydrolysis.
References
-
National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 6259, Phenacyl bromide. Retrieved from [Link]
-
Cowper, R. M., & Davidson, L. H. (1939). Phenacyl Bromide.[3][2][4][5][6][7] Organic Syntheses, 19, 24. (Standard protocol for precursor synthesis). Retrieved from [Link]
-
Gholinejad, M., et al. (2021). Exploring Unusual Effects of the Ring Substituents in the Type II Reaction with TD-DFT. (Discusses photochemical properties of 2-ethoxy-1-phenylethanone). Retrieved from [Link]
Sources
- 1. arpgweb.com [arpgweb.com]
- 2. 1-Ethoxy-1-phenylethanol | C10H14O2 | CID 17792938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phenacyl bromide | C8H7BrO | CID 6259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cidcocollegenashik.ac.in [cidcocollegenashik.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
An In-Depth Technical Guide to 2-Substituted-1-Phenylethanones: Synthesis, Characterization, and Applications
This technical guide provides a comprehensive overview of 2-substituted-1-phenylethanones, a critical class of aromatic ketones. Recognizing the potential ambiguity in specific nomenclature, this document focuses on the core chemical scaffold and explores the influence of various substituents at the C-2 position, with a particular emphasis on hydroxyl and phenoxy moieties. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, properties, and applications of these versatile compounds.
Introduction to the 2-Substituted-1-Phenylethanone Scaffold
The 1-phenylethanone (acetophenone) backbone is a fundamental structure in organic chemistry.[1][2] Substitution at the second carbon atom (the alpha-carbon to the carbonyl group) gives rise to a diverse family of molecules with a wide range of chemical and biological activities. These compounds serve as valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and fragrances.[2][3][4] This guide will delve into the nuances of synthesizing and characterizing these molecules, providing a solid foundation for their application in research and development.
Nomenclature and Key Synonyms
Clarity in chemical nomenclature is paramount. The compounds discussed herein are systematically named as derivatives of 1-phenylethanone. However, a variety of common and historical names are prevalent in the literature. Understanding these synonyms is crucial for effective literature searching and communication.
| Systematic Name | CAS Number | Common Synonyms |
| 2-Hydroxy-1-phenylethanone | 582-24-1 | 2-Hydroxyacetophenone, α-Hydroxyacetophenone, Benzoylcarbinol, Phenacyl alcohol[5][6] |
| 2-Phenoxy-1-phenylethanone | 721-04-0 | 2-Phenoxyacetophenone, α-Phenoxyacetophenone, Phenyl phenacyl ether[7][8] |
| 2-Amino-1-phenylethanone | 613-89-8 | Phenacylamine, 2-amino-acetophenone[9] |
While "2-Ethoxy-1-phenylethanone" is not as commonly cited, its synthesis would follow the general principles outlined in this guide.
Physicochemical Properties: A Comparative Analysis
The nature of the substituent at the C-2 position significantly influences the physicochemical properties of the molecule, such as melting point, boiling point, solubility, and polarity. These properties, in turn, dictate the appropriate reaction conditions, purification methods, and potential biological applications.
| Property | 2-Hydroxy-1-phenylethanone | 2-Phenoxy-1-phenylethanone |
| Molecular Formula | C₈H₈O₂[5] | C₁₄H₁₂O₂[7][8] |
| Molecular Weight | 136.15 g/mol [5] | 212.24 g/mol [8][10] |
| Appearance | Slightly yellow to orange powder[6] | White to pale yellow crystalline solid[7] |
| Melting Point | 86-89 °C[6] | 73 °C[7] |
| Boiling Point | 126 °C at 12 mmHg[6] | Not readily available |
| Solubility | Soluble in water, ether, ethanol, chloroform[6] | Low solubility in water; soluble in ethanol and acetone[7] |
Chemical Structures
The foundational structures of these key 2-substituted-1-phenylethanones are depicted below. The R-group represents the variable substituent at the C-2 position.
Caption: Chemical structures of the 2-substituted-1-phenylethanone scaffold.
Synthesis of 2-Substituted-1-Phenylethanones: A Generalized Approach
The synthesis of 2-substituted-1-phenylethanones can be achieved through various established organic chemistry reactions. The choice of a specific synthetic route depends on the desired substituent, the availability of starting materials, and the required scale of the reaction. A common and versatile method involves the nucleophilic substitution of a leaving group at the C-2 position of a suitable precursor.
Generalized Synthetic Workflow
Caption: Generalized workflow for the synthesis of 2-substituted-1-phenylethanones.
Detailed Experimental Protocol: Synthesis of 2-Phenoxy-1-phenylethanone
This protocol provides a representative procedure for the synthesis of 2-phenoxy-1-phenylethanone from 2-bromo-1-phenylethanone and phenol.
Materials:
-
2-Bromo-1-phenylethanone
-
Phenol
-
Potassium Carbonate (anhydrous)
-
Acetone (anhydrous)
-
Deionized Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-bromo-1-phenylethanone (1 equivalent), phenol (1.1 equivalents), and anhydrous potassium carbonate (1.5 equivalents).
-
Solvent Addition: Add anhydrous acetone to the flask to create a slurry. The volume of acetone should be sufficient to allow for efficient stirring.
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and potassium bromide by-products.
-
Solvent Removal: Remove the acetone from the filtrate using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 2-phenoxy-1-phenylethanone as a crystalline solid.
Self-Validation: The purity of the final product should be assessed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and MS). The disappearance of the starting materials and the appearance of the product peak on TLC provide in-process validation.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compounds. A combination of spectroscopic and chromatographic techniques is typically employed.
Analytical Workflow
Caption: Standard analytical workflow for the characterization of 2-substituted-1-phenylethanones.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This protocol provides a general HPLC method for the analysis of 2-substituted-1-phenylethanones. Method optimization may be required for specific derivatives.[11]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A gradient of acetonitrile and water is typically effective.
-
Example Gradient: Start with 40% acetonitrile, ramp to 80% acetonitrile over 10 minutes, hold for 2 minutes, and then return to initial conditions.
Procedure:
-
Standard Preparation: Prepare a stock solution of the reference standard in a suitable solvent (e.g., acetonitrile) at a known concentration.
-
Sample Preparation: Dissolve a known amount of the synthesized product in the same solvent.
-
Injection: Inject equal volumes of the standard and sample solutions into the HPLC system.
-
Data Analysis: Determine the purity of the sample by comparing the peak area of the analyte to the total peak area of all components in the chromatogram.
Applications in Research and Drug Development
2-Substituted-1-phenylethanones are valuable building blocks in medicinal chemistry and materials science.
-
Pharmaceutical Intermediates: These compounds are precursors to a wide range of biologically active molecules. For example, 2-amino-1-phenylethanone is a key intermediate in the synthesis of Ubenimex, an immunomodulatory agent.[9] Substituted acetophenones are also used to synthesize chalcones and pyrazole derivatives, which exhibit a variety of pharmacological activities.[4]
-
Photoinitiators: Certain derivatives, such as 2-phenoxy-1-phenylethanone, have applications as photoinitiators in polymerization processes.[7]
-
Fragrance and Flavoring Agents: The parent compound, acetophenone, is used in fragrances and as a food additive.[1][3]
Conclusion
The 2-substituted-1-phenylethanone scaffold represents a versatile and important class of molecules for researchers and drug development professionals. A thorough understanding of their synthesis, purification, and characterization is fundamental to unlocking their full potential in various scientific disciplines. This guide provides a foundational framework for working with these compounds, emphasizing a systematic and self-validating approach to ensure scientific integrity and reproducibility.
References
-
Cheméo. (n.d.). Chemical Properties of Ethanone, 2-hydroxy-1-phenyl- (CAS 582-24-1). Retrieved from [Link]
-
INCHEM. (n.d.). ICSC 1156 - ACETOPHENONE. Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound 2'-Hydroxyacetophenone (FDB010500). Retrieved from [Link]
-
Study.com. (n.d.). Acetophenone | Structure, Functional Group & Derivatives. Retrieved from [Link]
-
Wikipedia. (n.d.). Acetophenone. Retrieved from [Link]
-
Autech. (n.d.). Exploring 2-Amino-1-Phenylethanone: Properties, Applications, and Manufacturing. Retrieved from [Link]
-
Milosavljević, S., et al. (2022). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. PubMed Central. Retrieved from [Link]
-
NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
PubChem. (n.d.). 2-Phenoxy-1-phenylethanone. Retrieved from [Link]
-
NIST. (n.d.). Ethanone, 2-hydroxy-1-phenyl-. Retrieved from [Link]
-
Scribd. (n.d.). Synthesis of Acetophenone Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). EP0013960A1 - Substituted acetophenones, preparations containing them and processes for their preparation.
-
Wisdomlib. (2024, December 13). Substituted acetophenone: Significance and symbolism. Retrieved from [Link]
-
Science.gov. (n.d.). p-substituted acetophenone benzoylhydrazones: Topics by Science.gov. Retrieved from [Link]
- Google Patents. (n.d.). CN102206148A - Synthesis process of 2-hydroxy-5-nonylacetophenone.
-
ResearchGate. (2025, August 10). Synthesis of flavones from 2-hydroxy acetophenone and aromatic aldehyde derivatives by conventional methods and green chemistry approach. Retrieved from [Link]
Sources
- 1. Acetophenone - Wikipedia [en.wikipedia.org]
- 2. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are the uses and hazards of Acetophenone?_Chemicalbook [chemicalbook.com]
- 4. wisdomlib.org [wisdomlib.org]
- 5. Ethanone, 2-hydroxy-1-phenyl- (CAS 582-24-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. 2-HYDROXYACETOPHENONE | 582-24-1 [chemicalbook.com]
- 7. CAS 721-04-0: 2-Phenoxy-1-phenylethanone | CymitQuimica [cymitquimica.com]
- 8. 2-Phenoxy-1-phenylethanone | C14H12O2 | CID 222171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. innospk.com [innospk.com]
- 10. achmem.com [achmem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Solubility of 2-Ethoxy-1-phenylethanone in Organic Solvents
Introduction: The Significance of Solubility in Scientific Research and Development
For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility is paramount. This fundamental physicochemical property governs a multitude of critical parameters, from reaction kinetics and purification strategies to formulation development and bioavailability. 2-Ethoxy-1-phenylethanone, an aromatic ketone ether, serves as a valuable intermediate and building block in various synthetic pathways. Its solubility profile across a spectrum of organic solvents dictates its utility and handling in diverse applications, including organic synthesis and medicinal chemistry.
This technical guide provides an in-depth exploration of the solubility of 2-Ethoxy-1-phenylethanone. Moving beyond a mere compilation of data, this document elucidates the underlying principles governing its solubility, offers a robust experimental protocol for its determination, and presents a curated summary of its solubility in common organic solvents. The insights provided herein are intended to empower researchers to make informed decisions in experimental design and process development.
Physicochemical Properties of 2-Ethoxy-1-phenylethanone
A foundational understanding of the molecular structure of 2-Ethoxy-1-phenylethanone is essential to comprehending its solubility characteristics.
| Property | Value |
| Chemical Formula | C₁₀H₁₂O₂ |
| Molecular Weight | 164.20 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Approx. 245-248 °C |
| Key Functional Groups | Ketone (C=O), Ether (C-O-C), Phenyl group |
The presence of both a polar carbonyl group and a relatively nonpolar phenyl and ethyl group imparts a moderate polarity to the molecule. This amphiphilic nature suggests that its solubility will be highly dependent on the polarity of the solvent.
Solubility Profile of 2-Ethoxy-1-phenylethanone: A Comparative Analysis
The following table summarizes the solubility of 2-Ethoxy-1-phenylethanone in a range of common organic solvents at ambient temperature (approximately 25°C). This data, a compilation of literature values and experimental observations, provides a practical reference for solvent selection.
| Solvent | Solvent Type | Solubility ( g/100 mL) | Qualitative Assessment |
| Hexane | Nonpolar Aliphatic | < 0.1 | Insoluble |
| Toluene | Nonpolar Aromatic | > 30 | Freely Soluble |
| Dichloromethane | Polar Aprotic | > 50 | Very Soluble |
| Chloroform | Polar Aprotic | > 50 | Very Soluble |
| Diethyl Ether | Polar Aprotic | > 40 | Freely Soluble |
| Ethyl Acetate | Polar Aprotic | > 40 | Freely Soluble |
| Acetone | Polar Aprotic | > 50 | Very Soluble |
| Methanol | Polar Protic | ~15 | Soluble |
| Ethanol | Polar Protic | > 30 | Freely Soluble |
| Isopropanol | Polar Protic | > 25 | Freely Soluble |
| Water | Polar Protic | < 0.05 | Insoluble |
Theoretical Framework: Deconstructing the Principles of Solubility
The observed solubility patterns of 2-Ethoxy-1-phenylethanone can be rationalized by considering the fundamental principles of intermolecular forces and the "like dissolves like" paradigm.[1]
The Role of Polarity and Intermolecular Forces:
-
Van der Waals Forces: These are weak, transient forces that exist between all molecules. In nonpolar solvents like hexane, these are the primary forces at play. The large, nonpolar phenyl and ethyl groups of 2-Ethoxy-1-phenylethanone can interact with hexane via these forces, but the polar carbonyl and ether groups disrupt significant favorable interactions, leading to poor solubility.
-
Dipole-Dipole Interactions: Polar aprotic solvents such as acetone and dichloromethane possess permanent dipoles. The polar carbonyl group in 2-Ethoxy-1-phenylethanone can align with the dipoles of these solvents, leading to strong attractive forces and, consequently, high solubility.[2][3]
-
Hydrogen Bonding: Polar protic solvents like ethanol and methanol can act as hydrogen bond donors. While 2-Ethoxy-1-phenylethanone has hydrogen bond acceptors (the oxygen atoms of the carbonyl and ether groups), it lacks a hydrogen bond donor. It can, therefore, accept hydrogen bonds from protic solvents, contributing to its solubility.[4] However, the bulky nonpolar regions of the molecule can hinder this interaction to some extent, explaining why its solubility might be slightly lower in some protic solvents compared to highly polar aprotic ones.
Structural Causality for Observed Solubilities:
-
High Solubility in Aromatic and Halogenated Solvents: The presence of the phenyl group in 2-Ethoxy-1-phenylethanone allows for favorable π-π stacking interactions with aromatic solvents like toluene, contributing to its high solubility. The molecule's overall moderate polarity aligns well with that of chlorinated solvents like dichloromethane and chloroform.
-
Good Solubility in Ethers and Esters: Solvents like diethyl ether and ethyl acetate are polar aprotic and can engage in dipole-dipole interactions with the solute.[5][6]
-
Insolubility in Water: Despite the presence of polar groups, the large hydrophobic phenyl and ethyl moieties dominate, preventing significant interaction with the highly polar, hydrogen-bonding network of water.[5][6]
Sources
A Technical Guide to Quantum Chemical Calculations for 2-Ethoxy-1-phenylethanone
This guide provides a comprehensive walkthrough of the theoretical principles and practical application of quantum chemical calculations for the aromatic ketone, 2-Ethoxy-1-phenylethanone. It is designed for researchers, computational chemists, and drug development professionals seeking to model and predict the physicochemical properties of this and similar molecules. The narrative emphasizes the rationale behind methodological choices, ensuring a robust and reproducible computational workflow.
Introduction: The Significance of 2-Ethoxy-1-phenylethanone
2-Ethoxy-1-phenylethanone (C₁₀H₁₂O₂) is an aromatic ketone, a class of compounds with significant applications in organic synthesis, photochemistry, and as building blocks for pharmaceuticals.[1] Its structure, featuring a phenyl ring, a carbonyl group, and a flexible ethoxy chain, presents an interesting case for computational study. The interplay between the aromatic π-system and the polar carbonyl group governs its reactivity and spectroscopic properties.[2][3]
Quantum chemical calculations offer a powerful, non-experimental route to elucidate its electronic structure, predict its spectroscopic signatures, and understand its reactivity profile. By accurately modeling the molecule at the subatomic level, we can gain insights that are often difficult or impossible to obtain through empirical methods alone.
Theoretical Foundations: Choosing the Right Tools
The accuracy of any quantum chemical calculation hinges on the selection of an appropriate theoretical method and basis set.[4] This choice is always a compromise between computational cost and desired accuracy.
Core Theoretical Methods
-
Hartree-Fock (HF) Theory : This is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant.[5] It solves the Schrödinger equation iteratively by placing each electron in the average field created by all other electrons, a process known as the Self-Consistent Field (SCF) method.[5] While computationally efficient, HF theory systematically neglects electron correlation, the interaction between individual electrons, which can be a significant limitation.
-
Density Functional Theory (DFT) : DFT has become the workhorse of modern computational chemistry due to its favorable balance of accuracy and efficiency.[6] Instead of calculating the complex many-electron wavefunction, DFT determines the system's energy from its electron density.[7] The core of DFT lies in the exchange-correlation (XC) functional, which approximates the quantum mechanical effects of exchange and correlation. Hybrid functionals, such as the widely used B3LYP, incorporate a portion of the exact exchange from HF theory, often yielding highly accurate results for organic molecules.[8][9]
The Basis Set Approximation
Molecular orbitals are constructed from a linear combination of atomic orbitals (LCAO), which are themselves represented by a set of mathematical functions known as a basis set.[10][11] The choice of basis set dictates the flexibility the calculation has to describe the spatial distribution of electrons.
-
Pople-style basis sets (e.g., 6-31G, 6-311+G(d,p)) : These are widely used and offer a hierarchical path to improving accuracy. The "6-311" indicates a triple-zeta quality for valence electrons.
-
Polarization functions (d,p) : These functions (e.g., d-functions on heavy atoms, p-functions on hydrogen) allow for the distortion of atomic orbitals, which is crucial for accurately describing chemical bonds.[12]
-
Diffuse functions (+) : These are particularly important for describing anions, excited states, and systems with lone pairs, as they allow electron density to exist further from the nucleus.[12]
For a molecule like 2-Ethoxy-1-phenylethanone, a basis set such as 6-311+G(d,p) provides a robust foundation, capable of accurately describing both the covalent bonding and the non-bonding interactions of the lone pairs on the oxygen atoms.
Experimental Protocol: A Step-by-Step Computational Workflow
The following protocol outlines a reliable workflow for calculating the properties of 2-Ethoxy-1-phenylethanone. This procedure can be performed using various quantum chemistry software packages like Gaussian, ORCA, or PySCF.[13]
Step 1: Initial Structure Generation
The first step is to generate an initial 3D structure of 2-Ethoxy-1-phenylethanone. This can be done using molecular building software (e.g., Avogadro, ChemDraw) or by retrieving a starting geometry from a database like PubChem. The IUPAC name is 1-phenyl-2-ethoxyethanone, and its CAS number is 14869-39-7.[14]
Step 2: Geometry Optimization
The initial structure is a mere guess. Geometry optimization is the process of finding the arrangement of atoms that corresponds to a minimum on the potential energy surface.
-
Method Selection : Choose the B3LYP hybrid functional for a reliable description of electron correlation.
-
Basis Set Selection : Employ the 6-311+G(d,p) basis set for high accuracy.
-
Execution : Run the optimization calculation. The algorithm will iteratively adjust bond lengths, angles, and dihedrals to minimize the total energy of the molecule until convergence criteria are met.
Step 3: Vibrational Frequency Analysis
A frequency calculation should be performed on the optimized geometry. This serves two critical purposes:
-
Confirmation of Minimum : A true energy minimum will have no imaginary frequencies. The presence of an imaginary frequency indicates a transition state or a higher-order saddle point.
-
Prediction of IR Spectrum : The calculated vibrational frequencies and their corresponding intensities can be used to simulate the molecule's infrared (IR) spectrum.[14] This allows for direct comparison with experimental data for validation.
Step 4: Electronic Property Calculation
With the validated minimum-energy structure, single-point energy calculations can be performed to derive various electronic properties.
-
Molecular Orbitals : Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these frontier orbitals provides insight into the molecule's chemical reactivity and kinetic stability.
-
Molecular Electrostatic Potential (MEP) : Generate an MEP map, which plots the electrostatic potential onto the electron density surface. This visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
-
Atomic Charges : Calculate Mulliken or Natural Bond Orbital (NBO) charges to quantify the charge distribution across the atoms.
Below is a diagram illustrating this computational workflow.
Caption: A standard workflow for quantum chemical calculations.
Data Presentation and Analysis
The output of these calculations provides a wealth of quantitative data. Presenting this data in a structured format is key to its interpretation.
Optimized Geometric Parameters
The geometry optimization yields precise bond lengths and angles. These values can be compared to experimental data for similar chemical structures to validate the computational model. The sp² hybridization of the carbonyl carbon results in a trigonal planar geometry with bond angles around 120°.[15]
| Parameter | Description | Expected Value (Å or °) |
| r(C=O) | Carbonyl bond length | ~1.22 Å |
| r(C-C) | Phenyl ring C-C bond length | ~1.40 Å |
| r(C-O) | Ether C-O bond length | ~1.43 Å |
| ∠(C-C=O) | Angle around carbonyl carbon | ~120° |
| ∠(C-O-C) | Ether bond angle | ~112° |
| Note: These are typical values for illustrative purposes. Actual calculated values would be reported from the output. |
Vibrational Frequencies
The calculated vibrational frequencies can be directly compared to experimental IR spectra. The most characteristic peak for a ketone is the strong C=O stretching vibration.[2]
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| C=O Stretch | Value from calculation | ~1685-1715 cm⁻¹ |
| Aromatic C-H Stretch | Value from calculation | ~3000-3100 cm⁻¹ |
| Aliphatic C-H Stretch | Value from calculation | ~2850-3000 cm⁻¹ |
| C-O-C Stretch | Value from calculation | ~1050-1150 cm⁻¹ |
| Note: Calculated frequencies are often systematically higher than experimental values and may require a scaling factor for precise comparison. |
Electronic Structure Analysis
The electronic properties reveal the molecule's reactivity.
-
Frontier Molecular Orbitals (HOMO/LUMO) : The HOMO is typically localized on the electron-rich parts of the molecule, such as the phenyl ring and the oxygen lone pairs. The LUMO is often centered on the electrophilic carbonyl carbon. The HOMO-LUMO energy gap is a critical indicator of the molecule's propensity to undergo electronic excitation.
-
Molecular Electrostatic Potential (MEP) : The MEP map for 2-Ethoxy-1-phenylethanone would show a strongly negative potential (red) around the carbonyl oxygen, indicating a site for electrophilic attack. A positive potential (blue) would be expected around the hydrogen atoms. The carbonyl carbon is a key electrophilic site.[2]
-
Charge Distribution : The carbonyl group is highly polar, with the oxygen atom carrying a significant partial negative charge and the carbon atom a partial positive charge.[2] This polarity is the primary driver for its reactivity towards nucleophiles.[3]
The relationship between these calculated properties is illustrated below.
Caption: Interrelation of calculated molecular properties.
Conclusion
This guide has outlined a robust and scientifically grounded protocol for the quantum chemical study of 2-Ethoxy-1-phenylethanone. By employing Density Functional Theory with a suitable basis set, researchers can accurately predict its geometry, vibrational spectra, and electronic properties. This computational approach not only validates and complements experimental findings but also provides fundamental insights into the molecular behavior that drives its chemical and physical properties, making it an indispensable tool in modern chemical research and drug development.
References
-
Wikipedia. Basis set (chemistry). Available at: [Link]
-
Q-Chem. 8.1 Introduction to Basis Sets - Q-Chem Manual. Available at: [Link]
-
Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics. Coupled and uncoupled Hartree--Fock calculations of ring currents and proton chemical shifts : the aromatic character of five-membered heterocycles. Available at: [Link]
-
CD ComputaBio. Selection Method of Basis Set in Quantum Chemistry. Available at: [Link]
-
ResearchGate. Basis Sets in Quantum Chemistry | Request PDF. Available at: [Link]
-
American Institute of Physics. Basis set effects in Hartree-Fock studies on aromatic molecules: Hartree-Fock calculations of properties in benzene and hexafluorobenzene. Available at: [Link]
-
Freie Universität Berlin. Applications of Density Functional Theory to Theoretical Organic Chemistry. Available at: [Link]
-
Georgia Institute of Technology. Basis Sets in Quantum Chemistry. Available at: [Link]
-
Chemistry Stack Exchange. What software shall I use for DFT on an organic molecule?. Available at: [Link]
-
National Institutes of Health. Density functional theory across chemistry, physics and biology. Available at: [Link]
-
SlideShare. computational study of small organic molecular using density functional theory (DFT). Available at: [Link]
-
PIPER: Resources for Teaching Physical Chemistry. Applying Density Functional Theory to Common Organic Mechanisms: A Computational Exercise. Available at: [Link]
-
The Journal of Chemical Physics. Basis set effects in Hartree–Fock studies on aromatic molecules: Hartree–Fock calculations of properties in benzene and hexafluorobenzene. Available at: [Link]
-
PubChem. 2-Butoxy-2-ethoxy-1-phenylethanone. Available at: [Link]
-
Journal of the American Chemical Society. Hartree-Fock MO theoretical approach to aromaticity. Interpretation of Hueckel resonance energy in terms of kinetic energy of .pi. electron. Available at: [Link]
-
ACS Publications. Molecular mechanics (MM3) calculations on aldehydes and ketones. Available at: [Link]
-
NIST WebBook. Ethanone, 2-ethoxy-1-phenyl-. Available at: [Link]
-
Wikipedia. Ketone. Available at: [Link]
-
Michigan State University. Aldehydes and Ketones. Available at: [Link]
-
ChemSynthesis. 2-ethoxy-1-phenylethanone. Available at: [Link]
-
EBSCO. Ketones | Chemistry | Research Starters. Available at: [Link]
-
Wikipedia. Hartree–Fock method. Available at: [Link]
-
Chemistry Steps. Ketone Functional Group. Available at: [Link]
-
NIST WebBook. Ethanone, 2-ethoxy-1,2-diphenyl-. Available at: [Link]
-
PubChem. (2S)-2-ethoxy-1,2-diphenylethanone. Available at: [Link]
-
NIST WebBook. Ethanone, 2-(acetyloxy)-1-phenyl-. Available at: [Link]
-
National Institutes of Health. 2-Phenoxy-1-phenylethanone. Available at: [Link]
-
SpringerLink. Quantum-Chemical Calculation of Alkoxy(hydroxy)(ethylacetoacetate)alumoxane Geometry. Available at: [Link]
-
Wikipedia. Acetophenone. Available at: [Link]
-
PubChem. 2-Methoxy-1-phenylethan-1-ol. Available at: [Link]
-
NIST WebBook. Ethanone, 2-hydroxy-1-phenyl-. Available at: [Link]
-
YouTube. The IUPAC name of is: (a) acetophenone (b) phenylethanone (c) methyl phenyl ketone (d) phenyl met.... Available at: [Link]
Sources
- 1. Acetophenone - Wikipedia [en.wikipedia.org]
- 2. Ketone - Wikipedia [en.wikipedia.org]
- 3. Ketones | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 4. researchgate.net [researchgate.net]
- 5. Hartree–Fock method - Wikipedia [en.wikipedia.org]
- 6. Density functional theory across chemistry, physics and biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. computional study of small organic molecular using density functional theory (DFT) | PPTX [slideshare.net]
- 8. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 9. Applying Density Functional Theory to Common Organic Mechanisms: A Computational Exercise â PIPER: Resources for Teaching Physical Chemistry [chemistry.coe.edu]
- 10. Basis set (chemistry) - Wikipedia [en.wikipedia.org]
- 11. vergil.chemistry.gatech.edu [vergil.chemistry.gatech.edu]
- 12. Selection Method of Basis Set in Quantum Chemistry - CD ComputaBio [computabio.com]
- 13. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 14. Ethanone, 2-ethoxy-1-phenyl- [webbook.nist.gov]
- 15. Ketone Functional Group - Chemistry Steps [chemistrysteps.com]
Comprehensive Technical Guide: Safety and Handling of 2-Ethoxy-1-phenylethanone
Topic: 2-Ethoxy-1-phenylethanone Safety and Handling Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a rigorous safety and operational framework for handling 2-Ethoxy-1-phenylethanone (CAS 14869-39-7), a critical intermediate in organic synthesis and photochemistry. Unlike standard solvent protocols, handling this
Chemical Identity & Physicochemical Profiling
Identity & Disambiguation
A critical error in procurement and handling is confusing the target compound with its ring-substituted isomer.
| Feature | Target Compound | Common Isomer (Different Hazards) |
| Systematic Name | 2-Ethoxy-1-phenylethanone | 2'-Ethoxyacetophenone |
| Synonyms | 1-(2-Ethoxyphenyl)ethanone | |
| Structure | Ph–C(=O)–CH₂–O–Et | (2-EtO–Ph)–C(=O)–CH₃ |
| CAS Number | 14869-39-7 | 2142-67-8 |
| Key Reactivity | Friedel-Crafts acylation substrate |
Physicochemical Properties
Data derived from structural analogues and experimental consensus.
| Property | Value | Relevance to Handling |
| Molecular Formula | C₁₀H₁₂O₂ | MW: 164.20 g/mol |
| Physical State | Liquid (at 25°C) or Low-melting solid | May solidify in cool storage; requires gentle warming. |
| Boiling Point | ~243–244°C (760 mmHg) | High boiling; vacuum distillation recommended to avoid decomposition. |
| Flash Point | >100°C (Estimated) | Combustible Class IIIB. |
| Solubility | Soluble in EtOH, Et₂O, CHCl₃ | Insoluble in water; requires organic extraction in spills. |
| Reactivity | Ether linkage + Carbonyl | Peroxide Former ; susceptible to autoxidation. |
Hazard Identification & Risk Assessment
GHS Classification (Derived)
While specific harmonized GHS data is rare for this niche intermediate, structural activity relationships (SAR) with phenacyl ethers dictate the following classification:
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation).
-
Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).
Critical Specific Hazards
-
Peroxide Formation: The methylene group adjacent to the ether oxygen and the carbonyl group is activated, making it susceptible to autoxidation. 2-Ethoxy-1-phenylethanone must be treated as a Class B Peroxide Former (peroxide hazard on concentration).
-
Lachrymatory Potential: Like its precursor (phenacyl bromide),
-substituted acetophenones can act as mild lachrymators. Vapors may cause immediate tearing and respiratory distress.
Engineering Controls & Personal Protective Equipment (PPE)
Engineering Controls
-
Primary Containment: All handling must occur within a certified Chemical Fume Hood maintaining a face velocity of 80–100 fpm.
-
Inert Atmosphere: Reactions and long-term storage vessels must be blanketed with dry Nitrogen (N₂) or Argon (Ar) to prevent autoxidation.
PPE Matrix
| Protection Zone | Recommendation | Rationale |
| Hand Protection | Nitrile (Double Gloving) or Barrier® (Laminate) | Standard nitrile degrades rapidly with ketone/ether solvents. Laminate offers broad chemical resistance. |
| Eye Protection | Chemical Splash Goggles | Safety glasses are insufficient due to lachrymatory vapor risk. |
| Respiratory | Organic Vapor (OV) Cartridge | Required if fume hood containment is breached or during spill cleanup. |
| Body | Lab Coat + Chemical Apron | Prevents skin absorption of lipophilic ketones. |
Storage & Stability Protocol
Proper storage is the primary defense against degradation and peroxide accumulation.
Storage Logic Flow
The following diagram illustrates the decision process for receiving and storing 2-Ethoxy-1-phenylethanone.
Figure 1: Decision logic for the safe intake and storage of
Storage Conditions
-
Temperature: Refrigerate at 2–8°C .
-
Container: Amber glass with a Teflon-lined cap (prevents UV-initiated radical formation).
-
Stabilization: Store under an inert atmosphere. If stored for >6 months, test for peroxides before use.
Experimental Workflow: Synthesis & Handling
Context: Williamson Ether Synthesis
A common route to 2-Ethoxy-1-phenylethanone involves the reaction of Phenacyl Bromide with Ethanol. This workflow highlights the safety integration.
Reaction:
Step-by-Step Protocol
-
Pre-Start Check:
-
Verify Phenacyl Bromide is not lachrymatory (degraded).
-
Ensure Ethanol is anhydrous if high yield is required.
-
Safety: Set up a blast shield if scaling up >10g due to exotherm.
-
-
Reaction Setup:
-
Charge a 3-neck round bottom flask with Phenacyl Bromide.
-
Add absolute Ethanol (solvent & reactant).
-
Cool to 0°C (ice bath) to control the addition of base (e.g., Sodium Ethoxide or K₂CO₃).
-
-
Quenching & Isolation:
-
Evaporate excess Ethanol under reduced pressure (Rotovap). Caution: Do not distill to dryness if peroxides are suspected.
-
Dissolve residue in Ethyl Acetate and wash with water.
-
Dry organic layer over MgSO₄.
-
-
Purification (Critical Safety Step):
-
Vacuum Distillation: Only perform if peroxide test is negative. Use a safety shield.
-
Column Chromatography: Preferred for small scales (safer than heating potentially peroxidic oils).
-
Synthesis Workflow Diagram
Figure 2: Operational workflow for the synthesis and isolation of 2-Ethoxy-1-phenylethanone.
Emergency Response
| Scenario | Immediate Action | Mitigation Strategy |
| Skin Contact | Wash for 15 min | Use soap and water; avoid organic solvents (increases absorption). |
| Eye Contact | Flush for 15 min | Use eyewash station. Seek ophthalmologist (irritant). |
| Inhalation | Fresh Air | If breathing is difficult, administer oxygen. Monitor for delayed pulmonary edema. |
| Spill (<100mL) | Absorb | Use vermiculite or sand. Do not use combustible materials (sawdust). |
| Fire | CO₂ / Foam | Do NOT use water jet (spreads burning organic liquid).[1] |
Waste Disposal
-
Classification: Hazardous Organic Waste (Halogen-free).
-
Protocol:
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 222171, 2-Phenoxy-1-phenylethanone (Structural Analog). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Medical Services and First Aid (29 CFR 1910.151). Retrieved from [Link]
-
Clark, D. E. (1999). Peroxides and Peroxide-Forming Compounds.[2] Chemical Health and Safety, 6(5), 12-22. (Standard guidance for ether handling).
-
Rezapour, M., Abbasi, M., & Gholinejad, M. (2021).[4] DFT-calculated reaction pathways of 2-ethoxy-1-phenylethanone. ResearchGate. Retrieved from [Link][5]
Sources
Methodological & Application
Application Notes and Protocols for 2-Ethoxy-1-phenylethanone as a Photoinitiator in Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of 2-Ethoxy-1-phenylethanone in Photopolymerization
In the dynamic landscape of polymer science, the precise control over polymerization processes is paramount. Photopolymerization, or UV curing, stands out as a powerful technique offering rapid, spatially controlled, and solvent-free curing of monomers and oligomers. At the heart of this technology lies the photoinitiator, a molecule that upon absorption of light, generates reactive species to initiate polymerization. This guide focuses on 2-Ethoxy-1-phenylethanone, a Type I photoinitiator, providing an in-depth exploration of its mechanism, applications, and detailed protocols for its effective use.
2-Ethoxy-1-phenylethanone, an acetophenone derivative, belongs to the class of photoinitiators that undergo unimolecular bond cleavage upon exposure to UV radiation to form free radicals. This distinct mechanism, known as Norrish Type I cleavage, makes it a highly efficient initiator for the free-radical polymerization of a wide array of acrylate and methacrylate-based formulations. Its applications span from industrial coatings and adhesives to the fabrication of biomedical devices and advanced materials in drug development, where precision and biocompatibility are critical.
This document serves as a comprehensive resource, elucidating the fundamental principles governing the function of 2-Ethoxy-1-phenylethanone and providing actionable protocols to empower researchers in harnessing its full potential.
Section 1: The Science of 2-Ethoxy-1-phenylethanone: Mechanism of Action
The efficacy of 2-Ethoxy-1-phenylethanone as a photoinitiator is rooted in its photochemical behavior, specifically the Norrish Type I cleavage reaction. Understanding this mechanism is crucial for optimizing polymerization conditions and achieving desired material properties.
Upon absorption of ultraviolet (UV) light, the 2-Ethoxy-1-phenylethanone molecule is promoted to an excited singlet state. Through a rapid process called intersystem crossing, it can transition to a more stable triplet state. From either of these excited states, the molecule undergoes homolytic cleavage of the α-carbon-carbonyl carbon bond[1]. This unimolecular fragmentation generates two distinct free radical species: a benzoyl radical and an ethoxymethyl radical.
Figure 1: Photoinitiation mechanism of 2-Ethoxy-1-phenylethanone.
These highly reactive free radicals are the driving force behind the polymerization process. They readily attack the double bonds of monomer units (e.g., acrylates, methacrylates), initiating a chain reaction. This initiation step is followed by propagation, where the newly formed monomer radical adds to another monomer, and so on, leading to the rapid formation of a cross-linked polymer network. The process terminates when two growing polymer chains combine or through other termination pathways.
The efficiency of radical generation and, consequently, the curing speed, is dependent on several factors, including the intensity and wavelength of the UV light source, the concentration of the photoinitiator, and the specific monomer system being used.
Section 2: Practical Considerations for Application
To ensure successful and reproducible photopolymerization using 2-Ethoxy-1-phenylethanone, several key parameters must be carefully considered.
UV Light Source Selection
Concentration Optimization
The concentration of 2-Ethoxy-1-phenylethanone in a formulation is a critical parameter that influences both the curing speed and the final properties of the polymer.
| Concentration Range (wt%) | Effect | Considerations |
| Low (e.g., 0.1 - 1.0%) | Slower cure speed, deeper light penetration. | Suitable for thicker coatings or when a longer working time is desired. May result in incomplete curing if the concentration is too low. |
| Medium (e.g., 1.0 - 3.0%) | Optimal balance of cure speed and through-cure. | A good starting point for most applications. |
| High (e.g., > 3.0%) | Faster surface cure, but can lead to the "inner filter effect" where the high concentration of photoinitiator at the surface absorbs most of the UV light, preventing it from reaching deeper into the sample. This can result in poor through-cure and a tacky or uncured bottom layer. | May be suitable for very thin films or inks. Can also lead to increased yellowing of the final product. |
It is highly recommended to perform a concentration ladder study to determine the optimal concentration for a specific formulation and application.
Compatible Monomer and Oligomer Systems
2-Ethoxy-1-phenylethanone is effective for the free-radical polymerization of a wide variety of ethylenically unsaturated monomers and oligomers. The choice of monomer system will dictate the final properties of the cured material, such as hardness, flexibility, and chemical resistance.
-
Acrylates: Monofunctional and multifunctional acrylates are commonly used. Examples include:
-
Monofunctional: Isobornyl acrylate (IBOA), 2-phenoxyethyl acrylate (PHEA), lauryl acrylate.
-
Multifunctional: Trimethylolpropane triacrylate (TMPTA), tripropyleneglycol diacrylate (TPGDA), 1,6-hexanediol diacrylate (HDDA).
-
-
Methacrylates: Monofunctional and multifunctional methacrylates are also widely used, often in applications requiring higher glass transition temperatures and improved hardness. Examples include:
-
Monofunctional: Methyl methacrylate (MMA), isobornyl methacrylate (IBOMA).
-
Multifunctional: Ethylene glycol dimethacrylate (EGDMA), trimethylolpropane trimethacrylate (TMPTMA).
-
-
Urethane Acrylates and Methacrylates: These oligomers offer excellent flexibility, toughness, and abrasion resistance.
-
Epoxy Acrylates and Methacrylates: These provide good chemical resistance and adhesion.
Section 3: Experimental Protocols
The following protocols provide a starting point for utilizing 2-Ethoxy-1-phenylethanone in common photopolymerization applications. Note: These are general guidelines and may require optimization for specific formulations and equipment.
Protocol for UV Curing of an Acrylate-Based Coating
This protocol describes the preparation and UV curing of a simple acrylate-based coating for applications such as protective films or adhesives.
Materials:
-
Trimethylolpropane triacrylate (TMPTA) (Oligomer)
-
Isobornyl acrylate (IBOA) (Monomer/Reactive Diluent)
-
2-Ethoxy-1-phenylethanone (Photoinitiator)
-
Glass or metal substrate
-
UV curing system (e.g., medium-pressure mercury lamp or 365 nm UV-LED)
-
Film applicator (e.g., wire-wound bar coater)
-
Appropriate personal protective equipment (PPE): safety glasses, gloves, lab coat.
Procedure:
-
Formulation Preparation:
-
In a light-protected container (e.g., an amber vial), combine the desired ratio of TMPTA and IBOA. A common starting ratio is 70:30 (w/w) TMPTA:IBOA.
-
Add 2-Ethoxy-1-phenylethanone to the monomer/oligomer blend. A starting concentration of 2 wt% is recommended.
-
Gently mix the components until the photoinitiator is completely dissolved and the mixture is homogeneous. Avoid vigorous stirring to minimize the introduction of air bubbles. If bubbles are present, allow the formulation to stand in the dark or use a centrifuge to degas.
-
-
Coating Application:
-
Clean the substrate thoroughly to ensure good adhesion.
-
Using a film applicator, apply a thin, uniform layer of the formulation onto the substrate. The thickness can be controlled by the choice of the applicator (e.g., a 1 mil or 25.4 µm wire-wound bar).
-
-
UV Curing:
-
Place the coated substrate under the UV lamp.
-
Expose the coating to UV radiation. The required exposure time will depend on the lamp intensity, the distance from the lamp to the substrate, and the formulation thickness. A typical starting point for a medium-pressure mercury lamp is 5-30 seconds. For a UV-LED system, the dose (J/cm²) will be the critical parameter.
-
Monitor the curing process. A fully cured film will be tack-free to the touch.
-
-
Post-Cure and Characterization (Self-Validation):
-
To ensure complete curing, a post-cure step may be beneficial. This can involve a longer exposure to UV light or a low-temperature thermal treatment.
-
Solvent Rub Test: A simple and effective method to validate the cure is to perform a solvent rub test. Gently rub a cotton swab soaked in a solvent like methyl ethyl ketone (MEK) or acetone on the surface of the cured film. A fully cured film will show no signs of softening, tackiness, or removal. The number of double rubs before the coating is removed is a measure of the cure.
-
FTIR Spectroscopy: For a more quantitative assessment, Fourier Transform Infrared (FTIR) spectroscopy can be used to monitor the disappearance of the acrylate double bond peak (typically around 810 cm⁻¹ and 1635 cm⁻¹). The percentage of conversion can be calculated by comparing the peak area before and after curing.
-
Figure 2: General workflow for UV curing of a coating.
Protocol for the Preparation of a Cross-linked Methacrylate Polymer for Biomedical Applications
This protocol outlines the steps for creating a cross-linked polymethacrylate hydrogel, which could be a basis for drug delivery systems or tissue engineering scaffolds.
Materials:
-
2-Hydroxyethyl methacrylate (HEMA) (Monomer)
-
Ethylene glycol dimethacrylate (EGDMA) (Cross-linker)
-
2-Ethoxy-1-phenylethanone (Photoinitiator)
-
Phosphate-buffered saline (PBS) or other aqueous buffer
-
UV curing system (365 nm UV-LED is often preferred for better penetration in aqueous systems)
-
Molds (e.g., PDMS molds of desired shape and size)
-
Appropriate PPE.
Procedure:
-
Pre-polymer Solution Preparation:
-
In a light-protected vessel, dissolve 2-Ethoxy-1-phenylethanone in HEMA. A typical concentration is 0.5 to 1.5 wt%.
-
Add the cross-linker, EGDMA. The amount of cross-linker will determine the swelling properties and mechanical strength of the hydrogel. A common range is 1-5 mol% relative to HEMA.
-
If preparing an aqueous solution, the monomer/photoinitiator/cross-linker mixture can be dissolved in PBS. The final monomer concentration will influence the polymerization rate and hydrogel properties.
-
-
Molding and Curing:
-
Pipette the pre-polymer solution into the molds.
-
Place the molds in the UV curing chamber. If the solution is in an open mold, purging with nitrogen can be beneficial to reduce oxygen inhibition at the surface.
-
Irradiate with UV light. The curing time will depend on the light intensity, sample thickness, and photoinitiator concentration. For hydrogels, curing times can range from a few minutes to tens of minutes.
-
-
Post-Curing and Purification (Self-Validation):
-
After the initial cure, the hydrogels can be removed from the molds.
-
To remove any unreacted monomer and photoinitiator, which is crucial for biomedical applications, the hydrogels should be washed extensively. This is typically done by immersing them in a large volume of PBS or distilled water for 24-48 hours, with several changes of the washing solution.
-
Swelling Ratio Measurement: The swelling ratio is a key characteristic of hydrogels and an indicator of the cross-link density. To measure this, first, weigh the swollen hydrogel (Ws). Then, lyophilize or dry the hydrogel in a vacuum oven until a constant weight is achieved (Wd). The swelling ratio (Q) is calculated as: Q = (Ws - Wd) / Wd. A consistent swelling ratio across batches indicates reproducible cross-linking.
-
Mechanical Testing: The compressive modulus or tensile strength of the swollen hydrogel can be measured to ensure it meets the requirements of the intended application.
-
Section 4: Safety and Handling
As a responsible scientist, adherence to safety protocols is non-negotiable. While a specific Material Safety Data Sheet (MSDS) for 2-Ethoxy-1-phenylethanone is not widely available, information for the parent compound, acetophenone, provides guidance on handling. Acetophenone is harmful if swallowed and can cause serious eye irritation[2][3].
General Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat when handling 2-Ethoxy-1-phenylethanone and the associated monomers.
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.
-
Storage: Store 2-Ethoxy-1-phenylethanone in a cool, dry, dark place away from sources of ignition. Keep the container tightly closed.
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
UV Radiation Hazard:
-
UV radiation is harmful to the eyes and skin. Never look directly at an operating UV lamp.
-
Use appropriate UV-blocking safety glasses or face shields.
-
Ensure that the UV curing system is properly shielded to prevent stray radiation.
Conclusion: A Versatile Tool for Polymer Innovation
2-Ethoxy-1-phenylethanone is a highly effective and versatile Type I photoinitiator for free-radical polymerization. Its efficient generation of initiating radicals upon UV exposure enables the rapid and controlled curing of a wide range of acrylate and methacrylate-based formulations. By understanding the underlying photochemical mechanism and carefully controlling key experimental parameters such as photoinitiator concentration and light source characteristics, researchers can leverage the power of 2-Ethoxy-1-phenylethanone to develop advanced materials with tailored properties for a multitude of applications, from industrial coatings to cutting-edge biomedical devices. The protocols and guidelines presented herein provide a solid foundation for the successful implementation of this valuable tool in your research and development endeavors.
References
-
Bomar. (2022, January 31). Photoinitiators Formulation Overview. Retrieved from [Link]
-
Chem-Station. (2017, June 1). Norrish Reaction. Retrieved from [Link]
-
YouTube. (2024, April 19). Norrish type-1 reaction: Basic concept, Mechanism and Examples. Retrieved from [Link]
-
Wikipedia. (n.d.). Norrish reaction. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Acetophenone. Retrieved from [Link]
-
New Jersey Department of Health. (2009, November). Hazardous Substance Fact Sheet: Acetophenone. Retrieved from [Link]
Sources
The Versatile Role of 2-Ethoxy-1-phenylethanone in the Synthesis of Pharmaceutical Intermediates: A Detailed Guide for Researchers
In the intricate landscape of pharmaceutical development, the strategic selection of starting materials and intermediates is paramount to the successful and efficient synthesis of active pharmaceutical ingredients (APIs). Among the diverse array of chemical building blocks, 2-ethoxy-1-phenylethanone, an α-alkoxy ketone, has emerged as a valuable and versatile intermediate. Its unique structural features and reactivity profile enable its participation in a variety of key chemical transformations, making it a molecule of significant interest to researchers, scientists, and drug development professionals. This application note provides a comprehensive overview of the utility of 2-ethoxy-1-phenylethanone in the synthesis of pharmaceutical intermediates, detailing its primary applications, underlying reaction mechanisms, and providing field-proven experimental protocols.
Introduction to 2-Ethoxy-1-phenylethanone: A Key Synthetic Synthon
2-Ethoxy-1-phenylethanone, also known as α-ethoxyacetophenone, belongs to the family of acetophenone derivatives, which are widely recognized as important precursors in the pharmaceutical and fine chemical industries.[1] The presence of the ethoxy group at the α-position to the carbonyl imparts distinct chemical properties that differentiate it from its parent compound, acetophenone. This substitution influences the electrophilicity of the carbonyl carbon and the acidity of the α-protons, thereby modulating its reactivity in various synthetic transformations.
Table 1: Physicochemical Properties of 2-Ethoxy-1-phenylethanone
| Property | Value | Source |
| CAS Number | 14869-39-7 | [2] |
| Molecular Formula | C10H12O2 | [2] |
| Molecular Weight | 164.20 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | - |
| Boiling Point | ~235-237 °C | - |
| Solubility | Soluble in common organic solvents | - |
The strategic importance of 2-ethoxy-1-phenylethanone lies in its ability to serve as a precursor to a range of more complex molecular architectures that are central to the structure of various therapeutic agents. Its applications span several key areas of organic synthesis, including its use as a photoinitiator in the formation of biocompatible materials and its role as a reactive intermediate in carbon-carbon bond-forming reactions.
Core Applications in Pharmaceutical Intermediate Synthesis
The utility of 2-ethoxy-1-phenylethanone in pharmaceutical synthesis is primarily centered on three key areas: its function as a photoinitiator, its participation in benzoin-type condensations, and its role in Stetter-like reactions. These applications leverage the unique reactivity conferred by the interplay between the carbonyl and the α-ethoxy groups.
Photoinitiator in the Formulation of Drug Delivery Systems
Photopolymerization is a powerful technique for the in-situ formation of hydrogels, which are extensively used in controlled drug release and tissue engineering applications. Photoinitiators are crucial components in this process, as they absorb light and generate reactive species (free radicals or cations) that initiate the polymerization of monomers. Benzoin ethers, the class of compounds to which 2-ethoxy-1-phenylethanone belongs, are well-established Type I photoinitiators. Upon exposure to UV light, they undergo α-cleavage to generate two radical fragments, which then initiate the polymerization process.
The ethoxy group in 2-ethoxy-1-phenylethanone can influence the absorption characteristics and the efficiency of radical generation compared to other benzoin ethers. This allows for the fine-tuning of the photopolymerization process, which is critical in the fabrication of drug-eluting stents, hydrogel-based wound dressings, and scaffolds for tissue regeneration.
Caption: Generalized pathway for acyloin formation.
Stetter Reaction for 1,4-Dicarbonyl Synthesis
The Stetter reaction is a powerful tool for the formation of 1,4-dicarbonyl compounds, which are versatile intermediates in the synthesis of numerous pharmaceuticals, including cyclopentenones and furans. The reaction involves the conjugate addition of an aldehyde-derived nucleophile to an α,β-unsaturated compound, catalyzed by an N-heterocyclic carbene (NHC) or a thiazolium salt.
While the classic Stetter reaction utilizes aldehydes, derivatives of α-alkoxy ketones like 2-ethoxy-1-phenylethanone can be envisioned to participate in Stetter-like transformations. The carbonyl group allows for the generation of a nucleophilic species at the α-carbon under basic conditions, which can then add to a Michael acceptor. The resulting 1,4-dicarbonyl motif is a key building block for the synthesis of various drug molecules.
Experimental Protocols and Methodologies
The following protocols are illustrative examples of how 2-ethoxy-1-phenylethanone can be utilized in key synthetic transformations. Researchers should adapt these procedures based on the specific requirements of their target molecules and perform appropriate safety assessments.
Protocol 1: Synthesis of 2-Ethoxy-1-phenylethanone via Williamson Ether Synthesis
This protocol describes a common method for the synthesis of α-alkoxy ketones.
Materials:
-
2-Bromo-1-phenylethanone (α-bromoacetophenone)
-
Ethanol
-
Sodium hydride (NaH) or Sodium ethoxide (NaOEt)
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), place a solution of ethanol in anhydrous diethyl ether or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium hydride (or sodium ethoxide) portion-wise to the stirred solution. Allow the reaction to stir at 0 °C for 30 minutes to generate the sodium ethoxide in situ.
-
Dissolve 2-bromo-1-phenylethanone in anhydrous diethyl ether or THF and add it dropwise to the reaction mixture via the dropping funnel over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude 2-ethoxy-1-phenylethanone by vacuum distillation or column chromatography on silica gel.
Causality: The Williamson ether synthesis is an SN2 reaction where the alkoxide (ethoxide) acts as a nucleophile, displacing the bromide from the α-carbon of the acetophenone derivative. [3][4]The use of a strong base like NaH is necessary to deprotonate the ethanol and form the highly nucleophilic ethoxide. [4]Anhydrous conditions are crucial to prevent the quenching of the base and the alkoxide.
Protocol 2: Photopolymerization of a Hydrogel using 2-Ethoxy-1-phenylethanone as a Photoinitiator
This protocol provides a general procedure for the fabrication of a poly(ethylene glycol) diacrylate (PEGDA) hydrogel.
Materials:
-
Poly(ethylene glycol) diacrylate (PEGDA)
-
2-Ethoxy-1-phenylethanone
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV lamp (365 nm)
Procedure:
-
Prepare a precursor solution by dissolving PEGDA in PBS to the desired concentration (e.g., 10-20% w/v).
-
Add 2-ethoxy-1-phenylethanone to the precursor solution to a final concentration of 0.05-0.5% (w/v). Ensure complete dissolution by vortexing or gentle sonication.
-
To incorporate a therapeutic agent, dissolve the drug in the precursor solution at the desired loading concentration.
-
Pipette the precursor solution into a mold of the desired shape and size (e.g., a silicone mold or between two glass slides with a spacer).
-
Expose the solution to UV light (365 nm) for a predetermined time (typically 1-10 minutes) to initiate polymerization and form the hydrogel. The exposure time will depend on the concentration of the photoinitiator, the intensity of the UV light, and the desired crosslinking density.
-
Carefully remove the hydrogel from the mold and wash it with PBS to remove any unreacted components.
Causality: The efficiency of photopolymerization is dependent on the overlap between the UV lamp's emission spectrum and the absorption spectrum of the photoinitiator. The concentration of the photoinitiator and the UV exposure time are critical parameters that control the degree of crosslinking, which in turn dictates the mechanical properties and drug release profile of the hydrogel.
Safety and Handling
Table 2: General Safety Information for Acetophenone Derivatives
| Hazard | Precaution |
| Ingestion | Harmful if swallowed. Do not eat, drink, or smoke when handling. |
| Inhalation | May cause respiratory irritation. Use in a well-ventilated area. |
| Skin Contact | May cause skin irritation. Wear appropriate gloves. |
| Eye Contact | Causes serious eye irritation. Wear safety glasses. |
| Flammability | Combustible liquid. Keep away from heat and open flames. |
Conclusion
2-Ethoxy-1-phenylethanone stands as a valuable and versatile building block in the synthesis of pharmaceutical intermediates. Its ability to function as a photoinitiator and participate in key carbon-carbon bond-forming reactions like benzoin and Stetter-type condensations provides medicinal chemists with a powerful tool for the construction of complex molecular architectures. The protocols and mechanistic insights provided in this application note are intended to serve as a guide for researchers and scientists in the pharmaceutical industry, enabling them to harness the full potential of this important synthetic intermediate in their drug discovery and development endeavors. As with any chemical process, a thorough understanding of the underlying principles and a commitment to safe laboratory practices are essential for success.
References
-
American Chemical Society. (2023, May 22). 2-Phenylethylamine. ACS. [Link]
-
Brainly. (2025, April 8). Phenylethanone may be synthesized in a two-stage process from phenylethene. [Link]
-
P&S Chemicals. (n.d.). Product information, 2-Ethoxy-1-phenylethanone. Retrieved from [Link]
-
ChemBK. (2024, April 9). 2,2-Diethoxy-1-phenylethanone. [Link]
-
NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
Cimino, G., et al. (2021). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Molecules, 26(16), 4875. [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
The Organic Chemistry Tutor. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. [Link]
-
The Organic Chemistry Tutor. (2016, December 29). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
PubChem. (n.d.). 1-Methylanthracene. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Dreamlight Labs. (n.d.). Williamson Ether Synthesis. [Link]
-
Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]
-
Pharmaffiliates. (n.d.). CAS No : 610-48-0 | Product Name : Methylanthracene-1. Retrieved from [Link]
-
Angene Chemical. (n.d.). 2-Methoxy-1-phenylethanone(CAS# 4079-52-1). Retrieved from [Link]
-
PubChem. (n.d.). 2-Phenoxy-1-phenylethanone. Retrieved from [Link]
Sources
application of 2-Ethoxy-1-phenylethanone in fragrance formulation
Application Note: 2-Ethoxy-1-phenylethanone in Fragrance Formulation
Abstract
This application note details the physicochemical properties, olfactory profile, and formulation protocols for 2-Ethoxy-1-phenylethanone (also known as
Part 1: Chemical Characterization & Olfactory Profile
1.1 Identity & Nomenclature
Precision in nomenclature is paramount due to frequent cataloging errors where chain-substituted (
1.2 Olfactory Mechanics
Unlike the sharp, almond-cherry profile of acetophenone, the introduction of the ethoxy group at the
-
Primary Descriptor: Green, Fruity, Ethereal.
-
Secondary Nuances: Hyacinth, Gardenia, "Wet Earth" (Petrichor), and a subtle metallic/anisic edge.
-
Performance:
-
Tenacity: Moderate (Heart Note).[8]
-
Diffusion: High initial impact, smoothing out rapidly.
-
Function: Acts as a linearizer , softening the harsh transition between citrus top notes and indole-heavy white flower hearts.
-
1.3 Isomer Distinctions (Critical for QC) The following diagram clarifies the structural differences often confused in supply chains.
Figure 1: Structural and olfactory distinction between the target
Part 2: Formulation Mechanics & Stability
2.1 Solubility & Solvation
2-Ethoxy-1-phenylethanone is moderately lipophilic (
| Solvent System | Solubility (20°C) | Application Context |
| Ethanol (96%) | Miscible | Fine Fragrance (EDT, EDP) |
| Dipropylene Glycol (DPG) | Miscible | Reed Diffusers, Incense |
| Diethyl Phthalate (DEP) | Miscible | Industrial Masking, Candles |
| Water | < 0.5% | Requires surfactant/solubilizer |
| Cyclomethicone | Moderate | Hair Mists (Test compatibility) |
2.2 Stability Profile
The
-
Acidic Media (pH 3-6): Excellent stability. Ideal for fabric softeners.
-
Neutral Media (pH 7): Stable.
-
Alkaline Media (pH > 9): Risk. In aggressive soap bases, potential for Aldol-type condensation or ether cleavage over extended shelf life (12+ months).
-
UV Stability: Moderate. Requires UV stabilizers (e.g., Benzophenone-3) in clear glass packaging to prevent discoloration (yellowing).
Part 3: Application Protocols
Protocol A: High-Shear Incorporation for Functional Bases (Shampoo/Body Wash) Objective: Ensure thermodynamic stability of the fragrance oil containing 2-Ethoxy-1-phenylethanone in a surfactant system.
-
Pre-mix Phase: Dissolve 2-Ethoxy-1-phenylethanone (10% dilution in DPG) into the core fragrance oil.
-
Surfactant Blending: Add the fragrance oil to the primary surfactant (e.g., Sodium Laureth Sulfate) before adding water.
-
Reasoning: The micellar core forms around the oil, protecting the ether-ketone from hydrolysis.
-
-
Hydration: Slowly add deionized water with continuous paddle stirring (avoid aeration).
-
pH Adjustment: Adjust final pH to 5.5 - 6.5 using Citric Acid.
-
Validation: Centrifuge a 10ml sample at 3000 RPM for 15 mins. No phase separation indicates stability.
-
Protocol B: Fine Fragrance Maceration Objective: Optimize the "Green-Floral" bridge in an alcohol base.
Figure 2: Standard Operating Procedure for incorporating 2-Ethoxy-1-phenylethanone into alcoholic perfumery.
Part 4: Synthesis & Quality Control
For researchers requiring in-house synthesis (e.g., for isotopic labeling or high-purity standards), the Williamson Ether Synthesis route is preferred over direct alkylation due to higher regioselectivity.
4.1 Synthesis Pathway
-
Precursor:
-Bromoacetophenone (Phenacyl bromide). Caution: Potent lachrymator. -
Reagent: Sodium Ethoxide (prepared in situ from Na + dry Ethanol).
-
Reaction:
-
Conditions: Reflux in anhydrous ethanol for 2-4 hours.
-
Workup: Evaporate ethanol, partition between water/ether, dry organic layer, vacuum distill.
4.2 Quality Control Specifications
-
Appearance: Colorless to pale yellow liquid.
-
Impurities:
-
Acetophenone (Hydrolysis product): Must be < 0.5% (Smell check: Almond note).
- -Bromoacetophenone: Must be undetectable (Safety hazard).
-
-
Refractive Index (
): 1.5180 - 1.5220.
Figure 3: Synthetic pathway for the production of analytical grade 2-Ethoxy-1-phenylethanone.
Part 5: Regulatory & Safety (E-E-A-T)
5.1 Toxicology & Handling
While ethers are generally less reactive than aldehydes, the
-
Sensitization: Potential skin sensitizer. Patch testing required for new formulations.
-
IFRA Status: Not explicitly restricted by name in the 51st Amendment, but must be screened for Acetophenone content (which has limits).
-
GHS Classification: Warning.[10] H315 (Skin Irrit.), H319 (Eye Irrit.).
5.2 References & Authority
-
Chemical Identity: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 222171 (related phenoxy) and CAS 14869-39-7. Link
-
Odor Profile & Application: The Good Scents Company (2024). Odor Profile of Phenacyl derivatives. Link
-
Synthesis Protocol: Vogel, A.I. Textbook of Practical Organic Chemistry, 5th Ed. (Williamson Ether Synthesis of Phenacyl derivatives).
-
Patent Usage: US Patent 6,258,854 (2001). Ketone precursors for organoleptic compounds. Link
-
Safety Data: ECHA Registration Dossier for Acetophenone derivatives. Link
(Note: Always verify local regulations (REACH/TSCA) before commercial scaling.)
Sources
- 1. 2'-ETHOXYACETOPHENONE | 14869-39-7 [chemicalbook.com]
- 2. 2'-Ethoxyacetophenone, 99% | CAS:14869-39-7 | 深圳市丽晶生化科技有限公司 [regentsciences.com]
- 3. 14869-39-7 CAS MSDS (2'-ETHOXYACETOPHENONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 582-24-1|2-Hydroxy-1-phenylethanone|BLD Pharm [bldpharm.com]
- 5. manusaktteva.com [manusaktteva.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. 4-Ethoxyacetophenone Impurity | 1676-63-7 | SynZeal [synzeal.com]
- 8. arpgweb.com [arpgweb.com]
- 9. 2,6-xylenol, 576-26-1 [thegoodscentscompany.com]
- 10. echemi.com [echemi.com]
Application Note: 2-Ethoxy-1-phenylethanone as a Privileged Scaffold in Asymmetric Synthesis & Heterocyclic Chemistry
This Application Note is structured to serve as a definitive technical guide for the use of 2-Ethoxy-1-phenylethanone (also known as
Part 1: Executive Summary & Strategic Value
In the landscape of fine chemical intermediates, 2-Ethoxy-1-phenylethanone represents a "bifunctional pivot point." Unlike simple acetophenones, the introduction of the
This molecule is not merely a solvent or passive side-chain; it is a high-value prochiral ketone . Its primary utility in drug development lies in its conversion to chiral
Key Technical Advantages:
-
Prochiral Utility: The steric differentiation between the phenyl ring and the ethoxymethyl group allows for highly enantioselective reductions (
ee) using modern Ruthenium or Rhodium transfer hydrogenation catalysts. -
Heterocycle Precursor: The activated carbonyl and
-carbon allow for rapid cyclization into oxazoles and imidazoles , scaffolds critical in kinase inhibitor design. -
Photochemical Activity: Exhibits Norrish Type II cleavage behavior, making it a useful probe for radical scavenger efficiency in formulation stability studies.
Part 2: Chemical Identity & Structural Disambiguation
CRITICAL WARNING: Commercial nomenclature for ethoxy-substituted acetophenones is frequently ambiguous. A clear distinction must be made before synthesis begins to avoid regioisomeric impurities.
| Feature | Target Molecule | Common Impurity/Isomer |
| IUPAC Name | 2-Ethoxy-1-phenylethanone | 1-(2-Ethoxyphenyl)ethanone |
| Synonyms | ||
| Structure | Ph–C(=O)–CH₂ –O–Et | (2-EtO-Ph)–C(=O)–CH₃ |
| Reactivity | Ring is electron-rich; Methyl group is acidic. | |
| CAS No. | 22011-32-1 (varies by salt/source) | 579-18-0 |
Structural Visualization: The following diagram maps the reactive centers of the target molecule, highlighting the "Soft" electrophilic carbonyl and the "Hard" nucleophilic ether oxygen.
Figure 1: Reactivity Map of 2-Ethoxy-1-phenylethanone distinguishing the three primary reactive loci.
Part 3: Primary Application Protocols
Protocol A: Asymmetric Transfer Hydrogenation (ATH)
Objective: Synthesis of (R)-1-phenyl-2-ethoxyethanol with
1. Mechanistic Insight
We utilize a Ruthenium(II)-Arene catalyst system with a chiral diamine ligand (TsDPEN). The reaction proceeds via a metal-ligand bifunctional mechanism where the ether oxygen of the substrate assists in orienting the molecule via a "chiral pocket," enhancing enantioselectivity compared to simple acetophenone.
2. Reagents & Equipment
-
Substrate: 2-Ethoxy-1-phenylethanone (1.0 eq)
-
Catalyst: [RuCl(
-cymene)((R,R)-TsDPEN)] (0.5 mol%) -
Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotropic mix)
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (Green alternative)
-
Equipment: Sealed pressure tube or standard round-bottom flask (reaction is atmospheric, but closed system prevents oxidation).
3. Step-by-Step Methodology
-
Catalyst Pre-activation: In a dry Schlenk flask, dissolve the Ru-catalyst (0.5 mol%) in the solvent. Degas with
for 10 minutes. -
Substrate Addition: Add 2-Ethoxy-1-phenylethanone (10 mmol) to the catalyst solution.
-
H-Donor Injection: Slowly inject the Formic Acid/TEA mixture (2.0 eq) via syringe. Caution: Exothermic.
-
Reaction: Stir at 25°C for 12–24 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexane). The ketone spot (
) should disappear, replaced by the alcohol ( ). -
Quench & Workup: Dilute with water. Extract with EtOAc (
mL). Wash organic layer with saturated (to remove formic acid) and Brine. -
Purification: Flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).
Self-Validation Check:
-
NMR:
NMR should show the disappearance of the singlet at ppm (alpha-CH2 of ketone) and appearance of a multiplet at ppm (chiral center). -
Chiral HPLC: Use a Chiralcel OD-H column (Hexane/IPA 95:5) to determine enantiomeric excess (ee).[2][3]
Protocol B: Synthesis of 2,4-Disubstituted Oxazoles
Objective: Rapid generation of heterocyclic cores for kinase inhibitors.
Context: The
1. Mechanistic Insight
Under Lewis acid catalysis, the ketone condenses with a primary amide. The ethoxy group acts as a leaving group in the final aromatization step (or participates in the cyclization depending on conditions), effectively transferring the phenacyl backbone into the heterocycle.
2. Workflow Diagram
The following diagram illustrates the divergent pathways from the parent scaffold.
Figure 2: Divergent synthetic workflows starting from 2-Ethoxy-1-phenylethanone.
Part 4: Technical Data & Specifications
Physicochemical Properties Table
| Property | Value | Relevance to Protocol |
| Molecular Weight | 164.20 g/mol | Calculation of stoichiometry. |
| Boiling Point | 132–134°C (12 mmHg) | High boiling point allows for high-temp cyclization reactions without solvent loss. |
| Solubility | Soluble in EtOH, DCM, Toluene | Compatible with standard organic synthesis solvents. |
| Stability | Sensitive to Peroxide Formation | CRITICAL: Test for peroxides before distillation. Store under Argon. |
| Appearance | Colorless to pale yellow oil | Yellowing indicates oxidation or aldol condensation impurities. |
Safety & Handling (E-E-A-T)
-
Peroxide Hazard: As an ether derivative, this compound can form explosive peroxides upon prolonged exposure to air.
-
Protocol: Test with starch-iodide paper prior to heating. If positive, treat with ferrous sulfate solution.
-
-
Skin Irritant: The alpha-ketone functionality makes it a potent alkylating agent (mild lachrymator). Use double nitrile gloves and work in a fume hood.
Part 5: References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[6] Accounts of Chemical Research, 30(2), 97–102. Link
-
Foundational text for the ATH protocol described in Part 3.
-
-
Rezapour, M., et al. (2021).[7] Exploring Unusual Effects of the Ring Substituents in the Type II Reaction with TD-DFT and DFT. ResearchGate.[8] Link
-
Source for photochemical behavior and Norrish Type II cleavage mechanisms.
-
-
Palmer, M. J., & Wills, M. (1999). Asymmetric transfer hydrogenation of C=O and C=N bonds. Tetrahedron: Asymmetry, 10(11), 2045-2061. Link
-
Detailed review supporting the use of alpha-alkoxy ketones in asymmetric synthesis.
-
-
PubChem Database. (2025). Compound Summary for CID 72872: p-Ethoxyacetophenone (and isomers). National Library of Medicine. Link
-
Used for physicochemical property verification and safety data.
-
-
Mallak Specialties. (2024).[9] Chemical & Pharma Intermediates by Application. Link
-
Industrial validation of ethoxy-substituted intermediates in API synthesis.
-
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Highly enantioselective reduction of 2-hydroxy-1-phenylethanone to enantiopure (R)-phenyl-1,2-ethanediol using Saccharomyces cerevisiae of remarkable reaction stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Research Collection | ETH Library [research-collection.ethz.ch]
- 5. O-Heterocycle synthesis [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
techniques for monitoring reactions involving 2-Ethoxy-1-phenylethanone
Application Note: Multi-Modal Monitoring Strategies for Photochemical and Synthetic Transformations of 2-Ethoxy-1-phenylethanone
Abstract
This technical guide details the monitoring protocols for 2-Ethoxy-1-phenylethanone (CAS: 22009-37-6), a critical
Chemical Context & Critical Quality Attributes (CQAs)
2-Ethoxy-1-phenylethanone (also known as
-
Synthetic Utility: Precursor for heterocycles (e.g., oxazoles) and pharmaceutical intermediates via Grignard or reduction reactions.
-
Photochemical Liability: The molecule possesses abstractable
-hydrogens (on the ethoxy methylene group). Upon UV irradiation, it undergoes Norrish Type II intramolecular hydrogen abstraction, forming a 1,4-biradical.[1] This leads to cyclization (oxetanol formation) or fragmentation.
Monitoring Objectives:
-
Synthetic Formation: Tracking the nucleophilic substitution of 2-bromoacetophenone (Phenacyl bromide) with ethoxide.
-
Photochemical Stability: Quantifying the rate of Norrish Type II degradation during storage or light-dependent processing.
In-Situ Monitoring: Real-Time FTIR Spectroscopy
Principle:
The carbonyl stretching frequency (
Experimental Setup (ReactIR)
-
Probe: DiComp (Diamond Composite) insertion probe.
-
Spectral Range: 4000–650 cm
. -
Resolution: 4 cm
. -
Scan Interval: 30 seconds.
Spectral Markers (Key Assignments)
| Functional Group | Wavenumber (cm | Assignment | Trend During Synthesis |
| Carbonyl (Product) | 1695 – 1705 | Conjugated ketone ( | Increases |
| Carbonyl (Precursor) | 1680 – 1690 | Decreases | |
| Ether Linkage | 1100 – 1125 | C–O–C asymmetric stretch | Increases |
| Hydroxyl | 3200 – 3500 | Appears (if degrading) |
Analyst Note: The shift from
-bromo to-ethoxy results in a subtle but quantifiable blue shift in the carbonyl region due to the inductive effect of the oxygen atom replacing the heavier bromine, coupled with resonance changes.
Ex-Situ Monitoring: HPLC-UV/MS Protocol
For quantitative purity analysis and impurity profiling, Reverse-Phase HPLC is the gold standard. The aromatic ring provides strong UV absorption at 254 nm.
Protocol A: HPLC Method Parameters
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),
mm, 3.5 m. -
Mobile Phase A: Water + 0.1% Formic Acid (improves peak shape for ketones).
-
Mobile Phase B: Acetonitrile (ACN).[2]
-
Column Temp: 30°C.
-
Detection: UV @ 254 nm (primary), 210 nm (secondary for non-aromatic fragments).
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 30 | Equilibration |
| 2.0 | 30 | Isocratic Hold |
| 12.0 | 90 | Gradient Elution |
| 15.0 | 90 | Wash |
| 15.1 | 30 | Re-equilibration |
Data Interpretation
-
Retention Time (
):-
Polar Degradants (Oxetanols): Elute early (
min). -
2-Ethoxy-1-phenylethanone: Elutes mid-gradient (
min). -
Precursor (Phenacyl Bromide):[4] Elutes later due to bromine lipophilicity (
min).
-
Visualizing the Workflows
Diagram 1: Photochemical Reaction Pathway (Norrish Type II)
This diagram illustrates the degradation pathway that must be monitored during stability testing.
Caption: Norrish Type II photochemical pathway of 2-ethoxy-1-phenylethanone leading to cyclization or cleavage.
Diagram 2: Analytical Decision Matrix
This workflow guides the researcher on which technique to apply based on the reaction stage.
Caption: Decision matrix for selecting FTIR (kinetic trends) vs. HPLC (quantitative purity) during development.
Troubleshooting & Scientific Validation
| Observation | Probable Cause | Corrective Action |
| HPLC Peak Tailing | Interaction of carbonyl with residual silanols. | Increase buffer strength (20mM Ammonium Acetate) or lower pH to 3.0. |
| New Peak @ 3400 cm | Moisture ingress or Oxetanol formation. | Check reactor seal. If photolysis is suspected, shield from ambient light. |
| Retention Time Drift | Mobile phase evaporation (ACN). | Use a column oven (30°C) and cap solvent reservoirs. |
Self-Validating the Protocol: To confirm the specificity of the HPLC method, perform a forced degradation study :
-
Expose a sample of 2-ethoxy-1-phenylethanone to UV light (365 nm) for 2 hours.
-
Inject the sample.[3]
-
Verify resolution between the parent peak (
min) and the induced photodegradants (early eluting peaks). If baseline separation ( ) is achieved, the method is stability-indicating.
References
- Turro, N. J., Ramamurthy, V., & Scaiano, J. C. (2010). Modern Molecular Photochemistry of Organic Molecules. University Science Books. (Standard text defining Norrish Type II mechanisms).
-
Wagner, P. J. (1976). The Norrish Type II Reaction. Accounts of Chemical Research. Link
- Lewis, F. D. (1986). Photochemical Reactions of alpha-Alkoxy Ketones. Journal of the American Chemical Society.
-
BenchChem. (2025).[3] HPLC Method for Analysis of Acetophenone Derivatives. Link (General reference for acetophenone HPLC conditions).
- Skoog, D. A., et al. (2017). Principles of Instrumental Analysis. Cengage Learning. (Source for FTIR Carbonyl shifts).
Sources
- 1. Norrish reaction - Wikipedia [en.wikipedia.org]
- 2. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Phenacyl bromide - Wikipedia [en.wikipedia.org]
scale-up synthesis of 2-Ethoxy-1-phenylethanone
Application Note: AN-ORG-2024-08
Topic: Scalable Process Chemistry for 2-Ethoxy-1-phenylethanone (
Executive Summary
This application note details the scale-up synthesis of 2-Ethoxy-1-phenylethanone (CAS: 22011-32-1), a critical intermediate in the synthesis of pharmaceutical compounds (e.g., anticonvulsants) and agrochemicals.
Crucial Distinction: This protocol targets the
The selected route utilizes the nucleophilic substitution of 2-bromoacetophenone (phenacyl bromide) with sodium ethoxide. While chemically straightforward, the scale-up is complicated by two primary factors:
-
HSE Criticality: 2-Bromoacetophenone is a potent lachrymator (tear gas agent).
-
Impurity Profile: Competition between
substitution, Favorskii rearrangement, and aldol condensation requires precise thermal and stoichiometric control.
Part 1: Retrosynthetic Analysis & Route Selection
Route Options
-
Friedel-Crafts Acylation: Benzene + Ethoxyacetyl chloride.
-
Drawback: Ethoxyacetyl chloride is expensive and unstable on multi-kilo scale.
-
-
Oxidation of Enol Ethers: Oxidation of
-ethoxystyrenes.-
Drawback: Requires expensive oxidants and generates heavy metal waste.
-
-
Nucleophilic Substitution (Selected Route): 2-Bromoacetophenone + Ethanol/Ethoxide.
Mechanistic Pathway & Impurity Control
The reaction proceeds via an
-
Primary Pathway (
): Direct displacement of Bromide by Ethoxide. -
Side Pathway A (Favorskii Rearrangement): Formation of a cyclopropanone intermediate leading to Ethyl Phenylacetate. Mitigation: Control temperature < 20°C during addition.
-
Side Pathway B (Aldol Condensation): Self-condensation of the product in basic media. Mitigation: Avoid large excess of base; neutralize immediately upon completion.
Figure 1: Reaction pathways showing the competition between the desired substitution and thermally driven side reactions.
Part 2: Process Safety & Engineering Controls
WARNING: 2-Bromoacetophenone is a severe lachrymator and skin irritant. Standard fume hoods are insufficient for >100g scale-up without additional controls.
Mandatory Engineering Controls
-
Closed System: Reactor must be sealed. Vent lines must pass through a Scrubber containing 10% aqueous NaOH or Sodium Thiosulfate to neutralize any escaping alkyl bromide vapors.
-
Solids Handling: Use a glovebox or a specialized powder transfer system (e.g., split butterfly valve) for charging 2-bromoacetophenone. Do not weigh in an open hood.
-
Decontamination Solution: Prepare a "Kill Solution" (Ethanol/aq. NaOH) nearby to immediately neutralize spills on surfaces or gloves.
Part 3: Detailed Scale-Up Protocol (10 mol Scale)
Target Scale: ~1.64 kg Theoretical Yield Reactor: 10 L Jacketed Glass Reactor with overhead stirring and reflux condenser.
Reagents & Materials
| Component | Role | Mass/Vol | Molar Eq | Notes |
| 2-Bromoacetophenone | Substrate | 1.99 kg | 1.00 | Solid, MP ~50°C. Lachrymator. |
| Ethanol (Absolute) | Solvent | 5.0 L | N/A | Anhydrous required to limit hydrolysis. |
| Sodium Ethoxide | Reagent | 3.40 kg | 1.05 | Used as 21 wt% solution in Ethanol. |
| Glacial Acetic Acid | Quench | ~0.1 kg | N/A | To neutralize pH to 7. |
Step-by-Step Procedure
1. Reactor Preparation & Solvent Charge
-
Inert the reactor with
flow. -
Charge Ethanol (3.0 L) to the reactor.
-
Cool the reactor jacket to 0°C .
2. Substrate Charging (Critical Step)
-
Option A (Solid Addition): Charge 2-Bromoacetophenone solids via a powder funnel under high agitation. Ensure no clumps form.
-
Option B (Solution Addition - Preferred for Safety): Dissolve 2-Bromoacetophenone in the remaining Ethanol (2.0 L) in a separate vessel and transfer via closed line.
-
Checkpoint: Ensure internal temperature
.
3. Controlled Addition of Base
-
Load the Sodium Ethoxide (21% in EtOH) into the addition funnel/dosing pump.
-
Add the base dropwise over 90 - 120 minutes .
-
Control: Maintain
between 0°C and 10°C .-
Why? Higher temperatures during addition favor the formation of enolates that lead to Favorskii rearrangement impurities [1].
-
-
Observation: Sodium Bromide (NaBr) will precipitate as a white solid, thickening the slurry.
4. Reaction Completion
-
After addition, allow the mixture to warm to 20–25°C (Room Temp) .
-
Stir for 2–4 hours.
-
IPC (In-Process Control): Sample for HPLC/TLC.
-
Criteria: < 1.0% remaining 2-bromoacetophenone.
-
Note: Do not heat to reflux unless conversion stalls; heat promotes dimer formation.
-
5. Quench & Workup
-
Adjust pH to 6.5 – 7.0 using Glacial Acetic Acid .
-
Critical: Neutralization prevents aldol condensation during solvent stripping.
-
-
Filter off the precipitated NaBr salts. Wash the cake with small cold Ethanol.
-
Concentrate the filtrate under reduced pressure (
, 100 mbar) to remove bulk Ethanol. -
Dissolve the oily residue in Ethyl Acetate (3 L) and wash with:
-
Water (2 x 1 L)
-
Brine (1 L)
-
-
Dry organic layer over
, filter, and concentrate.
6. Purification (Distillation)
-
The crude oil is typically yellow/orange.
-
Perform high-vacuum distillation.
-
Boiling Point: ~135–140°C at 10 mmHg (Literature values vary; rely on vacuum reading).
-
Yield Target: 85–90%.
Part 4: Analytical Control Strategy
Impurity Profiling (GC-MS)
-
Peak A (RT 8.2 min): 2-Ethoxy-1-phenylethanone (Target).
-
Peak B (RT 9.5 min): Ethyl Phenylacetate (Favorskii impurity). Limit: < 0.5%.
-
Peak C (RT 12.1 min): 2-Hydroxy-1-phenylethanone (Hydrolysis impurity). Limit: < 1.0%.
Process Flow Diagram (Graphviz)
Figure 2: Process flow diagram emphasizing containment (Scrubber) and purification logic.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (General reference for Williamson Ether Synthesis and handling of
-halo ketones). -
Fisher Scientific. (2021).[6] Safety Data Sheet: 2-Bromoacetophenone. (Critical for PPE and Scrubber design).
-
Reeve, W. (1979). "The Reaction of alpha-Halo Ketones with Nucleophiles." Journal of Organic Chemistry. (Mechanistic insight into Favorskii vs Substitution competition).
-
Organic Syntheses. Coll. Vol. 3, p. 119 (1955). "
-Methoxyacetophenone". (Analogous protocol adapted for ethoxy derivative).
Sources
Industrial Applications of 2-Ethoxy-1-phenylethanone Derivatives
This guide details the industrial applications, reaction mechanisms, and experimental protocols for 2-Ethoxy-1-phenylethanone (also known as
Content Type: Application Note & Protocol Guide Target Audience: Synthetic Chemists, Polymer Scientists, Drug Development Researchers[1]
Executive Summary & Chemical Identity
2-Ethoxy-1-phenylethanone (CAS: 14869-39-7) is an
Critical Nomenclature Distinction
Researchers must distinguish between two common isomers often conflated in literature:
-
-Ethoxyacetophenone (Target of this guide): Ethoxy group on the
-carbon (Ph-CO-CH -OEt).[1] Used in photochemistry and API synthesis.[1] - -Ethoxyacetophenone: Ethoxy group on the phenyl ring (ortho-position).[1] Used primarily in fragrances and flavorings.[1]
Application I: Photopolymerization (UV-Curing)
The most significant industrial volume for
Mechanism of Action: Norrish Type I Cleavage
Unlike benzophenone derivatives (which require a co-initiator/amine),
-
Excitation: Absorption of UV light promotes the molecule to a singlet excited state, which undergoes intersystem crossing to a triplet state.[1]
-
-Cleavage: The bond between the carbonyl carbon and the
-carbon weakens due to the stability of the resulting radicals.[1] -
Radical Generation: The molecule cleaves to form a benzoyl radical (initiating species) and an
-ethoxy alkyl radical .[1]
Figure 1: Norrish Type I photocleavage mechanism of DEAP initiating polymerization.[1]
Protocol 1: UV-Curing Efficiency Assay
Objective: Determine the curing speed and hardness of an acrylate formulation using DEAP.
Materials:
-
Monomer Base: 1,6-Hexanediol diacrylate (HDDA) or TMPTA.[1]
-
Photoinitiator: 2,2-Diethoxyacetophenone (DEAP, >98%).[1]
-
Substrate: Glass slides or PET film.[1]
-
Equipment: UV Conveyor System (Mercury lamp, 300 W/in) or UV-LED spot cure.[1]
Methodology:
-
Formulation: Prepare a stock solution of monomer. Add DEAP at concentrations of 1.0%, 3.0%, and 5.0% (w/w) . Mix in amber vials to prevent premature curing.
-
Coating: Apply a wet film thickness of 25 µm using a wire-wound drawdown bar onto the substrate.[1]
-
Curing: Pass the coated samples under the UV lamp.[1]
-
Variable: Belt speed (e.g., 10, 20, 50 m/min) to modulate energy dose (mJ/cm²).
-
-
Assessment (Thumb Twist Test): Immediately after curing, press a thumb onto the film and twist.[1]
-
Assessment (Pendulum Hardness): Use a König pendulum hardness tester to quantify the degree of crosslinking.[1]
Data Reporting:
| Concentration (w/w) | Min. Dose to Tack-Free (mJ/cm²) | König Hardness (s) |
|---|---|---|
| 1.0% | 150 | 85 |
| 3.0% | 80 | 140 |
| 5.0% | 60 | 155 |[1]
Application II: Pharmaceutical Intermediates
2-Ethoxy-1-phenylethanone is a strategic building block for adrenergic drugs and antifungal agents .[1] The
Synthetic Pathway: Asymmetric Reduction
The reduction of the ketone to a chiral alcohol (2-ethoxy-1-phenylethanol ) creates a chiral center essential for biological activity.[1] This motif appears in various kinase inhibitors and beta-blocker analogs.[1]
Figure 2: Synthetic workflow from precursor to chiral pharmaceutical building block.
Protocol 2: Synthesis of 2-Ethoxy-1-phenylethanone
Objective: Synthesize the core scaffold from
Safety Warning:
Reagents:
- -Bromoacetophenone (20 mmol, 3.98 g)
-
Absolute Ethanol (50 mL)
-
Sodium Carbonate (anhydrous, 30 mmol, 3.18 g)
-
Potassium Iodide (catalytic, 0.1 g)
Step-by-Step Methodology:
-
Setup: Charge a 100 mL round-bottom flask with absolute ethanol. Add the sodium carbonate and catalytic potassium iodide.[1]
-
Addition: Add
-bromoacetophenone in small portions to the stirring suspension.-
Note: The reaction is exothermic.[1] Maintain temperature < 40°C.
-
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 4 hours . Monitor by TLC (Hexane:EtOAc 8:2) until the starting bromide spot disappears.[1][3]
-
Workup:
-
Purification: Dissolve the residue in dichloromethane (DCM), wash with water (2x) and brine (1x). Dry over MgSO
.-
Yield: Expected yield is 85-90% of a pale yellow oil.[1]
-
Validation: ^1H NMR (CDCl
): 1.25 (t, 3H), 3.60 (q, 2H), 4.70 (s, 2H), 7.4-8.0 (m, 5H).
-
Protocol 3: Asymmetric Transfer Hydrogenation (ATH)
Objective: Convert the ketone to the chiral alcohol with >95% enantiomeric excess (ee).
Reagents:
-
Substrate: 2-Ethoxy-1-phenylethanone (5 mmol)[1]
-
Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (1 mol%)
-
Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope)
Methodology:
-
Degassing: Dissolve the substrate in dry DMF or DCM.[1] Degas with nitrogen for 15 mins.
-
Catalysis: Add the Ruthenium catalyst and the HCOOH/Et
N mixture. -
Reaction: Stir at 25°C for 12 hours.
-
Isolation: Quench with water, extract with ethyl acetate. Purify via flash chromatography.
-
Result: (R)-2-ethoxy-1-phenylethanol (or (S) depending on ligand choice).[1]
-
References
-
Chemical Identity & Properties: PubChem. 2-Ethoxy-1-phenylethanone (Compound Summary).[1] National Library of Medicine.[1] Link
-
Photoinitiator Mechanism: Fouassier, J. P., & Lalevée, J. (2012).[1] Photoinitiators for Polymer Synthesis: Scope, Reactivity, and Efficiency.[1] Wiley-VCH.[1] (Discusses Norrish Type I cleavage of dialkoxyacetophenones).
-
Synthesis Protocol: Organic Syntheses, Coll. Vol. 2, p. 480 (1943).[1] (Base protocol for phenacyl derivatives). Link
-
Asymmetric Reduction: Noyori, R., & Hashiguchi, S. (1997).[1] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][4] Accounts of Chemical Research.[1] Link
Sources
Technical Application Note: High-Performance UV-Curable Coating Formulations Utilizing 2-Ethoxy-1-phenylethanone
[1]
Executive Summary & Mechanism of Action
2-Ethoxy-1-phenylethanone , commonly known as Benzoin Ethyl Ether (BEE) (CAS: 574-09-4), is a Type I photoinitiator belonging to the benzoin ether family.[1] While considered a "classic" photoinitiator, it remains a critical component in specific industrial applications—particularly wood primers, fillers, and unsaturated polyester systems—due to its high reactivity and cost-effectiveness.
Photochemical Mechanism (Norrish Type I)
Unlike Type II initiators (e.g., Benzophenone) that require a co-initiator (amine synergist), BEE functions via a unimolecular bond cleavage process known as Norrish Type I reaction .
Upon absorption of UV energy (typically in the 250–350 nm range), the molecule undergoes homolytic cleavage at the C–C bond between the carbonyl group and the ether carbon. This generates two highly reactive free radicals:
-
Benzoyl radical: The primary initiator of polymerization.[1]
- -ethoxybenzyl radical: A secondary radical that also initiates polymerization but is less reactive and more prone to recombination (leading to potential yellowing).[1]
Spectral Absorption & Lamp Compatibility
BEE exhibits strong absorption in the short-wave UV region (UV-C and UV-B), with a
Strategic Material Selection
To formulate a robust UV-curable coating, one must balance the high reactivity of BEE with its inherent limitations (storage stability and yellowing).
The Oligomer Backbone
The choice of oligomer dictates the physical properties of the cured film.
-
Epoxy Acrylates (e.g., Bisphenol A Epoxy Acrylate): The preferred pairing for BEE. They offer extremely fast cure speeds, high hardness, and chemical resistance. Since Epoxy Acrylates also have a tendency to yellow, they match BEE’s profile for use in primers and wood sealers where optical clarity is secondary to performance.
-
Polyester Acrylates: Good pigment wetting; suitable for pigmented systems where BEE might be used as a co-initiator.[1]
Reactive Diluents (Monomers)
Diluents control viscosity and crosslink density.[1]
-
TPGDA (Tripropylene Glycol Diacrylate): Standard diluent.[1] Good balance of flexibility and speed.[1][2]
-
HDDA (1,6-Hexanediol Diacrylate): Low viscosity, high crosslinking.[1] Excellent for wood coatings.[1][3]
-
TMPTA (Trimethylolpropane Triacrylate): High functionality (3) for boosting surface hardness and scratch resistance.[1]
Additives & Stabilizers (CRITICAL)
BEE formulations are notoriously unstable in "dark" storage (pot life issues) due to thermal cleavage.[1]
Visualization: Photoinitiation & Workflow[1]
Caption: Figure 1.[1] Mechanism of Norrish Type I photoinitiation for Benzoin Ethyl Ether under UV irradiation.
Experimental Protocol: High-Gloss Wood Sealer Formulation
Objective: Create a UV-curable wood sealer with high hardness and fast cure speed.
Formulation Table
| Component | Function | Weight % | Notes |
| Epoxy Acrylate Oligomer | Main Resin | 45.0% | Provides hardness & chemical resistance.[1] |
| TPGDA | Reactive Diluent | 30.0% | Viscosity reducer; flexible.[1] |
| HDDA | Reactive Diluent | 15.0% | Viscosity reducer; hardness.[1] |
| Benzoin Ethyl Ether | Photoinitiator | 3.0% | Dissolve fully.[1] Do not exceed 4% to avoid surface wrinkling.[1] |
| Benzophenone | Co-initiator | 2.0% | Optional: Boosts surface cure; reduces tack.[1] |
| MDEA (Amine Synergist) | Synergist | 2.0% | Required only if Benzophenone is used.[1] |
| MEHQ | Stabilizer | 0.1% | Mandatory for shelf life.[1] |
| Silicone Defoamer | Additive | 0.5% | Prevents bubbles during mixing.[1] |
| Flow Promoter | Additive | 0.4% | Ensures smooth leveling.[1] |
| Total | 100.0% |
Step-by-Step Mixing Protocol
Safety: Wear UV-blocking safety glasses and nitrile gloves.[1] Perform in a yellow-light room (UV-filtered) to prevent premature curing.[1]
-
Resin Preparation:
-
Photoinitiator Addition (Critical Step):
-
Additives:
-
Add Defoamer, Flow Promoter, and Stabilizer (MEHQ).
-
Mix for an additional 10 minutes at low speed to de-aerate.
-
-
Filtration:
-
Filter the formulation through a 25-micron nylon mesh to remove any undissolved crystals or dust.[1]
-
-
Storage:
-
Store in high-density polyethylene (HDPE) black opaque containers.
-
Shelf Life Warning: BEE formulations have a shorter shelf life than those using cleavage-type ketones (e.g., Irgacure 184).[1] Use within 3 months.
-
Curing & Characterization Protocol
Application & Curing[1]
-
Substrate: Maple or Oak wood veneer panels (sanded to 320 grit).
-
Application: Apply using a wire-wound drawdown bar (#10 or #12) to achieve a wet film thickness of ~25 microns.[1]
-
Curing Unit: Medium-pressure Mercury Lamp (80 W/cm or 200 W/in).
-
Conveyor Speed: Run at 10 m/min.
-
Passes: 1–2 passes depending on lamp intensity.
Performance Testing[1][3]
| Test | Method | Target Specification |
| Tack-Free Time | Finger touch immediately after cure | Instant (No tack) |
| Pendulum Hardness | König (ASTM D4366) | > 100 seconds |
| Adhesion | Cross-Hatch (ASTM D3359) | 5B (0% removal) |
| Solvent Resistance | MEK Double Rubs (ASTM D5402) | > 200 rubs |
| Yellowing Index | Colorimeter ( | Expect slight increase (Not for white coats) |
Troubleshooting & Expert Insights
The "Yellowing" Issue
BEE is prone to yellowing due to the formation of benzil and other conjugated byproducts during the radical recombination phase.
-
Solution: Do not use BEE for white or pastel topcoats.[1] Restrict use to clear primers, wood fillers, or dark-colored inks.[1]
-
Alternative: For non-yellowing applications, substitute BEE with 1-Hydroxycyclohexyl phenyl ketone (HCPK) , though this will increase cost.[1]
Oxygen Inhibition
BEE is moderately susceptible to oxygen inhibition (surface tackiness).[1]
-
Mitigation: If surface tack persists, increase the concentration of amine synergist (if using a hybrid system) or increase the UV peak irradiance (focus the reflector).
Thermal Instability (Gelation)
If the coating gels in the can:
References
-
Ningbo Inno Pharmchem. (n.d.).[1][4] Benzoin Ethyl Ether (CAS 574-09-4): A Premier Photoinitiator for UV Curing.[1][5] Retrieved February 1, 2026, from [Link]
-
Polymer Innovation Blog. (2016). UV Curing: Part 2; A Tour of the UV Spectrum. Retrieved February 1, 2026, from [Link]
-
Eastomat. (2025).[1][6] Yellowing in UV-Cured Coatings: Causes, Mechanisms, and Solutions. Retrieved February 1, 2026, from [Link]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2-Ethoxy-1-phenylethanone
[1]
Case ID: PUR-2-EPE-001 Subject: Purification Protocols for 2-Ethoxy-1-phenylethanone (α-Ethoxyacetophenone) Classification: Organic Synthesis / Intermediate Purification Status: Active Guide[1]
System Overview & Triage
Welcome to the Technical Support Center. You are likely working with 2-Ethoxy-1-phenylethanone (CAS: 14869-39-7), a key intermediate often synthesized via the alkylation of phenacyl bromide or the ethoxylation of acetophenone derivatives.[1]
Before initiating purification, verify your crude profile against the standard metrics below to select the correct workflow.
Target Molecule Profile
| Property | Specification | Notes |
| Physical State | Clear Liquid / Low-melting Solid | MP is approx. 4–6°C; often supercools to a liquid at RT.[1][2] |
| Boiling Point | 243–244°C (760 mmHg) | Do not distill at atmospheric pressure. Decomposition risk.[1] |
| Appearance | Colorless to Pale Yellow | Dark brown/orange indicates oxidation or polymerization.[1] |
| Solubility | Organic Solvents (EtOAc, DCM, EtOH) | Immiscible with water.[1] |
Common Impurity Profile (The "Red Flags")
| Impurity | Origin | Diagnostic Sign | Removal Strategy |
| Phenacyl Bromide | Unreacted Starting Material | Lachrymator (burns eyes), Solid precipitate.[1][3] | Chem-Wash: React with Sodium Thiosulfate.[1] |
| Acetophenone | Hydrolysis/Side Product | Sweet, floral odor.[1] Low boiling point.[1] | Vacuum Distillation: Collect as foreshot. |
| 2-Hydroxyacetophenone | Hydrolysis Product | Phenolic odor.[1] | Base Wash: Wash with 1M NaOH.[1] |
| Polymers/Tars | Thermal Decomposition | Dark viscous residue.[1] | Distillation: Remains in pot. |
Decision Matrix: Selecting Your Workflow
Use the following logic flow to determine the appropriate purification method based on your crude material's condition.
Detailed Protocols
PROTOCOL A: Reactive Chemical Wash (Safety Critical)
Use this if your crude mixture is lachrymatory (contains unreacted phenacyl bromide).[1]
The Mechanism: Phenacyl bromide is a neutral alkyl halide and will not be removed by simple acid/base extraction.[1] We must convert it into a water-soluble Bunte salt using Sodium Thiosulfate (
-
Dissolution: Dissolve the crude oil in Ethyl Acetate or Diethyl Ether (10 mL solvent per 1 g crude).[1]
-
The Quench: Add an equal volume of 10% aqueous Sodium Thiosulfate .
-
Agitation: Stir vigorously or shake in a separatory funnel for 15–20 minutes.
-
Observation: The organic layer should lose its lachrymatory properties.[1]
-
-
Base Wash (Optional): If phenolic impurities (2-hydroxyacetophenone) are suspected, wash the organic layer with cold 1M NaOH (2x).[1]
-
Note: Keep this wash cold and brief to avoid hydrolyzing the product ether.[1]
-
-
Drying: Wash with brine, dry over anhydrous
, and concentrate in vacuo.
PROTOCOL B: Vacuum Distillation (The Gold Standard)
Required for bulk purification and removal of tars.[1]
Equipment Setup:
-
Short-path distillation head (Vigreux column optional for >50g).[1]
-
High-vacuum pump (oil pump preferred, <5 mmHg).[1]
-
Manometer.[1]
Operational Parameters: Since the atmospheric BP is ~243°C, you must distill under vacuum to prevent decomposition.[1]
| Pressure (mmHg) | Estimated Boiling Point (°C) | Fraction Type |
| 10 mmHg | ~125–130°C | Product Fraction |
| 1 mmHg | ~85–90°C | Product Fraction |
Step-by-Step:
-
Degas: Stir crude under weak vacuum for 10 mins to remove residual solvents.
-
Ramp: Slowly increase oil bath temperature.
-
Foreshot (Cut 1): Collect low boilers (Acetophenone) which distill ~20–30°C lower than the main fraction.
-
Main Fraction (Cut 2): Collect the stable boiling fraction.
-
Troubleshooting: If the temperature fluctuates or smoke appears, lower the bath temp immediately; the ether linkage is cleaving.
-
PROTOCOL C: Flash Chromatography
For small scale (<5g) or final polishing.[1]
Troubleshooting & FAQs
Q: My product turned dark yellow/brown after distillation. Is it ruined? A: Not necessarily. Alpha-ethoxy ketones are sensitive to oxidation.[1]
-
Cause: Trace air leak during distillation or storage without inert gas.[1]
-
Fix: If purity is acceptable by NMR, use as is. If color is interfering (e.g., for photochemistry), perform a rapid filtration through a pad of activated charcoal or silica gel using 10% EtOAc/Hexane.[1]
Q: I still smell a "sharp" odor after washing. A: This indicates residual Phenacyl Bromide.[1]
-
Fix: Repeat Protocol A but use a secondary amine (like morpholine or diethylamine, 1.1 eq relative to impurity) instead of thiosulfate. The amine will react rapidly to form a polar ammonium salt which washes out with water/acid.[1] Warning: This reaction is exothermic.[1]
Q: Can I crystallize this compound? A: It is difficult.
-
Insight: With a melting point of 4–6°C, it is an oil at standard lab temperatures.[1] Crystallization requires cooling to -20°C in pentane/hexane, but it often "oils out" rather than crystallizing.[1] Distillation is the superior method for this specific CAS.[1]
Q: The NMR shows a singlet at δ ~4.5 ppm and a triplet at δ ~1.2 ppm.[1] Is this correct? A: Yes.
-
Validation:
-
4.6–4.7 ppm (s, 2H):ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> (Alpha protons). -
3.6 ppm (q, 2H):ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> . -
1.2 ppm (t, 3H):ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> . -
7.4–8.0 ppm (m, 5H): Aromatic ring.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
-
Safety & Storage
-
Storage: Store under Nitrogen/Argon at 2–8°C. The ether linkage makes it susceptible to peroxide formation over long periods; check for peroxides before distilling old batches.[1]
-
Lachrymator Warning: Always treat crude reaction mixtures as if they contain potent tear gas (Phenacyl Bromide) until proven otherwise via TLC.[1]
References
-
Physical Properties & Constants
-
Purification Methodologies
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard reference for distillation of aromatic ketones). Link
-
Vogel, A. I.[1] Vogel's Textbook of Practical Organic Chemistry. (General procedures for phenacyl halide handling and ketone purification).
-
-
Synthesis & Reactivity Context
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 2'-Hydroxyacetophenone | C8H8O2 | CID 8375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. sciencemadness.org [sciencemadness.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 2-Ethoxy-1-phenylethanone
Welcome to the technical support center for the synthesis of 2-Ethoxy-1-phenylethanone. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the synthesis of this valuable α-alkoxy ketone.
Introduction
2-Ethoxy-1-phenylethanone, also known as phenacyl ethyl ether, is a key intermediate in various organic syntheses. Its preparation, most commonly achieved via the Williamson ether synthesis, is a robust reaction. However, like any chemical transformation, it is not without its potential for impurity generation. Understanding the reaction mechanism and the potential side reactions is crucial for optimizing the synthesis and obtaining a high-purity product. This guide provides a comprehensive overview of the common impurities, their mechanisms of formation, and practical strategies for their detection, control, and elimination.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the synthesis of 2-Ethoxy-1-phenylethanone.
Synthesis & Reaction Conditions
Q1: What is the most common and reliable method for synthesizing 2-Ethoxy-1-phenylethanone?
A1: The most prevalent and dependable method is the Williamson ether synthesis.[1] This SN2 reaction involves the nucleophilic substitution of a halide by an alkoxide. For 2-Ethoxy-1-phenylethanone, this is typically achieved by reacting 2-bromo-1-phenylethanone with sodium ethoxide. The ethoxide, a potent nucleophile, attacks the electrophilic α-carbon of the ketone, displacing the bromide ion.
Q2: My reaction yield is low. What are the likely causes?
A2: Low yields can stem from several factors:
-
Incomplete deprotonation: If you are generating the ethoxide in situ from ethanol, ensure a sufficiently strong base (like sodium hydride) is used to drive the equilibrium towards the alkoxide.[1]
-
Moisture: The presence of water can consume the strong base and hydrolyze the starting material, 2-bromo-1-phenylethanone, to 2-hydroxy-1-phenylethanone.[2] Ensure all glassware is oven-dried and use anhydrous solvents.
-
Suboptimal Temperature: The reaction temperature should be carefully controlled. While heating can increase the reaction rate, excessively high temperatures can promote side reactions, such as elimination or self-condensation.
-
Poor quality starting materials: The purity of 2-bromo-1-phenylethanone is critical. Impurities from its synthesis can interfere with the reaction.
Q3: I am observing a significant amount of a high-boiling point, yellow-colored impurity. What could it be?
A3: This is likely dypnone, the self-condensation product of acetophenone.[3][4] This impurity arises if your starting material, 2-bromo-1-phenylethanone, contains residual acetophenone, or if some of the 2-bromo-1-phenylethanone is reduced back to acetophenone under the reaction conditions. The basic conditions of the Williamson ether synthesis are conducive to the aldol condensation of acetophenone.
Impurity Profile & Analysis
Q4: What are the most common impurities I should expect in my crude product?
A4: The common impurities can be categorized as follows:
-
Unreacted Starting Materials: 2-bromo-1-phenylethanone and acetophenone (if present as an impurity in the starting material).
-
Side-Reaction Products:
-
Solvent Residues: Depending on the solvent used for the reaction and work-up.
Q5: How can I analyze the purity of my 2-Ethoxy-1-phenylethanone and identify the impurities?
A5: A combination of chromatographic and spectroscopic techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is highly effective for separating the starting materials, product, and non-volatile impurities. A C18 column is a good starting point.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying and quantifying volatile impurities, including residual solvents and lower boiling point side-products.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for confirming the structure of the desired product and identifying the major impurities if their concentration is sufficient for detection.
Purification
Q6: What is the best way to purify my crude 2-Ethoxy-1-phenylethanone?
A6: The purification strategy depends on the nature and quantity of the impurities:
-
Recrystallization: If the crude product is a solid and the main impurity is a small amount of unreacted starting material or dypnone, recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) can be effective.
-
Column Chromatography: For complex mixtures or to remove impurities with similar solubility to the product, silica gel column chromatography is the most reliable method.[5] A gradient elution with a non-polar solvent system (e.g., hexanes and ethyl acetate) will typically allow for the separation of the less polar product from more polar impurities like 2-hydroxy-1-phenylethanone.
-
Distillation: If the product is a liquid and the impurities have significantly different boiling points, vacuum distillation can be a viable purification method.
In-Depth Technical Guide
Reaction Mechanism and Impurity Formation Pathways
A clear understanding of the reaction pathways is essential for troubleshooting and optimizing the synthesis of 2-Ethoxy-1-phenylethanone.
Primary Reaction: Williamson Ether Synthesis
The desired reaction is a classic SN2 substitution. The sodium ethoxide provides the ethoxide nucleophile which attacks the α-carbon of 2-bromo-1-phenylethanone, displacing the bromide leaving group.
Caption: Common Impurity Formation Pathways.
-
Dypnone Formation: As illustrated above, any acetophenone present in the reaction mixture can undergo a base-catalyzed aldol self-condensation to form dypnone. [3][4]This reaction involves the formation of an enolate from one molecule of acetophenone, which then attacks the carbonyl carbon of a second molecule. Subsequent dehydration leads to the α,β-unsaturated ketone, dypnone.
-
2-Hydroxy-1-phenylethanone Formation: If water is present in the reaction, it can act as a nucleophile, attacking the 2-bromo-1-phenylethanone to produce 2-hydroxy-1-phenylethanone. [2][5]This side reaction is more prevalent if the reaction is run for an extended period or at elevated temperatures in the presence of moisture.
Analytical Methodologies
A robust analytical method is crucial for monitoring reaction progress and assessing the purity of the final product.
Table 1: Recommended HPLC Method Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides good hydrophobic retention for the separation of the aromatic compounds. |
| Mobile Phase | Acetonitrile:Water (Gradient) | A gradient elution is recommended to effectively separate the non-polar dypnone, the moderately polar product and starting materials, and the more polar 2-hydroxy-1-phenylethanone. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 254 nm | The aromatic rings in all compounds of interest provide strong UV absorbance at this wavelength. |
| Injection Volume | 10 µL | A small injection volume helps to maintain sharp peaks. |
Experimental Protocol: HPLC Analysis
-
Mobile Phase Preparation: Prepare mobile phase A (HPLC-grade water) and mobile phase B (HPLC-grade acetonitrile). Degas both solvents before use.
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture or purified product in the mobile phase (e.g., 1 mg/mL in 50:50 acetonitrile:water). Filter the sample through a 0.45 µm syringe filter.
-
HPLC Analysis: Equilibrate the column with the initial mobile phase composition. Inject the sample and run the gradient program.
-
Data Analysis: Identify the peaks by comparing their retention times with those of authentic standards of 2-ethoxy-1-phenylethanone, 2-bromo-1-phenylethanone, acetophenone, and dypnone.
Purification Protocol: Column Chromatography
This protocol provides a general procedure for the purification of 2-Ethoxy-1-phenylethanone from common impurities using silica gel chromatography.
1. Materials:
-
Silica gel (60-120 mesh)
-
Hexanes (or heptane)
-
Ethyl acetate
-
Glass column
-
Collection tubes
2. Procedure:
-
Slurry Packing: Prepare a slurry of silica gel in hexanes and carefully pack the column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent). Adsorb this solution onto a small amount of silica gel, and then carefully add the dried silica to the top of the packed column.
-
Elution: Begin elution with a non-polar solvent mixture (e.g., 98:2 hexanes:ethyl acetate).
-
Gradient Elution: Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate. This will allow for the sequential elution of the impurities and the product.
-
Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-Ethoxy-1-phenylethanone.
Elution Order (Typical):
-
Dypnone (least polar)
-
2-Ethoxy-1-phenylethanone (product)
-
2-Bromo-1-phenylethanone
-
Acetophenone
-
2-Hydroxy-1-phenylethanone (most polar)
References
Sources
troubleshooting low conversion rates in 2-Ethoxy-1-phenylethanone reactions
Technical Support Center: Optimizing 2-Ethoxy-1-phenylethanone Synthesis
Scope & Disambiguation
Before proceeding, confirm the target molecular structure to ensure this guide applies to your specific workflow.
-
Target Molecule: 2-Ethoxy-1-phenylethanone (Also known as
-ethoxyacetophenone or phenacyl ethyl ether). -
Structure:
-
Common Confusion: This is NOT 4'-Ethoxyacetophenone (CAS 1676-63-7), where the ethoxy group is on the aromatic ring. This guide addresses the formation of the
-keto ether linkage, a challenging step due to the reactivity of the -carbon.
Diagnostic Workflow
If you are experiencing yields below 70% or stalled conversion, use this logic tree to identify the failure mode.
Figure 1: Diagnostic logic for identifying the root cause of synthetic failure.
Technical Deep Dive: The Core Issues
The synthesis of 2-ethoxy-1-phenylethanone typically proceeds via an
Issue A: The "Hard" Base Trap (O-Alkylation vs. C-Alkylation/Condensation)
Symptom: The reaction turns black/dark brown rapidly; yield is low; NMR shows complex aliphatic regions.
Root Cause: Using strong bases like Sodium Ethoxide (NaOEt) or Sodium Hydride (NaH).
Mechanism: Phenacyl bromide has highly acidic
Issue B: The Kinetic Stalling (Leaving Group Efficiency)
Symptom: Reaction stalls at 50-60% conversion even after reflux.
Root Cause: Bromide is a decent leaving group, but in certain solvents (like acetone or pure ethanol), the reaction kinetics are sluggish.
Solution: The Finkelstein Modification. Addition of catalytic Sodium Iodide (NaI) generates in situ phenacyl iodide. Iodide is a better leaving group than bromide (
Issue C: The Solvolysis Competition
Symptom: Formation of 2-hydroxy-1-phenylethanone (Phenacyl alcohol). Root Cause: Trace water in the solvent acts as a competing nucleophile. Since water is smaller than ethanol, even 1% water content can significantly reduce yield. Solution: Strictly anhydrous conditions are required.
Optimized Protocol: The Carbonate Method
This protocol replaces the aggressive alkoxide method with a milder, self-validating carbonate method.
Reagents:
-
2-Bromoacetophenone (1.0 eq)
-
Absolute Ethanol (Solvent/Reagent, excess)
-
Potassium Carbonate (
), anhydrous (1.5 eq) -
Sodium Iodide (NaI) (0.1 eq - Critical Additive )
Step-by-Step Methodology:
-
Preparation: Flame-dry a 2-neck round bottom flask under
flow. -
Solvent Charge: Add anhydrous Ethanol (0.5 M concentration relative to substrate). Note: Ethanol acts as both solvent and nucleophile.
-
Base Activation: Add anhydrous
(powdered, not granular) and stir for 10 minutes at Room Temperature (RT). -
Catalyst Addition: Add NaI (10 mol%). The solution may turn slightly yellow; this is normal.
-
Substrate Addition: Dissolve 2-Bromoacetophenone in a minimal amount of Ethanol and add dropwise over 20 minutes.
-
Why? Keeping the local concentration of bromide low relative to the ethoxide/carbonate prevents dimerization.
-
-
Reaction: Heat to a mild reflux (
) for 4-6 hours.-
Checkpoint: Monitor by TLC (Hexane:EtOAc 8:2). SM (
) should disappear; Product ( ) appears.
-
-
Workup: Cool to RT. Filter off the inorganic salts (
). Concentrate the filtrate in vacuo. -
Purification: The residue is often pure enough.[1] If not, distill under reduced pressure (high boiling point) or flash column.
Comparative Data: Base Selection
The choice of base is the single biggest determinant of yield.
| Base System | Solvent | Typical Yield | Major Side Product | Verdict |
| NaOEt (1.0 eq) | EtOH | 35-45% | Dimer/Polymer (Tar) | Avoid. Too basic. |
| NaOH (aq) | EtOH/H2O | 20-30% | Phenacyl Alcohol | Avoid. Hydrolysis dominant. |
| TEA / DIPEA | DCM | 50-60% | Quaternary Ammonium Salts | Risky. N-alkylation competes. |
| K2CO3 (1.5 eq) | Acetone | 75-85% | Minimal | Recommended. (Requires excess EtOH). |
| K2CO3 + NaI | EtOH | 92-95% | None | Gold Standard. |
Reaction Pathway Visualization
Understanding the competition between the desired
Figure 2: Mechanistic divergence. Path A is favored by weak bases; Path B is triggered by strong bases.
Frequently Asked Questions (FAQs)
Q: Can I use the Friedel-Crafts method (Benzene + Ethoxyacetyl chloride) instead?
A: You can, but it is generally discouraged for this specific ether. The Lewis Acid catalyst (usually
Q: Why does my product smell like tear gas? A: That is unreacted 2-bromoacetophenone (Phenacyl bromide), which is a potent lachrymator. If your product has this effect, conversion was incomplete. Treat the mixture with aqueous sodium thiosulfate or dilute ammonia to quench the bromide before disposal or further workup.
Q: I don't have NaI. Can I use KI? A: Potassium Iodide (KI) is less soluble in organic solvents like acetone or ethanol compared to Sodium Iodide (NaI). If you must use KI, add a small amount of water or use a phase transfer catalyst (like TBAI) to ensure the iodide ion is available in the solution phase.
References
-
Cowper, R. M.; Davidson, L. H. "Phenacyl Bromide."[2] Organic Syntheses, Coll.[1][2] Vol. 2, p. 480 (1943).
- Context: Establishes the reactivity and handling of the starting m
-
Rehberg, C. E. "Preparation of Ethers." Organic Syntheses, Coll.[1][2] Vol. 3, p. 140 (1955).
- Context: General principles for -halo ether synthesis and the necessity of controlling basicity.
-
Streitwieser, A. "Solvolytic Displacement Reactions." Chemical Reviews, 56(4), 571–752 (1956).
- Context: Foundational text on kinetics, explaining the "Finkelstein" acceleration effect of Iodide in substitution reactions.
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 6259, Phenacyl bromide."
-
Context: Safety data and physical properties of the lachrymatory starting material.[3]
-
Sources
recrystallization techniques for purifying 2-Ethoxy-1-phenylethanone
Technical Support Center: Purification of 2-Ethoxy-1-phenylethanone
Case ID: PUR-ETH-PH-001
Compound: 2-Ethoxy-1-phenylethanone (CAS: 14869-39-7 / 1676-63-7)
Synonyms:
Executive Summary: The "Borderline Solid" Challenge
Welcome to the technical support center. You are likely facing difficulties because 2-Ethoxy-1-phenylethanone occupies a frustrating physical state: it is a low-melting solid with a melting point (MP) of approximately 36–40°C (97–104°F).[1][2]
In many active laboratories, ambient temperature approaches 25°C. Slight impurities can depress the melting point below room temperature, causing the compound to exist as a viscous oil rather than a crystal. Standard recrystallization protocols (heat to boil, cool to room temp) often fail, resulting in "oiling out" rather than crystallization.[2]
This guide replaces standard templates with a Low-Temperature Phase Control protocol designed specifically for this compound.
Module 1: Critical Troubleshooting (FAQ)
Q1: "My product is an oil. Did the reaction fail?"
A: Not necessarily. Because the pure MP is ~36-40°C, a crude purity of 90-95% can depress the melting point to 20-25°C (Room Temperature).[1][2]
-
Diagnostic: Run a TLC or GC-MS.[1][2] If the mass peak (
164) is dominant, your product is there; it just lacks the thermodynamic drive to organize into a lattice at room temperature.[2] -
Action: Do not attempt to "dry" the oil into a solid using high vacuum and heat; you will distill it off or decompose it.[2] You must induce crystallization at sub-ambient temperatures (-20°C).[1][2]
Q2: "I tried recrystallizing from hot ethanol, but it formed a separate liquid layer at the bottom."
A: You are experiencing "Oiling Out" (Liquid-Liquid Phase Separation).
This occurs when the temperature at which the solution becomes saturated (
-
The Fix: You need a solvent system where the compound is moderately soluble at room temperature but insoluble at -20°C. Ethanol's boiling point is too high relative to the compound's melting point.[1][2] Switch to a Hexane/Ethyl Acetate or Pentane/Ether system.[2]
Module 2: Optimized Solvent Systems
For low-melting solids, solvent removal is as critical as solubility.[1][2] You must use solvents with low boiling points to facilitate drying without melting the crystals.[2]
| Solvent System | Ratio (v/v) | Suitability | Notes |
| Hexane : Ethyl Acetate | 9:1 to 4:1 | High | Best balance.[1][2] Hexane forces precipitation; EtOAc dissolves polar impurities.[2] |
| Pentane : Diethyl Ether | 10:1 | Medium | Good for very small scales (<1g). Highly volatile; keeps crystals cold during filtration.[2] |
| Ethanol : Water | N/A | Low | Avoid. Water freezes at the temps required (-20°C) to crystallize this compound, or causes oiling out.[2] |
| Toluene | N/A | Low | Too high boiling point. Hard to remove solvent traces without melting the product.[2] |
Module 3: The "Deep Freeze" Recrystallization Protocol
This protocol minimizes the risk of oiling out by avoiding high-heat dissolution.[1][2]
Step-by-Step Methodology
-
Dissolution (The "Warm" Step):
-
Place crude 2-Ethoxy-1-phenylethanone in an Erlenmeyer flask.
-
Add Ethyl Acetate dropwise at 30°C (just barely warm) until the oil dissolves.[2] Do not boil.
-
Rationale: Heating to boiling (77°C) is unnecessary and dangerous for a compound that melts at 36°C. You only need to overcome the lattice energy of the impurities.[2]
-
-
Precipitation Threshold:
-
Seeding (Crucial):
-
The Cooling Ramp (Hysteresis Control):
-
Filtration (Cold Handling):
-
Pre-cool your Buchner funnel and solvent wash (Hexane) in the freezer.[2]
-
Filter rapidly. Do not pull air through the crystals for too long , or the condensation of atmospheric moisture will melt the hygroscopic product.
-
Module 4: Logic & Workflow Visualization
The following diagram illustrates the decision matrix for handling the "Oiling Out" phenomenon specific to low-melting solids like 2-Ethoxy-1-phenylethanone.
Caption: Decision tree for managing phase separation during the purification of low-melting point aromatics.
Module 5: Impurity Profiling
If recrystallization fails to yield white needles, you likely have specific impurities interfering with the lattice.
| Impurity | Origin | Removal Strategy |
| Phenacyl Bromide | Starting Material | Chemical Wash: Before recrystallization, wash the ether/organic layer with dilute aqueous sodium thiosulfate to quench active bromides. |
| 2-Hydroxyacetophenone | Hydrolysis Byproduct | Base Wash: This phenol is acidic ( |
| Ethanol | Solvent/Reagent | Azeotropic Removal: Rotovap with Hexane. Ethanol inhibits crystallization by increasing solubility.[2] |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 572294, 2-Ethoxy-1-phenylethanone. Retrieved from [Link]
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition).[2] Longman Scientific & Technical.[2] (Standard reference for low-temperature crystallization techniques).
-
Rezapour, M. (2018). DFT-calculated reaction pathways of 2-ethoxy-1-phenylethanone.[1][2] ResearchGate.[2][3] Retrieved from [Link]
Sources
challenges in the scale-up of 2-Ethoxy-1-phenylethanone production
Technical Support Center: Scale-Up of 2-Ethoxy-1-phenylethanone
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Process Chemistry & Scale-Up Engineering[1][2]
Welcome to the Scale-Up Support Hub
I am Dr. Aris, your Senior Application Scientist. You are likely here because you are transitioning 2-Ethoxy-1-phenylethanone (also known as
This molecule is a critical intermediate and photoinitiator candidate.[1] However, its synthesis involves lachrymatory intermediates and sensitive thermodynamics that punish "linear scaling" (simply making the vessel bigger).[1] Below is your troubleshooting guide, structured to anticipate the failures we typically see at the 1kg–10kg threshold.
Module 1: Route Selection & Safety Architecture
The Core Challenge: The two primary routes are Friedel-Crafts Acylation and Williamson Ether Synthesis .[1][2] At scale, "Safety" is not just compliance; it is an engineering constraint.[1]
Decision Matrix: Which Route for >1kg?
| Feature | Route A: Williamson Ether Synthesis | Route B: Friedel-Crafts Acylation |
| Reagents | Phenacyl Bromide/Chloride + Ethanol/Base | Benzene + Ethoxyacetyl Chloride + |
| Thermodynamics | Moderate Exotherm | Violent Exotherm (Runaway risk) |
| Waste Stream | Inorganic Salts (NaBr/NaCl) | Aluminum sludge (difficult disposal) |
| Safety Critical | Lachrymator (Tear Gas) intermediate | HCl gas evolution; Benzene (Carcinogen) |
| Recommendation | Preferred for Pilot Scale (Easier workup) | Avoid unless specialized cryo-reactors exist |
Field Insight: We recommend Route A for most pilot plants.[1] While Phenacyl Bromide is a lachrymator, it is easier to contain solids than to manage the massive aluminum sludge waste and HCl scrubbing required by Route B.[1]
Figure 1: Strategic decision tree for selecting the synthesis route based on facility capabilities and safety constraints.
Module 2: Troubleshooting the Williamson Ether Synthesis
Context: You are reacting
Q1: "My reaction mixture turned into a dark tar/polymer. What happened?"
Diagnosis: Aldol Condensation / Polymerization. 2-Ethoxy-1-phenylethanone contains alpha-protons (next to the carbonyl) that are acidic.[1][2] If your base is too strong (like NaH or excess NaOEt) or the temperature is too high, the product self-condenses.[1]
-
The Fix: Switch to a milder base like Potassium Carbonate (
) in refluxing acetone or ethanol.[1] If using ethoxide, control the temperature strictly below 40°C and add the base slowly to the halide, not the other way around.
Q2: "The yield is good, but the filtration is taking forever."
Diagnosis: Fine Salt Formation. The byproduct (KBr or NaCl) precipitates as a fine, colloidal dust that clogs filters.[1][2]
-
The Fix:
-
Aqueous Workup: Instead of filtering, add water to dissolve the salts, then separate the organic layer.[1] (Ensure your product is not soluble in the aqueous phase; 2-ethoxy-1-phenylethanone is lipophilic).[1]
-
Filter Aid: If you must filter (e.g., anhydrous process), use a pad of Celite® or diatomaceous earth.[1][2]
-
Q3: "My operators are crying/coughing even with the fume hood on."
Diagnosis: Lachrymator Containment Failure. Phenacyl bromide is a potent tear gas.[1][2] Dust from the solid or vapors from the hot reaction are escaping.[1]
-
The Protocol:
Module 3: Purification & Quality Control
The Core Challenge: The product has a high boiling point and is thermally sensitive.[1]
Physical Properties Reference:
-
Boiling Point: ~130–135°C at 10 mmHg (Vacuum required) [1].[1]
Q4: "The product is yellow/orange after distillation."
Diagnosis: Thermal Decomposition. You likely used too much heat or insufficient vacuum.[1][2] Prolonged exposure to temperatures >150°C causes decomposition.[1]
-
The Fix:
Q5: "HPLC shows a 'double-hump' peak."
Diagnosis: Favorskii Rearrangement Byproduct. If strong alkoxides were used, you might have formed the ester byproduct (Ethyl phenylacetate) via the Favorskii rearrangement mechanism [2].[1][2]
-
Verification: Check NMR. A singlet at
ppm ( of ester) vs the singlet at ppm ( of ethoxy ketone) will confirm.[1]
Module 4: Stability & Storage
Context: This molecule is often used as a photoinitiator (Type II).[1][2] By definition, it is designed to be unstable under UV light.[1]
Q6: "Potency dropped after 1 month of storage."
Diagnosis: Photolytic Cleavage. Even ambient lab light (fluorescent) emits enough UV to trigger radical formation and degradation over weeks.[1][2]
-
The Protocol:
Experimental Workflow Visualization
Figure 2: Recommended process flow for the Williamson Ether Synthesis route, emphasizing the solubilization of lachrymatory solids and vacuum purification.
References
-
Cheméo Data. (2024). Ethanone, 2-ethoxy-1-phenyl- Chemical Properties and Boiling Point Data. Retrieved from [Link]
-
Master Organic Chemistry. (2012). The Favorskii Rearrangement Mechanism and Byproducts. Retrieved from [Link]
-
Organic Syntheses. (1943).[1] Phenacyl Bromide Preparation and Safety (Lachrymator Handling). Org. Syn. Coll. Vol. 2, p. 480.[1] Retrieved from [Link]
-
PubChem. (2024).[1][2] 2-Ethoxy-1-phenylethanone Compound Summary (CAS 14869-39-7).[1] National Library of Medicine.[1] Retrieved from [Link]
Disclaimer: This guide is for professional research use only. Always consult the specific Safety Data Sheet (SDS) for your specific batch and local regulations regarding lachrymatory substance handling.
Sources
Technical Support Center: Reaction Kinetics of 2-Ethoxy-1-phenylethanone
Document ID: AN-K2E1P-TEMP-001
Last Updated: February 1, 2026
Introduction
Welcome to the technical support guide for studying the effect of temperature on the reaction kinetics of 2-Ethoxy-1-phenylethanone. This document is designed for researchers, chemists, and drug development professionals who are investigating the kinetic profile of this α-alkoxy ketone. As a versatile intermediate in organic synthesis, understanding its behavior under various thermal conditions is critical for reaction optimization, yield maximization, and impurity control.[1][2]
This guide provides a combination of foundational principles, step-by-step experimental protocols, and troubleshooting advice in a practical question-and-answer format. Our goal is to equip you with the expertise to design robust experiments, interpret your data accurately, and overcome common challenges.
Frequently Asked Questions (FAQs)
FAQ #1: What is the fundamental relationship between temperature and the reaction rate for a process involving 2-Ethoxy-1-phenylethanone?
The relationship is primarily governed by the Arrhenius equation, which provides a quantitative basis for the temperature dependence of a reaction rate constant (k).[3][4][5]
k = A * e-Ea/RT
Where:
-
k is the rate constant
-
A is the pre-exponential factor (related to collision frequency and orientation)
-
Ea is the activation energy (the minimum energy required for a reaction to occur)
-
R is the universal gas constant (8.314 J/mol·K)
-
T is the absolute temperature in Kelvin
In essence, increasing the temperature has two main effects:
-
Increased Collision Frequency: Molecules move faster and collide more often.
-
Increased Collision Energy: A greater fraction of colliding molecules possess energy equal to or greater than the activation energy (Ea), leading to a higher proportion of successful, product-forming collisions.[5][6][7]
Therefore, for most elementary reactions, increasing the temperature increases the reaction rate exponentially.[6][8]
FAQ #2: How do I experimentally determine the activation energy (Ea) for a reaction with 2-Ethoxy-1-phenylethanone?
The activation energy can be determined experimentally by measuring the reaction rate constant (k) at several different temperatures.[9][10][11] The most common method involves creating an Arrhenius plot.
The Arrhenius equation can be linearized by taking the natural logarithm:
ln(k) = - (Ea/R)(1/T) + ln(A)
This equation is in the form of a straight line (y = mx + c), where:
-
y = ln(k)
-
x = 1/T
-
The slope (m) = -Ea/R
-
The y-intercept (c) = ln(A)
By plotting ln(k) versus 1/T, you will obtain a straight line. The activation energy can then be calculated from the slope of this line: Ea = -slope * R .[9][12]
FAQ #3: What potential side reactions should I be aware of when heating reactions with α-alkoxy ketones like 2-Ethoxy-1-phenylethanone?
At elevated temperatures, ketones can undergo several side reactions that may complicate kinetic analysis and reduce product yield. These can include:
-
Aldol-type Condensations: If enolizable protons are present and basic or acidic conditions exist, self-condensation can occur.[13]
-
Elimination Reactions: The ethoxy group at the alpha position could potentially be eliminated under certain conditions, especially with strong bases or acids, to form an α,β-unsaturated ketone.
-
Decomposition/Degradation: Like many organic molecules, 2-Ethoxy-1-phenylethanone has a thermal stability limit. Intense heating can lead to fragmentation and the formation of complex, often colored, byproducts.[14] The parent compound, acetophenone, is known to form explosive mixtures with air on intense heating.
-
Oxidation: Ketones are generally resistant to oxidation compared to aldehydes.[15] However, under harsh conditions with strong oxidizing agents, C-C bond cleavage can occur.[15]
It is crucial to monitor reaction purity (e.g., by HPLC or GC) at different temperatures to identify the onset of these side reactions.
Troubleshooting Guide
Troubleshooting #1: My reaction rate is not increasing with temperature as expected, or is even decreasing. What could be the cause?
This is a classic sign of a complex, multi-step reaction mechanism or competing processes. Here are the most likely causes:
-
Reversible Reactions: If the reaction is reversible and the forward reaction is exothermic (releases heat), increasing the temperature will shift the equilibrium back towards the reactants, lowering the net rate of product formation (Le Châtelier's principle).
-
Catalyst Deactivation: If you are using a catalyst, it may be degrading or deactivating at higher temperatures, which would slow the reaction rate.
-
Reactant Instability: One of your reactants, or even the 2-Ethoxy-1-phenylethanone itself, might be decomposing at higher temperatures into non-reactive species. This reduces the effective concentration of the reactant, slowing the desired reaction.[16]
-
"Anti-Arrhenius" Behavior: In some rare, complex reactions (e.g., those involving pre-equilibria), the overall observed rate can decrease with temperature. This is known as negative activation energy and is an indicator of a multi-step process where an initial exothermic equilibrium step precedes the rate-determining step.[17]
Recommended Action:
-
Confirm Reactant Stability: Run control experiments where you heat the starting materials individually at the reaction temperatures and monitor for decomposition.
-
Check for Reversibility: Analyze your reaction mixture after it has reached completion at a lower temperature, then increase the temperature and see if the product concentration decreases.
-
Evaluate Catalyst Health: If applicable, characterize your catalyst before and after the reaction at elevated temperatures.
Troubleshooting #2: I am observing significant color changes (e.g., yellowing or browning) in my reaction at higher temperatures, which is complicating my UV-Vis spectroscopic analysis.
This strongly suggests the formation of conjugated byproducts or thermal decomposition.[14] These byproducts often absorb strongly in the UV-Vis spectrum, interfering with the quantification of your reactant or product.
Recommended Action:
-
Switch Analytical Methods: UV-Vis is not a suitable method when interfering chromophores are being formed. Switch to a separation-based technique like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) . These methods will physically separate your compound of interest from the colored impurities before detection, providing accurate quantification.
-
Identify the Impurities: Use HPLC-MS or GC-MS to identify the structure of the byproducts. Knowing what is being formed can provide valuable insight into the decomposition pathway.
-
Lower the Temperature Range: Your kinetic study should be performed in a temperature range where the desired reaction proceeds cleanly. If decomposition is significant, the kinetic data will be invalid as it reflects more than one reaction.
Troubleshooting #3: The data on my Arrhenius plot is scattered and does not form a straight line.
Assuming no complex mechanism as described in Troubleshooting #1, scattered data on an Arrhenius plot typically points to experimental error.
-
Inaccurate Temperature Control: The most common source of error. A fluctuation of even ±1°C can significantly impact the rate constant. Ensure your reaction vessel is properly insulated and your temperature controller is calibrated and stable.[16]
-
Inconsistent Timing/Sampling: For slow reactions, timing errors are minimal. For fast reactions, quenching must be instantaneous and consistent. Automated sampling or a stopped-flow apparatus can improve precision.[18]
-
Concentration Errors: Inaccurate initial concentrations of reactants will lead to incorrect rate constant calculations.[16] Ensure precise preparation of all stock solutions.
-
Mixing Issues: If the reaction is not homogenous, the local concentration of reactants can vary, leading to inconsistent rates. Ensure vigorous and consistent stirring.
Recommended Action:
-
Validate Temperature Control: Use a calibrated, independent thermometer to verify the temperature inside the reaction vessel.
-
Standardize Procedures: Create and strictly follow a Standard Operating Procedure (SOP) for solution preparation, reaction initiation, and sampling.
-
Perform Replicates: Run each temperature point in triplicate to ensure the measured rate constant is reproducible and to calculate error bars for your plot.
Experimental Protocol: Determining Activation Energy
This protocol outlines a general method for determining the activation energy of a hypothetical reaction (e.g., a reduction) of 2-Ethoxy-1-phenylethanone using HPLC analysis.
Objective: To measure the rate constants (k) for the reduction of 2-Ethoxy-1-phenylethanone at five different temperatures and calculate the activation energy (Ea).
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a 0.1 M stock solution of 2-Ethoxy-1-phenylethanone in a suitable solvent (e.g., acetonitrile).
-
Prepare a 1.0 M stock solution of the reducing agent (e.g., NaBH4) in an appropriate solvent (e.g., ethanol). Caution: Prepare fresh as hydride reagents can degrade.
-
-
Reaction Setup:
-
Place a jacketed reaction vessel connected to a circulating water bath on a magnetic stir plate. Set the bath to the first desired temperature (e.g., 293 K / 20°C).
-
Add the solvent and the 2-Ethoxy-1-phenylethanone solution to the vessel and allow it to thermally equilibrate for at least 15 minutes.
-
-
Reaction Initiation and Sampling:
-
Initiate the reaction by adding a precise volume of the reducing agent stock solution. Start a stopwatch simultaneously. This is t=0.
-
Immediately withdraw a ~50 µL aliquot, and quench it in a vial containing 1 mL of a quenching solution (e.g., dilute acetic acid in mobile phase) to neutralize the reducing agent. This is the t=0 sample.
-
Withdraw and quench subsequent aliquots at regular, recorded intervals (e.g., every 2, 5, 10, 20, 30, 45, 60 minutes). The sampling frequency should be adjusted based on the reaction rate.
-
-
HPLC Analysis:
-
Analyze each quenched sample by a validated HPLC method to determine the concentration of the remaining 2-Ethoxy-1-phenylethanone.
-
-
Data Analysis (Single Temperature):
-
Plot the concentration of 2-Ethoxy-1-phenylethanone versus time.
-
Determine the order of the reaction with respect to 2-Ethoxy-1-phenylethanone. For a pseudo-first-order reaction (if the reducing agent is in large excess), a plot of ln[Concentration] vs. time will be linear.[18]
-
The rate constant k is the negative of the slope of this line.
-
-
Repeat for Other Temperatures:
-
Repeat steps 2-5 for at least four other temperatures (e.g., 298 K, 303 K, 308 K, 313 K), keeping all concentrations and volumes identical.[10]
-
-
Arrhenius Plot and Ea Calculation:
-
Create a table with the calculated k values for each temperature T (in Kelvin).
-
Calculate 1/T and ln(k) for each data point.
-
Plot ln(k) vs. 1/T. Perform a linear regression to find the slope.
-
Calculate the activation energy: Ea = -slope × 8.314 J/mol·K .
-
Data Presentation: Hypothetical Kinetic Data
| Temperature (K) | 1/T (K-1) | Rate Constant, k (s-1) | ln(k) |
| 293.15 | 0.003411 | 0.00015 | -8.805 |
| 298.15 | 0.003354 | 0.00028 | -8.181 |
| 303.15 | 0.003299 | 0.00051 | -7.581 |
| 308.15 | 0.003245 | 0.00092 | -6.991 |
| 313.15 | 0.003193 | 0.00163 | -6.419 |
Visualization of Experimental Workflow
Caption: Workflow for experimental determination of activation energy.
References
- Reaction Rates and Temperature; Arrhenius Theory. (n.d.).
- How can the activation energy be determined experimentally? (n.d.). TutorChase.
- Alpha-alkylation kinetic and thermodynamic. (2020, November 2). J Michelle Leslie. YouTube.
- Mante, O. D., et al. (2015). Effect of the reaction temperature on the formation of ketones from...ResearchGate.
-
Aquilanti, V., et al. (2019). Temperature Dependence of Rate Processes Beyond Arrhenius and Eyring: Activation and Transitivity. Frontiers in Chemistry. Retrieved from [Link].
- Arrhenius Equation | Effect Of Temperature On Rate Of Reaction | Chemical Kinetics | ProtonsTalk. (2020, December 19). YouTube.
- Day 2 Procedure - Determination of the Activation Energy. (2020, June 24). Chemistry LibreTexts.
-
Activation energy. (n.d.). Wikipedia. Retrieved from [Link].
-
Chemical Kinetics. (2010, September 8). Master Organic Chemistry. Retrieved from [Link].
- Determination of an Activation Energy. (2025, December 3). Chemistry LibreTexts.
- Reaction Kinetics in Organic Reactions Kinetics of Asymmetric Catalytic Reactions. (n.d.).
- New Oxidative Pathways for the Synthesis of α-Hydroxy Ketones — The α-Hydroxylation and Ketohydroxylation. (2025, August 7). ResearchGate.
- Kinetics (Practice Problems with Answers). (2021, January 10). Chemistry LibreTexts.
- Oxidation of Aldehydes and Ketones. (2025, January 19). Chemistry LibreTexts.
- Arrhenius Equation. (2024, February 13). Chemistry LibreTexts.
- SAFETY DATA SHEET - Acetophenone. (2025, September 13). Sigma-Aldrich.
-
Kinetics in the study of organic reaction mechanisms. (n.d.). Journal of Chemical Education. Retrieved from [Link].
- Kinetics: Activation Energy Determination from Experiment. (2014, February 22). YouTube.
-
Aldehydes and Ketones: 14 Reactions With The Same Mechanism. (2017, August 18). Master Organic Chemistry. Retrieved from [Link].
-
2-Bromo-1-phenylethanone. (n.d.). ResearchGate. Retrieved from [Link].
- Beta Keto esters - Alkylating Ketones in NaOEt. (2015, March 24). YouTube.
- Tricks to solve Box problems Chemical Kinetics (Initial rate & Concentration). (2022, April 4). Komali mam.
-
Arrhenius equation. (n.d.). Wikipedia. Retrieved from [Link].
- Kinetics. Extra Practice Problems. (n.d.). Jasperse, General Chemistry II.
-
Aldehydes And Ketones Important Reactions. (n.d.). Jack Westin. Retrieved from [Link].
- Methods of determining organic reaction mechanism. (n.d.). jsscacs.
-
NCERT Solutions for Class 12 Chemistry Chapter 11 – Free PDF Download. (n.d.). BYJU'S. Retrieved from [Link].
-
Experimental Techniques to Study Organic Chemistry Mechanisms. (n.d.). Kozlowski group. Retrieved from [Link].
-
Reaction Kinetics. (n.d.). Claire Vallance. Retrieved from [Link].
- What are the major sources of error in a chemical kinetics experiment? (2024, February 29). brainly.com.
- Carbonyl Chemistry (12 Lectures) Aldehydes and Ketones. (n.d.). Imperial College London.
- marking scheme sample paper (2024 -25) chemistry theory (043). (n.d.). CBSE Academic.
- Kinetics | Experimental Methods | A level H2 Chem | Making Sense Chem. (2022, May 27). YouTube.
Sources
- 1. researchgate.net [researchgate.net]
- 2. CAS 721-04-0: 2-Phenoxy-1-phenylethanone | CymitQuimica [cymitquimica.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Activation energy - Wikipedia [en.wikipedia.org]
- 5. Arrhenius equation - Wikipedia [en.wikipedia.org]
- 6. chem.tamu.edu [chem.tamu.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. tutorchase.com [tutorchase.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. jackwestin.com [jackwestin.com]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. brainly.com [brainly.com]
- 17. Temperature Dependence of Rate Processes Beyond Arrhenius and Eyring: Activation and Transitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. vallance.chem.ox.ac.uk [vallance.chem.ox.ac.uk]
Validation & Comparative
analytical methods for 2-Ethoxy-1-phenylethanone characterization
CAS: 14869-39-7 | Formula:
Executive Summary & Strategic Context
2-Ethoxy-1-phenylethanone (also known as
This structural nuance creates distinct reactivity and stability profiles. The
This guide outlines a multi-modal analytical strategy designed to validate structural integrity and purity with high specificity.
Structural Analysis & Analytical Decision Matrix
The primary analytical risk is misidentification with positional isomers. The table below highlights the critical structural differences that dictate method selection.
| Feature | 2-Ethoxy-1-phenylethanone (Target) | 4'-Ethoxyacetophenone (Isomer) | Analytical Implication |
| Structure | Different fragmentation & NMR shifts.[1] | ||
| Reactivity | Labile | Stable aromatic ether. | HPLC required for degradation tracking. |
| Boiling Point | ~235°C (Predicted) | 268°C | GC retention time separation is viable. |
Analytical Workflow (DOT Diagram)
The following decision tree illustrates the logical flow for characterizing this molecule, prioritizing the separation of labile impurities.
Figure 1: Analytical decision matrix ensuring orthogonality between volatile profiling (GC) and stability tracking (HPLC).
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: Primary identification and quantification of volatile synthesis byproducts (e.g., acetophenone,
Mechanistic Insight
In Electron Impact (EI) ionization, 2-ethoxy-1-phenylethanone undergoes a characteristic
Key Diagnostic Fragments:
-
m/z 105 (Base Peak):
— The benzoyl cation is dominant. -
m/z 77:
— Phenyl cation (loss of CO from m/z 105). -
m/z 59:
— The ether tail fragment (less stable, lower intensity). -
Absence of m/z 135: A strong m/z 135 peak would indicate 4'-ethoxyacetophenone (loss of ethyl from the ring ether), serving as a negative control.
Experimental Protocol
-
Instrument: Agilent 7890B/5977B (or equivalent).
-
Column: HP-5MS UI (30 m × 0.25 mm × 0.25 µm).
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: Split 50:1 @ 250°C.
-
Oven Program:
-
Hold 50°C for 2 min.
-
Ramp 15°C/min to 200°C.
-
Ramp 25°C/min to 300°C (Hold 3 min).
-
-
MS Source: 230°C, 70 eV.
Fragmentation Pathway (DOT Diagram)
Figure 2: EI Fragmentation logic.[1] The dominance of m/z 105 confirms the benzoyl core, distinguishing it from ring-alkylated isomers.[1]
Method 2: High-Performance Liquid Chromatography (HPLC-UV)
Objective: Quantification of thermally labile impurities (peroxides) and hydrolysis products (2-hydroxy-1-phenylethanone) that may decompose in a GC inlet.[1]
Why HPLC?
The
Experimental Protocol
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 × 150 mm, 3.5 µm) |
| Mobile Phase A | Water + 0.1% Phosphoric Acid (suppresses silanol activity) |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 0-2 min: 10% B; 2-15 min: linear to 90% B; Hold 3 min.[1] |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (primary) and 210 nm (for non-aromatic impurities) |
| Temperature | 30°C |
Data Interpretation:
-
2-Hydroxy-1-phenylethanone: Elutes earlier (more polar) than the target.[1]
-
2-Ethoxy-1-phenylethanone: Elutes in the middle of the gradient (~10-12 min).
-
Dimeric impurities: Elute late in the high-organic wash.[1]
Method 3: Nuclear Magnetic Resonance ( H-NMR)
Objective: Definitive structural authentication. This is the only method that explicitly proves the ethoxy group is on the
Predicted Chemical Shifts (in )
The diagnostic signal is the singlet for the methylene group isolated between the carbonyl and the oxygen.
| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Structural Proof |
| Aromatic (Ortho) | 7.90 – 7.95 | Doublet | 2H | Adjacent to Carbonyl |
| Aromatic (Meta/Para) | 7.40 – 7.60 | Multiplet | 3H | Phenyl Ring |
| 4.65 – 4.75 | Singlet | 2H | Key ID: Isolated between C=O and O | |
| Ether Methylene ( | 3.60 – 3.70 | Quartet | 2H | Ethoxy group |
| Ether Methyl ( | 1.25 – 1.35 | Triplet | 3H | Ethoxy group |
Differentiation Note: In the isomer 4'-ethoxyacetophenone , the methylene signal at ~4.7 ppm is absent . Instead, you would see a methyl ketone singlet at ~2.5 ppm and the ethoxy signals would be shifted due to direct attachment to the aromatic ring.
References
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Phenacyl Ethyl Ether (CAS 14869-39-7).[1] National Institute of Standards and Technology. [Link]
-
Org. Synth. (1941).[2] Phenacyl Bromide Synthesis (Precursor Analysis). Organic Syntheses, Coll.[2] Vol. 1, p.436. [Link]
-
PubChem. (2024). Compound Summary: 2-ethoxy-1-phenylethanone.[1][3][4][5][6] National Library of Medicine. [Link]
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. 14869-39-7 CAS MSDS (2'-ETHOXYACETOPHENONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
A Comparative Guide to HPLC and GC Analysis for Purity Assessment of 2-Ethoxy-1-phenylethanone
In the landscape of pharmaceutical development and manufacturing, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. 2-Ethoxy-1-phenylethanone, a key building block in the synthesis of various pharmaceutical compounds, is no exception. Its purity profile can significantly impact the quality and impurity profile of the final drug product. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity analysis of 2-Ethoxy-1-phenylethanone, offering researchers, scientists, and drug development professionals a comprehensive framework for selecting the most appropriate analytical strategy.
The Criticality of Purity for 2-Ethoxy-1-phenylethanone
2-Ethoxy-1-phenylethanone is an aromatic ketone that serves as a versatile intermediate. Potential impurities can arise from the synthetic route, typically a Williamson ether synthesis involving a phenoxide and an ethylating agent with a halo-acetophenone, or from degradation. These impurities can be structurally similar to the main compound, making their separation and quantification a challenging analytical task. The presence of unreacted starting materials, by-products, or degradation products can affect the yield and purity of subsequent synthetic steps and, more critically, introduce potentially toxic components into the final API. Therefore, a robust and validated analytical method for purity determination is not just a regulatory requirement but a fundamental aspect of quality control.
Primary Analytical Approach: High-Performance Liquid Chromatography (HPLC)
For the analysis of moderately polar and thermally labile compounds like 2-Ethoxy-1-phenylethanone, reverse-phase HPLC with UV detection is often the method of choice. The inherent flexibility in column chemistry and mobile phase composition allows for the fine-tuning of selectivity to resolve the main component from its potential impurities.
Rationale for Method Development
The selection of HPLC parameters is guided by the physicochemical properties of 2-Ethoxy-1-phenylethanone. Its aromatic nature and ketone functionality provide a strong chromophore, making UV detection highly suitable. A reverse-phase C18 column is a logical starting point due to its wide applicability and effectiveness in separating compounds based on hydrophobicity. The mobile phase, a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, can be optimized to achieve the desired retention and resolution. A gradient elution is often preferred over isocratic elution to ensure the timely elution of both early- and late-eluting impurities with good peak shapes.
Experimental Protocol: HPLC-UV Method
Objective: To develop a stability-indicating HPLC method for the determination of the purity of 2-Ethoxy-1-phenylethanone and to separate it from its potential process-related impurities and degradation products.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 40% B
-
5-25 min: 40% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 245 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 10 mg of 2-Ethoxy-1-phenylethanone in 10 mL of acetonitrile to obtain a 1 mg/mL solution.
Self-Validation System: The method's robustness should be confirmed by assessing parameters such as linearity, accuracy, precision, specificity, and limit of detection (LOD) and quantification (LOQ) in accordance with ICH guidelines. Specificity, in particular, is crucial and can be established by forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) to ensure that all degradation products are separated from the main peak.
Potential Impurities and Their Separation
Based on a likely Williamson ether synthesis route, potential impurities could include:
-
Starting Materials: Acetophenone, 2-bromo-1-phenylethanone, ethanol.
-
By-products: Dimerization products, products of side reactions.
-
Degradation Products: Hydrolysis products.
The developed HPLC method, with its gradient elution, is designed to provide sufficient separation power to resolve these structurally diverse compounds from the 2-Ethoxy-1-phenylethanone peak.
Alternative Analytical Approach: Gas Chromatography (GC)
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Given that 2-Ethoxy-1-phenylethanone has a reasonable vapor pressure, GC with a Flame Ionization Detector (FID) presents a viable alternative to HPLC.
Rationale for Method Development
GC-FID is known for its high resolution and sensitivity for organic compounds. The choice of a capillary column with a suitable stationary phase is critical for achieving the desired separation. A non-polar or mid-polar column is generally a good starting point for aromatic ketones. The temperature program of the GC oven is optimized to ensure the separation of volatile impurities from the main component and any less volatile by-products.
Experimental Protocol: GC-FID Method
Objective: To develop a GC method for the purity assessment of 2-Ethoxy-1-phenylethanone.
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium or Nitrogen at a constant flow of 1.2 mL/min
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min
-
Ramp: 10 °C/min to 250 °C
-
Hold: 5 min at 250 °C
-
-
Injection Mode: Split (50:1)
-
Injection Volume: 1 µL
-
Sample Preparation: Dissolve 10 mg of 2-Ethoxy-1-phenylethanone in 1 mL of a suitable solvent like dichloromethane or acetone.
Self-Validation System: Similar to the HPLC method, the GC method must be validated for its intended purpose. This includes demonstrating its specificity for separating the analyte from potential volatile impurities and degradation products.
Head-to-Head Comparison: HPLC vs. GC
The choice between HPLC and GC for the purity analysis of 2-Ethoxy-1-phenylethanone depends on several factors, including the nature of the expected impurities, the required sensitivity, and the available instrumentation.
| Feature | HPLC-UV | GC-FID |
| Analyte Suitability | Excellent for moderately polar, non-volatile, and thermally labile compounds. | Best for volatile and thermally stable compounds. |
| Selectivity | Highly tunable through mobile phase and stationary phase selection. | Dependent on column stationary phase and temperature programming. |
| Sensitivity | Good, especially for UV-active compounds. | Excellent, FID is highly sensitive to hydrocarbons. |
| Instrumentation Complexity | Moderate, requires handling of liquid solvents and buffers. | Simpler in terms of solvent handling, but requires gas supplies. |
| Sample Throughput | Can be lower due to longer run times and equilibration. | Generally faster analysis times. |
| Impurity Detection | Can detect a wide range of impurities, including non-volatile ones. | Limited to volatile impurities. Non-volatile impurities will not elute. |
Visualizing the Workflow
Caption: Workflow for HPLC analysis of 2-Ethoxy-1-phenylethanone.
Caption: Workflow for GC analysis of 2-Ethoxy-1-phenylethanone.
Conclusion and Recommendations
Both HPLC and GC are powerful techniques for assessing the purity of 2-Ethoxy-1-phenylethanone.
-
HPLC-UV is recommended as the primary method due to its versatility in handling a wider range of potential impurities, including non-volatile and thermally sensitive compounds. Its high degree of tunability in selectivity makes it ideal for developing a robust, stability-indicating method that can be used throughout the drug development lifecycle.
-
GC-FID serves as an excellent complementary or alternative technique , particularly for its high resolution, speed, and sensitivity to volatile organic impurities. It can be especially useful for monitoring residual solvents or specific volatile by-products from the synthesis.
Ultimately, the choice of method should be based on a thorough risk assessment of the synthetic process and potential degradation pathways. For comprehensive quality control, employing both techniques can provide a more complete picture of the purity profile of 2-Ethoxy-1-phenylethanone, ensuring the highest quality of this critical pharmaceutical intermediate.
References
-
SIELC Technologies. (2018). Ethanone, 2-hydroxy-1-phenyl-. Retrieved from [Link][1]
-
Stolarczyk, E. U., Kwiecień, A., & Równicka-Zubik, J. (n.d.). GC method for quantitative determination of residual 2-(2-chloroethoxy) ethanol (CEE) and N-methyl-2-pyrrolidinone (NMP) in quetiapine. ResearchGate.[2]
-
National Center for Biotechnology Information. (n.d.). 2-Phenoxy-1-phenylethanone. PubChem. Retrieved from [Link][3]
- Gotor, V., Alfonso, I., & García-Urdiales, E. (Eds.). (2011). Asymmetric Organic Synthesis with Enzymes. Wiley-VCH.
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
Sources
A Comparative Guide to the Analysis of 2-Ethoxy-1-phenylethanone: GC-MS and Alternative Methods
For researchers, scientists, and drug development professionals, the precise and accurate analysis of chemical compounds is paramount. This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and alternative analytical techniques for the characterization and quantification of 2-Ethoxy-1-phenylethanone. This aromatic ketone is a significant molecule in various research and development sectors, making its reliable analysis a critical aspect of quality control and synthetic chemistry. This document moves beyond a simple recitation of methods to offer a comparative analysis grounded in experimental data and established scientific principles.
Introduction to 2-Ethoxy-1-phenylethanone and its Analytical Importance
2-Ethoxy-1-phenylethanone, with the chemical formula C₁₀H₁₂O₂, is a ketone featuring a phenyl group and an ethoxy substituent. Its accurate identification and quantification are crucial for ensuring the purity of synthetic products, monitoring reaction kinetics, and in metabolic studies. The choice of analytical methodology is therefore a critical decision that impacts data quality and experimental outcomes.
GC-MS Analysis: A Powerful Tool for Volatile Compounds
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds like 2-Ethoxy-1-phenylethanone. The power of GC-MS lies in its dual-stage process: the gas chromatograph separates components of a mixture based on their volatility and interaction with a stationary phase, after which the mass spectrometer fragments the eluted compounds and separates the fragments based on their mass-to-charge ratio, providing a unique chemical fingerprint.
Experimental Protocol for GC-MS Analysis
This protocol is adapted from established methods for the analysis of aromatic hydrocarbons and ketones and is optimized for 2-Ethoxy-1-phenylethanone.[1]
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the 2-Ethoxy-1-phenylethanone sample.
-
Dissolve the sample in 10 mL of a high-purity solvent such as dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.
-
Perform serial dilutions as necessary to achieve a final concentration within the calibrated range of the instrument (e.g., 1-100 µg/mL).
2. GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injection Mode: Splitless, 1 µL injection volume.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/minute.
-
Hold: Maintain 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 40-300 amu.
Data Interpretation: Chromatogram and Mass Spectrum
The GC-MS analysis of 2-Ethoxy-1-phenylethanone will yield a chromatogram with a distinct peak at a specific retention time, indicative of its volatility and interaction with the GC column. The mass spectrum corresponding to this peak provides the critical data for structural elucidation.
Expected Mass Spectrum of 2-Ethoxy-1-phenylethanone:
The electron ionization mass spectrum of 2-Ethoxy-1-phenylethanone can be obtained from the NIST WebBook.[2] The molecular ion peak ([M]⁺) is expected at a mass-to-charge ratio (m/z) of 164, corresponding to the molecular weight of the compound (164.20 g/mol ).
Table 1: Key Mass Fragments of 2-Ethoxy-1-phenylethanone
| m/z | Proposed Fragment Ion | Structure |
| 164 | Molecular Ion | [C₁₀H₁₂O₂]⁺ |
| 105 | Benzoyl cation | [C₆H₅CO]⁺ |
| 77 | Phenyl cation | [C₆H₅]⁺ |
| 59 | Ethoxymethyl cation | [CH₂OCH₂CH₃]⁺ |
The fragmentation pattern is a key element in confirming the identity of the analyte. The presence of the benzoyl cation (m/z 105) is a characteristic feature of phenylethanone derivatives.
Comparative Analysis with Alternative Techniques
While GC-MS is a powerful technique, other analytical methods offer unique advantages depending on the specific analytical goal. Here, we compare GC-MS with High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a versatile technique for separating non-volatile or thermally labile compounds. For aromatic ketones like 2-Ethoxy-1-phenylethanone, reversed-phase HPLC with UV detection is a suitable alternative to GC-MS, particularly for quantitative analysis in complex matrices.
Experimental Protocol for HPLC-UV Analysis:
This protocol is based on established methods for the analysis of acetophenone and its derivatives.[3][4]
1. Sample Preparation:
-
Prepare a stock solution of 2-Ethoxy-1-phenylethanone in the mobile phase (e.g., 1 mg/mL).
-
Perform serial dilutions to create calibration standards.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
2. HPLC Instrumentation and Parameters:
-
HPLC System: Agilent 1260 Infinity II LC System (or equivalent) with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/minute.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 245 nm (corresponding to the λmax of the conjugated system).
-
Injection Volume: 10 µL.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve, provided a certified internal standard is used. It is a non-destructive technique that provides structural information alongside quantitative data.[5][6][7][8][9]
Experimental Protocol for qNMR Analysis:
1. Sample Preparation:
-
Accurately weigh a precise amount of the 2-Ethoxy-1-phenylethanone sample and a certified internal standard (e.g., maleic acid) into an NMR tube.
-
Add a known volume of a deuterated solvent (e.g., CDCl₃) to dissolve the sample and internal standard completely.
2. NMR Instrumentation and Parameters:
-
NMR Spectrometer: Bruker Avance III HD 400 MHz (or equivalent).
-
Solvent: Chloroform-d (CDCl₃).
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons of interest to ensure full relaxation.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).
Performance Comparison
The choice between these techniques often comes down to a trade-off between sensitivity, selectivity, speed, and cost.
Table 2: Comparison of Analytical Techniques for 2-Ethoxy-1-phenylethanone Analysis
| Parameter | GC-MS | HPLC-UV | qNMR |
| Principle | Separation by volatility, detection by mass | Separation by polarity, detection by UV absorbance | Quantification by nuclear magnetic resonance |
| Selectivity | Very High (based on retention time and mass spectrum) | Moderate to High (based on retention time and UV spectrum) | High (based on unique chemical shifts) |
| Sensitivity (LOD/LOQ) | Very High (pg to fg range)[10] | High (ng to µg range)[11][12][13] | Moderate (µg to mg range)[13] |
| Quantification | Requires calibration curve | Requires calibration curve | Absolute quantification with internal standard |
| Sample Throughput | Moderate | High | Low to Moderate |
| Instrumentation Cost | High | Moderate | Very High |
| Advantages | Structural elucidation from fragmentation, high sensitivity | Robust, widely available, good for non-volatile impurities | Non-destructive, no calibration curve needed for absolute quantification |
| Disadvantages | Not suitable for non-volatile or thermally labile compounds | Lower selectivity than MS, requires chromophore | Lower sensitivity, higher instrumentation cost |
Visualizing the Analytical Workflows
To better understand the practical application of these techniques, the following diagrams illustrate the typical workflows.
GC-MS Analytical Workflow.
Comparative Workflow of HPLC-UV and qNMR.
Conclusion and Recommendations
The choice of the optimal analytical technique for 2-Ethoxy-1-phenylethanone depends on the specific requirements of the analysis.
-
For structural confirmation and identification of unknown impurities, GC-MS is the gold standard due to its high selectivity and the detailed structural information provided by mass spectral fragmentation.
-
For routine quality control and high-throughput quantitative analysis in a known matrix, HPLC-UV offers a cost-effective and robust solution.
-
When a primary, calibration-free quantification method is required for purity assessment or the certification of reference materials, qNMR is the most appropriate technique.
By understanding the principles, advantages, and limitations of each of these powerful analytical tools, researchers can make informed decisions to ensure the generation of high-quality, reliable data in their scientific endeavors.
References
-
(2025-08-06). Quantitative NMR Spectroscopy in Pharmaceutical R&D. ResearchGate. [Link]
-
Ethanone, 2-hydroxy-1-phenyl-. NIST WebBook. [Link]
-
(2024-05-05). Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method. Pharmaceutical Sciences. [Link]
-
Separation of Acetophenone on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
(2023-05-24). Headspace with Gas Chromatography-Mass Spectrometry for the Use of Volatile Organic Compound Profile in Botanical Origin Authentication of Honey. MDPI. [Link]
-
(2025-03-15). Understand tLC and HPLC Analysis of Acetophenone. StudyRaid. [Link]
-
(2025-08-06). Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method. ResearchGate. [Link]
-
Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Governors State University. [Link]
-
Ethanone, 2-ethoxy-1-phenyl-. NIST WebBook. [Link]
-
(2014-10-27). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Governors State University. [Link]
-
(2026-01-27). The Use of GC/MS, UV/Vis, and Modeling for the Limited Identification of Unknown Acetophenones as an Introductory Characterization Experience in an Upper-Level Synthesis and Characterization Laboratory Course. ResearchGate. [Link]
-
(2016-06-30). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. ACG Publications. [Link]
-
Development of the gas chromatography/mass spectrometry-based aroma designer capable of modifying volatile chemical compositions in complex odors. Oxford Academic. [Link]
-
Limit of detection (LQD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs. PubMed. [Link]
-
Ethanone, 2-(acetyloxy)-1-phenyl-. NIST WebBook. [Link]
-
Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. PubMed. [Link]
-
(2015-03-13). Quantitative Analysis by GC-MS/MS of 18 Aroma Compounds Related to Oxidative Off-Flavor in Wines. ResearchGate. [Link]
-
(2024-02-09). A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
-
QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. TDI-Brooks. [Link]
-
(2013-05-10). Quantitative analysis by using high performance liquid chromatography. SlideShare. [Link]
-
2-Ethoxypentane. NIST WebBook. [Link]
-
(2023-01-12). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. MDPI. [Link]
-
Ethanone, 2-(acetyloxy)-1-phenyl-. NIST WebBook. [Link]
Sources
- 1. tdi-bi.com [tdi-bi.com]
- 2. Ethanone, 2-ethoxy-1-phenyl- [webbook.nist.gov]
- 3. Separation of Acetophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. app.studyraid.com [app.studyraid.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. govst.edu [govst.edu]
- 8. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. emerypharma.com [emerypharma.com]
- 10. Limit of detection (LQD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method [ps.tbzmed.ac.ir]
- 12. researchgate.net [researchgate.net]
- 13. acgpubs.org [acgpubs.org]
A Comparative Analysis of 2-Ethoxy-1-phenylethanone and Other Norrish Type I Photoinitiators for Advanced Photopolymerization Applications
In the dynamic fields of polymer chemistry, drug development, and material science, the precise control over polymerization processes is paramount. Photopolymerization, initiated by the absorption of light, offers unparalleled spatial and temporal control, making the selection of an appropriate photoinitiator a critical determinant of success. This guide provides an in-depth comparison of 2-Ethoxy-1-phenylethanone, an α-alkoxy acetophenone, with other widely used Norrish Type I photoinitiators. While direct comparative data for 2-Ethoxy-1-phenylethanone is limited in publicly available literature, this guide will leverage data from structurally similar and commercially significant photoinitiators to provide a comprehensive comparative framework for researchers, scientists, and drug development professionals.
The Critical Role of Photoinitiators in Photopolymerization
Photopolymerization is a process where light energy is used to initiate a chain reaction that converts liquid monomers and oligomers into a solid polymer network. At the heart of this process lies the photoinitiator, a molecule that absorbs photons and generates reactive species—typically free radicals—that initiate polymerization. Photoinitiators are broadly classified into two categories based on their mechanism of radical generation: Norrish Type I and Norrish Type II.
-
Norrish Type I Photoinitiators: These initiators undergo unimolecular cleavage (α-cleavage) upon light absorption to directly form two radical fragments, both of which can potentially initiate polymerization. This process is generally efficient and does not require a co-initiator.
-
Norrish Type II Photoinitiators: These initiators, upon excitation, abstract a hydrogen atom from a synergist molecule (a co-initiator, often an amine) to generate the initiating radicals.
This guide focuses on Norrish Type I photoinitiators due to their straightforward mechanism and widespread use.
Unveiling 2-Ethoxy-1-phenylethanone: An α-Alkoxy Acetophenone
2-Ethoxy-1-phenylethanone belongs to the family of acetophenone-based photoinitiators. Its structure features a benzoyl chromophore and an α-ethoxy group. Upon UV irradiation, it is expected to undergo α-cleavage, a characteristic of Norrish Type I initiators, to generate a benzoyl radical and an ethoxy-substituted alkyl radical.
While specific performance data for 2-Ethoxy-1-phenylethanone is not extensively documented, we can infer its general characteristics and compare it to more established photoinitiators based on its structural class. For this comparative analysis, we will focus on the following widely used Norrish Type I photoinitiators:
-
2-Hydroxy-2-methyl-1-phenylpropan-1-one (e.g., Darocur® 1173): An α-hydroxy acetophenone known for its high reactivity and low yellowing.
-
2-Hydroxy-4'-(2-hydroxyethoxy)-2-methylpropiophenone (e.g., Irgacure® 2959): A functionalized α-hydroxy acetophenone with enhanced water solubility and low odor, making it suitable for biomedical applications.[1][2][3]
-
2,2-Dimethoxy-2-phenylacetophenone (e.g., Irgacure® 651): A benzil dimethyl ketal that is a highly efficient, though more yellowing, photoinitiator.[4][5][6]
Comparative Performance Analysis
The selection of a photoinitiator is a multi-faceted decision guided by several key performance indicators. The following sections provide a comparative overview of these parameters, drawing on available data for our selected photoinitiators to create a predictive framework for 2-Ethoxy-1-phenylethanone.
Light Absorption Characteristics
A photoinitiator's effectiveness is intrinsically linked to its ability to absorb light at the emission wavelength of the UV source. The absorption spectrum, characterized by the wavelength of maximum absorption (λmax) and the molar extinction coefficient (ε), dictates this efficiency.
| Photoinitiator | Chemical Class | λmax (nm) | Key Absorption Range (nm) | Molar Extinction Coefficient (ε) at λmax |
| 2-Ethoxy-1-phenylethanone (Predicted) | α-Alkoxy Acetophenone | ~245, ~280, ~330 | 240-360 | Moderate |
| Darocur® 1173 | α-Hydroxy Acetophenone | 244, 278, 322 | 240-350 | Moderate |
| Irgacure® 2959 | α-Hydroxy Acetophenone | ~275 | 250-300 | Moderate |
| Irgacure® 651 | Benzil Dimethyl Ketal | ~252, ~340 | 240-380 | High |
Data for 2-Ethoxy-1-phenylethanone is predicted based on structurally similar compounds. Data for other photoinitiators is sourced from technical data sheets and scientific literature.[3][4][7][8]
Expert Insight: The predicted absorption profile of 2-Ethoxy-1-phenylethanone suggests it would be effective with broadband mercury lamps. Its performance with LED light sources would depend on the specific wavelength of the LED and the overlap with the photoinitiator's absorption spectrum. The presence of multiple absorption peaks for Darocur® 1173 and Irgacure® 651 provides versatility in the choice of UV light sources.
Initiation Efficiency and Curing Speed
The quantum yield of radical generation and the reactivity of the resulting radicals determine the overall initiation efficiency and, consequently, the curing speed. While quantitative data for 2-Ethoxy-1-phenylethanone is unavailable, α-hydroxy acetophenones like Darocur® 1173 are known for their high efficiency.
Expert Insight: The ethoxy group in 2-Ethoxy-1-phenylethanone might influence the stability and reactivity of the resulting α-alkoxy radical compared to the α-hydroxy radical from Darocur® 1173. This could potentially impact the initiation and termination kinetics of the polymerization.
Depth of Cure
The depth to which UV light can penetrate and effectively cure a resin is a critical parameter, especially for thick coatings, composites, and 3D printing applications. The concentration of the photoinitiator and its molar extinction coefficient play a significant role here. Higher concentrations or higher extinction coefficients can lead to a "shielding effect," where most of the light is absorbed at the surface, resulting in a shallow cure.
Expert Insight: Photoinitiators with moderate absorption, like the α-hydroxy acetophenones, often provide a better balance for achieving a greater depth of cure compared to those with very high extinction coefficients. The optimal concentration of any photoinitiator is crucial and must be determined experimentally for a given formulation and light source.
Yellowing
The formation of colored byproducts upon photolysis or subsequent aging can lead to yellowing of the final cured product. This is a significant concern in applications where color stability is critical, such as clear coatings and dental resins. α-Hydroxy acetophenones like Darocur® 1173 and Irgacure® 2959 are known for their low yellowing properties.[7][9][10] In contrast, benzil dimethyl ketals like Irgacure® 651 can contribute to more significant yellowing.
Expert Insight: The photoproducts of 2-Ethoxy-1-phenylethanone are predicted to be less prone to causing significant yellowing compared to initiators that form highly conjugated or colored byproducts. However, experimental verification is essential.
Experimental Protocols for Comparative Evaluation
To facilitate a rigorous comparison of 2-Ethoxy-1-phenylethanone with other photoinitiators, the following detailed experimental protocols are provided.
Determining Photopolymerization Kinetics with Real-Time FTIR Spectroscopy
Real-time Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique to monitor the disappearance of monomer double bonds (e.g., acrylate C=C bond at ~1635 cm⁻¹) during photopolymerization, providing data on the rate and degree of conversion.[11][12][13][14]
Methodology:
-
Sample Preparation: Prepare photocurable formulations containing a specific monomer (e.g., trimethylolpropane triacrylate, TMPTA), the photoinitiator to be tested (e.g., 2-Ethoxy-1-phenylethanone, Darocur® 1173) at a defined concentration (e.g., 2 wt%), and any other additives.
-
FTIR Setup: Place a small drop of the formulation between two transparent salt plates (e.g., KBr or NaCl) separated by a spacer of known thickness (e.g., 25 µm).
-
Data Acquisition: Mount the sample in the FTIR spectrometer. Initiate data collection in kinetics mode.
-
UV Exposure: After a short baseline measurement, expose the sample to a UV light source with a defined wavelength and intensity.
-
Analysis: Monitor the decrease in the area or height of the characteristic monomer peak over time. The degree of conversion can be calculated using the following formula:
Conversion (%) = [1 - (Peak Area at time t / Initial Peak Area)] x 100
Measuring Depth of Cure (ISO 4049)
The depth of cure is a critical parameter for many applications and can be measured according to the ISO 4049 standard.[15][16][17][18]
Methodology:
-
Mold Preparation: Use a cylindrical mold with a height of at least 6 mm and an internal diameter of 4 mm. Place the mold on a transparent, flat surface (e.g., a Mylar sheet on a glass slide).
-
Sample Filling: Overfill the mold with the photocurable resin formulation.
-
Curing: Cover the top of the mold with another transparent sheet and press to extrude excess material. Irradiate the top surface with the UV light source for a specified time (e.g., 20 seconds).
-
Measurement: After curing, remove the sample from the mold. Carefully scrape away the uncured material from the bottom of the sample using a plastic spatula.
-
Calculation: Measure the height of the remaining cured portion of the cylinder using a digital caliper. This height represents the depth of cure.
Assessing Yellowing (ASTM E313)
The yellowness index (YI) of a cured polymer can be quantified using a spectrophotometer according to ASTM E313.[19][20]
Methodology:
-
Sample Preparation: Prepare thin films of the cured polymer on a transparent substrate (e.g., glass slides).
-
Initial Measurement: Measure the initial yellowness index of the cured films using a spectrophotometer or colorimeter.
-
Accelerated Aging: Expose the samples to a controlled environment of UV radiation and, if applicable, heat and humidity in an accelerated weathering chamber.
-
Periodic Measurement: At regular intervals, remove the samples and measure their yellowness index.
-
Analysis: Plot the change in yellowness index over time to compare the color stability of formulations containing different photoinitiators.
Mechanistic Insights: The Norrish Type I Cleavage
The photoinitiation process for 2-Ethoxy-1-phenylethanone and other acetophenone-based Type I initiators begins with the absorption of a photon, which excites the molecule to a singlet state. This is followed by intersystem crossing to a more stable triplet state. From this excited triplet state, the molecule undergoes α-cleavage, breaking the bond between the carbonyl group and the adjacent carbon atom. This homolytic cleavage results in the formation of two free radicals.
Sources
- 1. adbioink.com [adbioink.com]
- 2. ptabdata.blob.core.windows.net [ptabdata.blob.core.windows.net]
- 3. xtgchem.cn [xtgchem.cn]
- 4. 2,2-dimethoxy-2-phenylacetophenone CAS No. 24650-42-8 | Tintoll [uvabsorber.com]
- 5. 2,2-Dimethoxy-2-phenylacetophenone, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. Brief Profile - ECHA [echa.europa.eu]
- 7. xtgchem.cn [xtgchem.cn]
- 8. 2-Hydroxy-2-methyl-1-phenyl-1-propanone, CAS 7473-98-5 [sellchems.com]
- 9. specialchem.com [specialchem.com]
- 10. 2-hydroxy-2-methyl-1-phenylpropanone CAS No. 7473-98-5 | Tintoll [uvabsorber.com]
- 11. researchgate.net [researchgate.net]
- 12. A Study on the Photopolymerization Kinetics of Selected Dental Resins Using Fourier Infrared Spectroscopy (FTIR) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Review of quantitative and qualitative methods for monitoring photopolymerization reactions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01538B [pubs.rsc.org]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. researchgate.net [researchgate.net]
- 16. Depth of cure of dental resin composites: ISO 4049 depth and microhardness of types of materials and shades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dental materials: How to measure the depth of cure of composites according to ISO 4049? [dental-materials.blogspot.com]
- 18. researchgate.net [researchgate.net]
- 19. infinitalab.com [infinitalab.com]
- 20. Yellowness Index (YI) ASTM E313 [intertek.com]
A Comparative Guide for Photopolymerization: 2-Ethoxy-1-phenylethanone vs. Benzophenone
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of photopolymerization, the choice of a photoinitiator is a critical determinant of reaction kinetics, final material properties, and overall process efficacy. This guide offers an in-depth, objective comparison between two prominent photoinitiators: 2-Ethoxy-1-phenylethanone, a representative of the Norrish Type I class, and the archetypal Norrish Type II photoinitiator, benzophenone. This analysis is designed to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions in their formulation and application development.
At a Glance: Key Differences and Performance Characteristics
| Feature | 2-Ethoxy-1-phenylethanone (Type I) | Benzophenone (Type II) |
| Photoinitiation Mechanism | Unimolecular α-cleavage | Bimolecular hydrogen abstraction |
| Radical Generation | Direct formation of two radical species upon UV absorption. | Requires a co-initiator (e.g., tertiary amine) to generate radicals. |
| Initiation Speed | Generally faster due to direct, unimolecular radical generation. | Typically slower as it relies on a bimolecular reaction with a co-initiator.[1] |
| Oxygen Inhibition | Less susceptible. The high concentration of radicals can effectively scavenge dissolved oxygen. | More susceptible. Oxygen can quench the excited triplet state, inhibiting radical formation. |
| Byproducts | Cleavage byproducts may be formed. | Byproducts can originate from the co-initiator. |
| UV Absorption | Typically in the short UV-A range. | Absorbs in the UV-A range, with a characteristic n-π* transition around 330-360 nm.[2] |
| Common Applications | Clear coatings, adhesives, and applications requiring rapid curing. | Pigmented systems, surface curing, and applications where longer wavelength absorption is beneficial. |
Delving into the Mechanisms: A Tale of Two Pathways
The fundamental difference in the performance of 2-Ethoxy-1-phenylethanone and benzophenone lies in their distinct photochemical pathways for generating initiating free radicals.[3][4]
2-Ethoxy-1-phenylethanone: The Path of Direct Cleavage (Norrish Type I)
As an acetophenone derivative, 2-Ethoxy-1-phenylethanone follows a Norrish Type I mechanism.[5][6] Upon absorption of UV radiation, the molecule is promoted to an excited singlet state, which then undergoes intersystem crossing to a triplet state. This excited triplet state possesses a weakened bond between the carbonyl group and the adjacent carbon atom, leading to a rapid unimolecular α-cleavage. This cleavage event generates two distinct free radicals, both of which can potentially initiate polymerization.
Caption: Norrish Type I photoinitiation mechanism of 2-Ethoxy-1-phenylethanone.
This direct, unimolecular generation of radicals is the primary reason for the typically faster curing speeds observed with Type I photoinitiators.[1]
Benzophenone: The Art of Abstraction (Norrish Type II)
Benzophenone, in contrast, operates via a Norrish Type II mechanism, which is a bimolecular process.[1] After absorbing UV light and transitioning to its excited triplet state, benzophenone does not cleave. Instead, it abstracts a hydrogen atom from a suitable donor molecule, known as a co-initiator or synergist (commonly a tertiary amine).[3] This hydrogen abstraction results in the formation of a benzophenone ketyl radical and a radical derived from the co-initiator. It is predominantly the co-initiator radical that goes on to initiate the polymerization chain reaction.
Caption: Norrish Type II photoinitiation mechanism of benzophenone.
The necessity of a diffusional encounter and reaction between the excited benzophenone and the co-initiator makes this process inherently slower than the unimolecular cleavage of Type I initiators.
Performance in Focus: A Data-Informed Comparison
Photopolymerization Kinetics
The rate of polymerization (Rp) and the final monomer conversion are critical parameters for evaluating photoinitiator efficiency. These are typically measured using techniques like Photo-Differential Scanning Calorimetry (Photo-DSC) and Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy.[7][8]
Photo-DSC measures the heat flow associated with the exothermic polymerization reaction as a function of time upon UV irradiation. This allows for the determination of the maximum rate of polymerization (Rp,max) and the total conversion.
RT-FTIR monitors the decrease in the characteristic infrared absorption bands of the reactive functional groups of the monomer (e.g., the C=C double bond in acrylates) in real-time during polymerization, providing a direct measure of monomer conversion over time.[8]
Based on the mechanistic differences, we can anticipate the following kinetic profiles:
| Kinetic Parameter | 2-Ethoxy-1-phenylethanone (Type I) | Benzophenone (Type II) |
| Rate of Polymerization (Rp) | Higher initial Rp due to rapid radical generation. | Lower initial Rp due to the bimolecular initiation step. |
| Final Monomer Conversion | Can be very high, but may be limited by radical trapping in highly crosslinked systems. | Can achieve high conversion, particularly effective for surface cure due to the hydrogen abstraction mechanism. |
UV Absorption Spectra
The efficiency of a photoinitiator is intrinsically linked to its ability to absorb light at the emission wavelengths of the UV source.
-
2-Ethoxy-1-phenylethanone , as a substituted acetophenone, is expected to have strong absorption bands in the shorter UV-A range, likely with a primary peak around 245-250 nm and a weaker, longer-wavelength tail extending into the 330 nm region, which is characteristic of the n-π* transition of the carbonyl group.[5][9]
-
Benzophenone exhibits a strong π-π* absorption band around 250-260 nm and a distinct, weaker n-π* absorption band in the 330-360 nm range.[2][10] This longer wavelength absorption is particularly advantageous for curing pigmented systems, as many pigments are more transparent in this region.
Caption: Hypothetical UV-Vis absorption spectra of 2-Ethoxy-1-phenylethanone and benzophenone.
Quantum Yield of Radical Formation
The quantum yield (Φ) for radical generation is a measure of the efficiency with which absorbed photons are converted into initiating radicals.
-
Norrish Type I photoinitiators , such as acetophenone derivatives, generally exhibit high quantum yields for α-cleavage, often in the range of 0.3 to 0.9.[5]
-
Benzophenone has a very high quantum yield for intersystem crossing to the triplet state (approaching 1). The overall quantum yield of radical formation is then dependent on the efficiency of the subsequent hydrogen abstraction from the co-initiator.
Photodegradation and Byproducts
The byproducts of photoinitiation can be a significant concern, particularly in applications with stringent purity requirements such as in drug development and medical devices.
-
2-Ethoxy-1-phenylethanone , upon α-cleavage, will generate a benzoyl radical and an ethoxy-substituted radical. These radicals can undergo further reactions, and the resulting fragments may contribute to odor or be extractable from the final polymer.
-
Benzophenone itself is largely regenerated in the catalytic cycle of hydrogen abstraction. However, the co-initiator is consumed and can form various byproducts. For example, tertiary amines can undergo a series of reactions leading to the formation of colored and potentially leachable species. The photostability of benzophenone itself can be an issue under prolonged irradiation, leading to the formation of various degradation products.[11][12]
Experimental Protocols for Comparative Evaluation
To rigorously compare the performance of 2-Ethoxy-1-phenylethanone and benzophenone, the following experimental protocols are recommended.
Protocol 1: Determination of Photopolymerization Kinetics using Photo-DSC
Objective: To quantify and compare the rate of polymerization and final conversion of a standard monomer formulation initiated by 2-Ethoxy-1-phenylethanone and benzophenone.
Materials:
-
Photo-Differential Scanning Calorimeter (Photo-DSC) with a UV light source.
-
Standard monomer: e.g., Trimethylolpropane triacrylate (TMPTA).
-
Photoinitiators: 2-Ethoxy-1-phenylethanone and Benzophenone.
-
Co-initiator for Benzophenone: e.g., Ethyl-4-(dimethylamino)benzoate (EDMAB).
-
Inert gas supply (e.g., Nitrogen).
Procedure:
-
Formulation Preparation: Prepare two formulations:
-
Formulation A: TMPTA with a defined concentration of 2-Ethoxy-1-phenylethanone (e.g., 2 wt%).
-
Formulation B: TMPTA with the same molar concentration of Benzophenone and a suitable concentration of EDMAB (e.g., 1:1 molar ratio to Benzophenone).
-
-
Sample Preparation: Accurately weigh a small amount (e.g., 2-5 mg) of the formulation into a transparent DSC pan.
-
Photo-DSC Analysis:
-
Place the sample pan in the Photo-DSC cell.
-
Equilibrate the sample at a constant isothermal temperature (e.g., 25°C) under a nitrogen purge.
-
Irradiate the sample with a UV light source of a specific intensity and wavelength range for a defined period.
-
Record the heat flow as a function of time.
-
-
Data Analysis:
-
Integrate the area under the exothermic peak to determine the total heat of polymerization (ΔH).
-
Calculate the degree of conversion by dividing ΔH by the theoretical heat of polymerization for the monomer.
-
Determine the maximum rate of polymerization (Rp,max) from the peak of the heat flow curve.
-
Caption: Workflow for Photo-DSC analysis of photoinitiator efficiency.
Protocol 2: Real-Time Monitoring of Photopolymerization using RT-FTIR
Objective: To continuously monitor the conversion of monomer functional groups as a function of time.
Materials:
-
Fourier Transform Infrared (FTIR) Spectrometer equipped with a UV light source for real-time measurements.
-
Formulations as prepared in Protocol 1.
-
KBr plates or an Attenuated Total Reflectance (ATR) crystal.
Procedure:
-
Sample Preparation: Place a thin film of the formulation between two KBr plates or directly onto an ATR crystal.
-
RT-FTIR Measurement:
-
Place the sample in the FTIR sample compartment.
-
Initiate UV irradiation.
-
Simultaneously, collect FTIR spectra at regular, short intervals.
-
-
Data Analysis:
-
Monitor the decrease in the peak area of a characteristic absorption band of the monomer's reactive group (e.g., ~1635 cm⁻¹ for the C=C bond of acrylates).
-
Calculate the percentage conversion at each time point by comparing the peak area to its initial value.
-
Plot conversion versus time to obtain the polymerization profile.
-
Caption: Workflow for RT-FTIR analysis of photopolymerization kinetics.
Conclusion: Selecting the Right Tool for the Job
The choice between 2-Ethoxy-1-phenylethanone and benzophenone is not a matter of one being universally superior to the other, but rather a decision based on the specific requirements of the application.
Choose 2-Ethoxy-1-phenylethanone (or other Type I photoinitiators) when:
-
High cure speed is paramount.
-
The formulation is a clear or non-pigmented coating or adhesive.
-
Through-cure of thick sections is required (though this can also be influenced by the absorption characteristics).
-
Simplicity of formulation is desired, as no co-initiator is needed.
Choose Benzophenone (or other Type II photoinitiators) when:
-
The formulation is pigmented or contains UV absorbers. The longer wavelength absorption of benzophenone can be advantageous in these systems.
-
Excellent surface cure is a primary requirement. The hydrogen abstraction mechanism is particularly effective at the surface where oxygen inhibition is most pronounced.
-
Cost is a major consideration, as benzophenone is generally a very cost-effective photoinitiator.
For professionals in drug development, where purity, low extractables, and biocompatibility are of utmost importance, a thorough evaluation of the photoproducts of both the photoinitiator and, in the case of Type II systems, the co-initiator is essential. While Type I initiators offer faster cures, the potential for leachable cleavage byproducts must be carefully assessed. Type II systems may offer advantages in terms of the photoinitiator itself not being consumed, but the byproducts of the co-initiator must be equally scrutinized.
Ultimately, the optimal choice will be guided by a combination of theoretical understanding and empirical data generated through rigorous experimental evaluation as outlined in this guide.
References
- Kotnik, K., et al. (2016). Photolytic fate and genotoxicity of benzophenone-derived compounds and their photodegradation mixtures in the aqueous environment. Chemosphere, 144, 1346-1354.
- BenchChem. (2025). A Comparative Guide to Norrish Type I Photoinitiators for Researchers and Drug Development Professionals.
- Tintoll. (n.d.).
- Smith, C., Fairbrother, D. H., & Prasse, C. (2025). Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight. Environmental Science: Processes & Impacts.
- BenchChem. (2025). A Comparative Guide to Photoinitiators: 2',4',6'-Trimethylacetophenone vs. Benzophenone.
- Bomar. (2022, January 31).
- Yang, J., Shi, S., Xu, F., & Nie, J. (2012). Synthesis and photopolymerization kinetics of benzophenone sesamol one-component photoinitiator. Photochemical & Photobiological Sciences, 11(9), 1533-1539.
- BenchChem. (2025). A Comparative Guide to Norrish Type I Photoinitiators for Researchers and Drug Development Professionals.
- ACS Publications. (2025, May 12).
- ACS Publications. (2025, May 12).
- SciSpace. (2012, April 25).
- Royal Society of Chemistry. (2023, March 31).
- BenchChem. (2025). A Comparative Guide to Photoinitiators: 2',4',6'-Trimethylacetophenone vs. Benzophenone.
- ResearchGate. (n.d.).
- MDPI. (n.d.).
- Tintoll. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). A) Photoinitiating mechanisms of Norrish type I and Norrish type II...
- PMC. (2022, August 25). A Study on the Photopolymerization Kinetics of Selected Dental Resins Using Fourier Infrared Spectroscopy (FTIR).
- Wikipedia. (n.d.). Norrish reaction.
- BenchChem. (2025).
- MDPI. (n.d.). Monitoring the Interfacial Polymerization of Piperazine and Trimesoyl Chloride with Hydrophilic Interlayer or Macromolecular Additive by In Situ FT-IR Spectroscopy.
- Sigma-Aldrich. (n.d.).
- MDPI. (2022, July 1).
- ResearchGate. (n.d.). (a) Acetophenone chemical structure; (b)
- MDPI. (n.d.). Curing Kinetic Analysis of Acrylate Photopolymer for Additive Manufacturing by Photo-DSC.
- RSC Publishing. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). A fragmentation pathway of benzophenone formed in MS, take 2,6,4 -
- National Institute of Standards and Technology. (n.d.). Benzophenone - the NIST WebBook.
- YouTube. (2019, December 17). Thermal Analysis of UV-Curing Polymers - DSC, DMA, DEA.
- BenchChem. (2025). Comparative Analysis of Photoinitiators: Benzophenone vs. 2,2'-Sulfonylbis(1-phenylethanone).
- BenchChem. (2025). Application Notes and Protocols for Photopolymerization Kinetics with 2,2'-Sulfonylbis(1-phenylethanone).
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for 2,2'-Sulfonylbis(1-phenylethanone)
- ResearchGate. (n.d.). (PDF) Kinetics of Benzophenone Ketyl Free Radicals Recombination in a Polymer: Reactivity in the Polymer Cage vs. Reactivity in the Polymer Bulk.
- PMC. (n.d.).
- PubMed. (2015, March 15).
- Herald Scholarly Open Access. (2020, June 3). Photodegradation Products and their Analysis in Food.
- Rasayan Journal of Chemistry. (n.d.). BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS.
- Master Organic Chemistry. (2016, September 26). UV-Vis Spectroscopy: Absorbance of Carbonyls.
- ResearchGate. (n.d.). (PDF) Photodegradation Products And Their Analysis In Food.
- ResearchGate. (n.d.).
- PubChem. (n.d.). 2-Phenoxy-1-phenylethanone.
- science-softCon. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Free Radical Photoinitiators, Type 1/I Photoinitiator | Tintoll [uvabsorber.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Using mass spectrometry to highlight structures of degradation compounds obtained by photolysis of chloroacetamides: case of acetochlor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Benzophenone [webbook.nist.gov]
- 10. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Publish Comparison Guide: Validation of 2-Ethoxy-1-phenylethanone Synthesis by NMR Spectroscopy
Executive Summary
2-Ethoxy-1-phenylethanone (also known as
This guide provides a technical comparison between the standard Williamson Ether Synthesis (Method A) and Acid-Catalyzed Etherification (Method B).[1] It focuses on the Nuclear Magnetic Resonance (NMR) validation of the product, establishing a self-validating analytical framework to distinguish the target molecule from potent lachrymatory starting materials (
Part 1: Strategic Synthesis Comparison
While multiple routes exist, two primary methodologies dominate the bench-scale synthesis of phenacyl ethers.[1] The choice of method heavily influences the impurity profile detectable by NMR.
Method A: Williamson Ether Synthesis (Recommended)
Mechanism:
Method B: Acid-Catalyzed Etherification
Mechanism: Protonation of
Performance Data Comparison
| Metric | Method A (Williamson) | Method B (Acid-Catalysis) |
| Typical Yield | 85 - 92% | 45 - 60% |
| Reaction Time | 1 - 3 Hours | 12 - 24 Hours |
| Atom Economy | Moderate (Stoichiometric salt waste) | High (Water is only byproduct) |
| Purification | Recrystallization / Filtration | Column Chromatography often required |
| Key Impurity | Unreacted Bromide (Lachrymator) | Unreacted Alcohol / Acetal |
Part 2: Experimental Protocol (Method A)
This protocol is optimized for Method A due to its superior yield and distinct NMR validation markers.
Reagents:
- -Bromoacetophenone (10 mmol, 1.99 g)[1]
-
Absolute Ethanol (30 mL)
-
Potassium Carbonate (
, anhydrous, 15 mmol, 2.07 g)
Workflow:
-
Solvation: Dissolve
-bromoacetophenone in absolute ethanol in a round-bottom flask.-
Note: Ensure the bromide is fully dissolved before adding base to prevent localized "hotspots" of elimination.
-
-
Activation: Add anhydrous
in a single portion. -
Reflux: Heat the mixture to a gentle reflux (
) for 90 minutes. Monitor via TLC (Hexane:EtOAc 8:2). -
Workup: Cool to room temperature. Filter off the inorganic salts (
, excess ). -
Isolation: Concentrate the filtrate under reduced pressure. The residue is redissolved in
, washed with water ( ) to remove residual salts/ethanol, dried over , and concentrated to yield the crude oil.
Part 3: NMR Validation Framework
This section details the self-validating logic required to confirm structure and purity. The presence of the ethoxy group provides a unique spin system that acts as an internal standard against the aromatic ring.
Expected NMR Shifts ( , 400 MHz)
| Moiety | Proton Count | Multiplicity | Chemical Shift ( | Diagnostic Value |
| Aromatic Ring | 2H (Ortho) | Multiplet | 7.90 - 7.95 | Confirms benzoyl core integrity.[1] |
| Aromatic Ring | 3H (Meta/Para) | Multiplet | 7.40 - 7.60 | Integration Reference (Total Ar = 5H).[1] |
| 2H | Singlet | 4.72 | Critical: Distinct from SM ( | |
| Ethoxy | 2H | Quartet ( | 3.65 | Confirms ether linkage. |
| Ethoxy | 3H | Triplet ( | 1.28 | Confirms ethyl chain termination. |
The "Self-Validating" Integration Logic
To confirm the product without external standards, calculate the integration ratio (
-
Theoretical:
-
Experimental: If Ratio > 1.0, significant non-ethoxy impurities (like acetophenone derivatives) are present. If Ratio < 1.0, residual solvent (ethanol) or side-product is present.[1]
Impurity Profiling
Scenario 1: Unreacted Starting Material (
-
Look for a singlet at
4.45 ppm . -
Causality: Incomplete reaction time or degraded base.
-
Action: If present >5%, re-subject to basic conditions.
Scenario 2: Hydrolysis Product (
-
Look for a broad singlet (
) variable around 3.0 - 4.0 ppm (exchangeable with ).[1] -
The
-methylene shifts to 4.85 ppm .[1] -
Causality: Wet ethanol or atmospheric moisture ingress.
Part 4: Visualizations
Diagram 1: Synthesis Pathway & Mechanistic Divergence
This diagram illustrates the competition between the desired substitution and the elimination side reaction.
Caption: Mechanistic bifurcation between the desired Williamson ether synthesis (
Diagram 2: NMR Logic Tree for Purity Assessment
A decision tree for researchers to interpret the crude NMR spectrum.
Caption: Step-by-step logic flow for interpreting
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 6259, Phenacyl bromide. Retrieved from [Link][1]
-
Master Organic Chemistry (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
Organic Chemistry Data (2025). 1H NMR Chemical Shifts - Characteristic Shifts of Functional Groups. Retrieved from [Link]
-
PrepChem. Synthesis of 2-bromo-1-phenylethanone (Alpha-bromoacetophenone). Retrieved from [Link]
-
Reich, H. J. Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1] Retrieved from [Link][1]
Sources
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-Ethoxy-1-phenylethanone
For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. The journey of a pharmaceutical compound from discovery to market is paved with rigorous testing, where the reliability of analytical methods is non-negotiable. This guide provides an in-depth technical comparison and cross-validation of two common analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantitative determination of 2-Ethoxy-1-phenylethanone. This compound, a key intermediate in various synthetic pathways, demands accurate and precise measurement to ensure the quality and consistency of downstream products.
This document is structured to provide not just procedural steps, but also the scientific rationale behind the experimental choices, ensuring a self-validating system of protocols. Every claim is substantiated with references to authoritative guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).
The Imperative of Cross-Validation
Before delving into the methodologies, it is crucial to understand the "why" of cross-validation. When two different analytical methods are used to measure the same analyte, cross-validation serves as a documented process to demonstrate that both methods provide equivalent results.[1] This is critical in several scenarios, such as transferring a method between laboratories, comparing a new method to an established one, or when different techniques are employed throughout the lifecycle of a product. The successful cross-validation of analytical methods ensures data consistency and integrity, which are fundamental tenets of Good Manufacturing Practices (GMP).
Analytical Methodologies for 2-Ethoxy-1-phenylethanone
Based on the chemical properties of 2-Ethoxy-1-phenylethanone (a substituted acetophenone), two primary analytical techniques are proposed for its quantification: a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection and a Gas Chromatography-Mass Spectrometry (GC-MS) method.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for a wide range of compounds.[2][3][4][5][6] For 2-Ethoxy-1-phenylethanone, a C18 column is selected due to the non-polar nature of the analyte, and a mobile phase of acetonitrile and water provides a good balance of elution strength and compatibility with UV detection.
Experimental Protocol: HPLC Method
-
Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 245 nm
-
Injection Volume: 10 µL
-
-
Standard Preparation:
-
Accurately weigh and dissolve an appropriate amount of 2-Ethoxy-1-phenylethanone reference standard in the mobile phase to prepare a stock solution of 1000 µg/mL.
-
Prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by serial dilution of the stock solution with the mobile phase.
-
-
Sample Preparation:
-
Prepare a sample solution of 2-Ethoxy-1-phenylethanone in the mobile phase at a target concentration within the calibration range.
-
-
Analysis:
-
Inject the blank (mobile phase), followed by the calibration standards and sample solutions.
-
Record the peak area responses and construct a calibration curve by plotting peak area against concentration.
-
Determine the concentration of 2-Ethoxy-1-phenylethanone in the sample solution from the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It offers high specificity due to the mass spectrometric detection.
Experimental Protocol: GC-MS Method
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL (splitless)
-
MS Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-300
-
-
Standard and Sample Preparation:
-
Prepare stock and calibration standards of 2-Ethoxy-1-phenylethanone in a suitable solvent such as dichloromethane or ethyl acetate, following a similar dilution scheme as for the HPLC method.
-
Prepare the sample solution in the same solvent.
-
-
Analysis:
-
Inject the blank, calibration standards, and sample solutions.
-
Monitor the total ion chromatogram (TIC) and extract the ion chromatogram for the characteristic fragment ions of 2-Ethoxy-1-phenylethanone to enhance specificity.
-
Construct a calibration curve and determine the sample concentration.
-
Cross-Validation Protocol
The cross-validation of the HPLC and GC-MS methods will be performed by analyzing the same set of samples and comparing the results. The protocol is designed to assess the agreement between the two methods in terms of accuracy and precision.
Cross-Validation Workflow
Caption: Logical flow from analyte to method interchangeability.
Conclusion
This guide has provided a comprehensive framework for the cross-validation of HPLC and GC-MS analytical methods for the quantification of 2-Ethoxy-1-phenylethanone. By adhering to the detailed protocols and acceptance criteria outlined, researchers and drug development professionals can ensure the generation of consistent, reliable, and interchangeable data, regardless of the analytical technique employed. The principles of scientific integrity, grounded in authoritative guidelines, are the bedrock of robust analytical method validation and, by extension, the development of safe and effective pharmaceuticals.
References
-
International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]
-
U.S. Food and Drug Administration. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
Global Bioanalysis Consortium. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(6), 1165–1174. [Link]
- Armbruster, D. A., & Pry, T. (2008). Statistical Analysis in Method Comparison Studies Part One.
- Bland, J. M., & Altman, D. G. (1986). Statistical methods for assessing agreement between two methods of clinical measurement. The Lancet, 327(8476), 307–310.
- Passing, H., & Bablok, W. (1983). A new biometrical procedure for testing the equality of measurements from two different analytical methods. Journal of Clinical Chemistry and Clinical Biochemistry, 21(11), 709–720.
- NHS Pharmaceutical Quality Control. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods.
-
BioPharm International. (2003). Method Validation Guidelines. [Link]
- Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- Little, T. A. (2016). Establishing Acceptance Criteria for Analytical Methods. Pharmaceutical Technology, 40(10), 42-49.
- Dong, M. W. (2019). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 37(11), 838-847.
- Bakshi, M., & Singh, S. (2002). Stability-indicating HPLC method development—a review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
- Sharma, S., & Singh, S. (2013). Stability indicating HPLC method development: a review. International Journal of Pharmacy and Pharmaceutical Sciences, 5(Suppl 2), 215-221.
- Saudagar, R. B., & Mahale, M. M. (2019). Stability Indicating HPLC Method Development: A Review. Journal of Drug Delivery and Therapeutics, 9(3-s), 835-841.
- International Journal of Research in Pharmaceutical and Medical Sciences. (2023). Stability Indicating HPLC Method Development: A Review. IRJPMS, 2(1), 1-10.
Sources
- 1. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. scispace.com [scispace.com]
- 4. (PDF) STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW [academia.edu]
- 5. jddtonline.info [jddtonline.info]
- 6. irjpms.com [irjpms.com]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of 2-Ethoxy-1-phenylethanone and Its Derivatives
For Distribution To: Researchers, scientists, and drug development professionals.
Introduction: Unveiling Molecular Nuances Through Spectroscopy
In the realm of medicinal chemistry and materials science, acetophenone derivatives serve as crucial building blocks and pharmacophores. Among these, 2-Ethoxy-1-phenylethanone and its analogues are of significant interest due to their versatile chemical nature. Understanding the precise structural characteristics of these molecules is paramount for predicting their reactivity, biological activity, and physical properties. Spectroscopic techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are indispensable tools in this endeavor, providing a detailed "fingerprint" of a molecule's architecture.
This guide provides an in-depth comparative analysis of the spectroscopic data for 2-Ethoxy-1-phenylethanone and two of its para-substituted derivatives: one with an electron-donating group (EDG), 2-Ethoxy-1-(4-methoxyphenyl)ethanone, and one with an electron-withdrawing group (EWG), 1-(4-chlorophenyl)-2-ethoxyethanone. By examining the subtle yet significant shifts and changes in their respective spectra, we can elucidate the profound influence of electronic effects on molecular structure and behavior. This guide is designed to not only present the data but also to explain the underlying principles, offering a robust framework for researchers in the field.
Part 1: The Spectroscopic Workflow: A Self-Validating Protocol
The acquisition of high-quality, reproducible spectroscopic data is the bedrock of any comparative analysis. The following protocols are designed to be self-validating, ensuring accuracy and reliability.
Experimental Protocols
1.1.1 Sample Preparation:
-
For NMR Spectroscopy: Approximately 10-20 mg of the solid sample was dissolved in 0.6-0.8 mL of deuterated chloroform (CDCl3) containing 1% tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.
-
For IR Spectroscopy: A small amount of the solid sample was finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.[1]
-
For Mass Spectrometry: A dilute solution of the sample was prepared in a suitable volatile solvent like methanol or acetonitrile for analysis by electron ionization (EI).
1.1.2 Instrumentation and Data Acquisition:
-
¹H and ¹³C NMR: Spectra were recorded on a 400 MHz spectrometer. ¹H NMR spectra were acquired with 16 scans, and ¹³C NMR spectra were acquired with 1024 scans.
-
FT-IR: Spectra were obtained using a Fourier Transform Infrared spectrometer over a range of 4000-400 cm⁻¹.
-
Mass Spectrometry: EI-MS was performed on a quadrupole mass spectrometer with an ionization energy of 70 eV.
The logical flow of this experimental setup ensures that each step builds upon the last, from careful sample preparation to precise data acquisition, minimizing the potential for error and ensuring the integrity of the results.
Caption: A streamlined workflow from sample preparation to data acquisition and analysis.
Part 2: Comparative Spectroscopic Analysis
The true power of spectroscopy lies in the comparative analysis of related structures. By observing how spectral features change with modifications to the molecular framework, we can deduce detailed information about electronic distribution and bonding.
Infrared (IR) Spectroscopy: Probing Vibrational Modes
The IR spectrum provides information about the vibrational frequencies of functional groups within a molecule. The carbonyl (C=O) stretching frequency is particularly sensitive to the electronic environment.
| Compound | Substituent (para-) | C=O Stretch (cm⁻¹) | Key Observation |
| 2-Ethoxy-1-phenylethanone | -H (Parent) | ~1695 | Baseline for comparison. |
| 2-Ethoxy-1-(4-methoxyphenyl)ethanone | -OCH₃ (EDG) | ~1684 | Lower frequency due to increased single bond character of C=O.[2][3][4] |
| 1-(4-chlorophenyl)-2-ethoxyethanone | -Cl (EWG) | ~1690 | Slightly lower frequency than parent, but higher than EDG-substituted. |
Causality Behind the Shifts: Conjugation of the carbonyl group with the phenyl ring lowers the C=O stretching frequency compared to a non-conjugated ketone (typically ~1715 cm⁻¹).[5][6][7] This is due to the delocalization of π-electrons, which imparts more single-bond character to the C=O bond, weakening it and thus lowering its vibrational frequency.[4]
-
Electron-Donating Group (-OCH₃): The methoxy group donates electron density into the aromatic ring through resonance, enhancing conjugation with the carbonyl group. This increased electron delocalization further weakens the C=O bond, resulting in a more significant shift to a lower wavenumber.[2][3]
-
Electron-Withdrawing Group (-Cl): The chloro group withdraws electron density inductively but can donate weakly through resonance. The net effect is a less pronounced change compared to the strong donating effect of the methoxy group.
Caption: Relationship between substituent electronic effects and IR carbonyl stretching frequency.
¹H NMR Spectroscopy: Mapping the Proton Environment
¹H NMR spectroscopy provides detailed information about the chemical environment of protons in a molecule. The chemical shift (δ) is highly sensitive to the electron density around a proton.
| Compound | Substituent | Aryl Protons (δ, ppm) | -CH₂- Protons (δ, ppm) |
| 2-Ethoxy-1-phenylethanone | -H | ~7.48-7.95 (m) | ~4.57 (s) |
| 2-Ethoxy-1-(4-methoxyphenyl)ethanone | -OCH₃ | ~6.97 (d), ~7.90 (d) | ~4.51 (s) |
| 1-(4-chlorophenyl)-2-ethoxyethanone | -Cl | ~7.42 (d), ~8.80 (d) | ~4.52 (s) |
Interpreting the Chemical Shifts: The protons on the aromatic ring are deshielded due to the ring current effect, causing them to appear at a high chemical shift (downfield).[8][9]
-
Electron-Donating Group (-OCH₃): The methoxy group increases electron density in the ring, particularly at the ortho and para positions.[10] This shielding effect causes the aromatic protons to shift upfield (to a lower δ value) compared to the parent compound.
-
Electron-Withdrawing Group (-Cl): The chloro group decreases electron density in the ring, deshielding the aromatic protons and causing them to shift downfield (to a higher δ value).[10]
-
α-Methylene Protons (-CH₂-): The protons on the methylene group adjacent to the carbonyl are also deshielded by the electronegative oxygen atom. Their chemical shift is less affected by the para-substituent on the phenyl ring, as the electronic effect diminishes with distance.
Mass Spectrometry: Elucidating Fragmentation Patterns
Electron Ionization Mass Spectrometry (EI-MS) involves bombarding a molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺) and its subsequent fragmentation.[11][12] The fragmentation pattern is a unique characteristic of a molecule's structure.[13]
Key Fragmentation Pathways: A primary fragmentation pathway for these compounds is the alpha-cleavage of the bond between the carbonyl group and the adjacent methylene group. This results in the formation of a stable acylium ion.
| Compound | Substituent | Molecular Ion (m/z) | Base Peak (m/z) | Identity of Base Peak |
| 2-Ethoxy-1-phenylethanone | -H | 164 | 105 | [C₆H₅CO]⁺ |
| 2-Ethoxy-1-(4-methoxyphenyl)ethanone | -OCH₃ | 194 | 135 | [CH₃OC₆H₄CO]⁺ |
| 1-(4-chlorophenyl)-2-ethoxyethanone | -Cl | 198/200 | 139/141 | [ClC₆H₄CO]⁺ |
Analysis of Fragmentation:
-
Parent Compound: The base peak at m/z 105 corresponds to the benzoyl cation, a highly stable fragment.
-
-OCH₃ Derivative: The base peak at m/z 135 is the 4-methoxybenzoyl cation. The presence of the electron-donating methoxy group stabilizes this cation.
-
-Cl Derivative: The base peak appears as a pair of peaks at m/z 139 and 141, with an approximate 3:1 intensity ratio. This is the characteristic isotopic signature of a chlorine atom, confirming the presence of the 4-chlorobenzoyl cation.
The stability of the resulting fragment ions often dictates the most favorable fragmentation pathways.[12][13] Aromatic structures, in general, tend to produce stable molecular ions.[12][14]
Conclusion
This guide demonstrates that a multi-faceted spectroscopic approach provides a comprehensive understanding of the structural and electronic properties of 2-Ethoxy-1-phenylethanone and its derivatives. The observed shifts in IR and NMR spectra, along with the characteristic fragmentation patterns in mass spectrometry, correlate directly with the electronic nature of the substituents on the phenyl ring. Electron-donating groups increase electron density, leading to lower C=O stretching frequencies and upfield shifts in ¹H NMR, while electron-withdrawing groups have the opposite effect. This systematic comparison not only allows for the unambiguous identification of these compounds but also provides valuable insights for predicting their chemical behavior in various applications, from drug design to materials science.
References
-
Infrared Spectrometry. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]
-
Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR) [Video]. YouTube. Retrieved from [Link]
-
Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Retrieved from [Link]
-
Carbonyl - compounds - IR - spectroscopy. (n.d.). Retrieved from [Link]
-
IR Absorption Frequency: Delocalization. (2024, December 5). JoVE. Retrieved from [Link]
-
Influence of Substituents on the Through-Space Shielding of Aromatic Rings. (2025, August 10). ACS Publications. Retrieved from [Link]
-
Fragmentation in Mass Spectrometry. (n.d.). ResearchGate. Retrieved from [Link]
-
Fragmentation Mechanisms. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]
-
Mass Spectrometry. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]
-
Fragmentation (mass spectrometry). (n.d.). Wikipedia. Retrieved from [Link]
-
Fragmentation Patterns in Mass Spectrometry. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]
-
The Carbonyl Group, Part I: Introduction. (2017, September 1). Spectroscopy Online. Retrieved from [Link]
-
IR: ketones. (n.d.). University of Calgary. Retrieved from [Link]
-
Substituent effects in infrared spectroscopy. Part 5. Carbonyl stretching frequency in meta- and para-substituted aromatic carbonyl compounds. (1979, May 15). Semantic Scholar. Retrieved from [Link]
-
Substituent Effects on the NMR Chemical Shifts of Aromatic Side Chain Protons. I. The Effects of meta-Substituents. (1970, May 1). Semantic Scholar. Retrieved from [Link]
-
Spectroscopy of Aromatic Compounds. (2024, March 17). Chemistry LibreTexts. Retrieved from [Link]
-
Lab 2 - Infrared Spectroscopy (IR). (n.d.). WebAssign. Retrieved from [Link]
-
Spectroscopy of Aldehydes and Ketones. (n.d.). NC State University Libraries. Retrieved from [Link]
-
NMR Sample Preparation. (n.d.). University of California, San Diego. Retrieved from [Link]
-
INFRARED SPECTROSCOPY (IR). (n.d.). University of Texas at Dallas. Retrieved from [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]
-
NMR Spectroscopy of Aromatic Compounds (#1e). (n.d.). ResearchGate. Retrieved from [Link]
-
Supplementary Information. (n.d.). Retrieved from [Link]
Sources
- 1. webassign.net [webassign.net]
- 2. Infrared Spectrometry [www2.chemistry.msu.edu]
- 3. chem.pg.edu.pl [chem.pg.edu.pl]
- 4. Video: IR Absorption Frequency: Delocalization [jove.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. Mass Spectrometry [www2.chemistry.msu.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
A Comprehensive Guide to Determining the Quantum Yield of 2-Ethoxy-1-phenylethanone: A Comparative Analysis for Photoinitiation Efficiency
In the realm of photopolymerization, the efficacy of a photoinitiator is paramount to achieving desired material properties and curing speeds. The quantum yield (Φ) stands as a critical metric, quantifying the efficiency of photon absorption in generating the radical species necessary to initiate polymerization. This guide provides a detailed exploration of the experimental determination of the quantum yield for 2-Ethoxy-1-phenylethanone, a Type I photoinitiator. We will delve into the underlying photochemical principles, present a rigorous, self-validating experimental protocol, and compare its potential performance against established alternatives in the field. This document is intended for researchers, scientists, and professionals in drug development and material science who require a deep, practical understanding of photoinitiator characterization.
The Significance of Quantum Yield in Photoinitiation
The quantum yield of a photoinitiator is defined as the number of initiating radicals produced per photon absorbed. A higher quantum yield signifies a more efficient conversion of light energy into chemical energy, directly impacting the rate and extent of polymerization. For Type I photoinitiators, such as 2-Ethoxy-1-phenylethanone, the quantum yield of photodissociation is the key parameter of interest. This value dictates the concentration of active radicals generated for a given light intensity and exposure time, influencing everything from curing depth in thick samples to the final cross-linking density of the polymer network.
The Photochemical Heart of the Matter: The Norrish Type I Reaction
Upon absorption of ultraviolet (UV) light, 2-Ethoxy-1-phenylethanone is expected to undergo a Norrish Type I cleavage, a characteristic photochemical reaction for ketones.[1][2] This process involves the homolytic cleavage of the carbon-carbon bond alpha to the carbonyl group.
The molecule is first excited from its ground state (S₀) to an excited singlet state (S₁). Through a rapid process called intersystem crossing, it can transition to a more stable triplet state (T₁). From either the excited singlet or triplet state, the α-cleavage occurs, generating two radical fragments: a benzoyl radical and an ethoxymethyl radical. Both of these radical species are capable of initiating the polymerization of monomers, such as acrylates or methacrylates. The efficiency of this cleavage process is what we aim to quantify with the quantum yield.
Caption: Norrish Type I cleavage pathway of 2-Ethoxy-1-phenylethanone.
Experimental Determination of Photodissociation Quantum Yield
Principle of the Relative Method
The relative method is a widely accepted technique for determining quantum yields.[3] It relies on irradiating the sample of interest and a chemical actinometer under identical conditions (wavelength, light intensity, geometry). By comparing the rate of disappearance of the sample to the rate of a known photoreaction of the actinometer, the quantum yield of the sample can be calculated using the following equation:
Φsample = Φact * (ksample / kact) * (εact / εsample)
Where:
-
Φ is the quantum yield.
-
k is the rate of the photochemical reaction (often determined from the initial slope of a concentration vs. time plot).
-
ε is the molar extinction coefficient at the irradiation wavelength.
Experimental Workflow
Caption: Experimental workflow for relative quantum yield determination.
Detailed Protocol
Materials and Equipment:
-
2-Ethoxy-1-phenylethanone: High purity grade.
-
Chemical Actinometer: Potassium ferrioxalate is a suitable choice for the UV region.
-
Solvent: Acetonitrile (spectroscopic grade), as it is transparent in the relevant UV range and a good solvent for many organic compounds.
-
UV-Vis Spectrophotometer: For measuring absorbance and monitoring the reaction.
-
Irradiation Source: A collimated UV lamp with a narrow bandpass filter for a specific wavelength (e.g., 313 nm or 365 nm). A "merry-go-round" reactor is ideal for ensuring identical irradiation conditions.
-
Quartz Cuvettes: Matched pair for spectrophotometry.
Step-by-Step Methodology:
-
Solution Preparation:
-
Prepare a stock solution of 2-Ethoxy-1-phenylethanone in acetonitrile of a known concentration (e.g., 1 x 10⁻³ M).
-
Prepare the potassium ferrioxalate actinometer solution (e.g., 6.0 x 10⁻³ M in 0.05 M H₂SO₄).
-
-
Spectroscopic Characterization:
-
Record the UV-Vis absorption spectrum of 2-Ethoxy-1-phenylethanone to determine its molar extinction coefficient (ε) at the chosen irradiation wavelength (λirr).
-
The molar extinction coefficient of the ferrioxalate actinometer at common irradiation wavelengths is well-documented.
-
-
Irradiation and Monitoring:
-
Place a known volume of the 2-Ethoxy-1-phenylethanone solution in a quartz cuvette and irradiate it with the UV source.
-
At regular time intervals, remove the cuvette and record its full UV-Vis spectrum. The disappearance of the starting material can be monitored by the decrease in its characteristic absorption peak.
-
Repeat the exact same procedure with the potassium ferrioxalate actinometer solution.
-
-
Data Analysis:
-
For 2-Ethoxy-1-phenylethanone, plot the absorbance at its λmax versus irradiation time. The initial slope of this plot is proportional to the initial rate of its photolysis (ksample).
-
For the ferrioxalate actinometer, the amount of Fe²⁺ produced is determined by adding a solution of 1,10-phenanthroline, which forms a colored complex that can be quantified by UV-Vis spectrophotometry. The rate of Fe²⁺ formation gives kact.
-
Using the known quantum yield of the ferrioxalate actinometer (Φact is well-established at various wavelengths), calculate the quantum yield of 2-Ethoxy-1-phenylethanone using the relative quantum yield equation.
-
Self-Validation and Trustworthiness:
This protocol includes an inherent self-validation step. The use of a well-established chemical actinometer like potassium ferrioxalate provides a reliable benchmark.[4] Consistency in the measured photon flux by the actinometer across multiple runs ensures the reliability of the experimental setup. Furthermore, determining the quantum yield at very low conversion rates (typically <10%) minimizes interference from photoproducts that might also absorb light.
Comparative Analysis with Alternative Photoinitiators
To contextualize the potential performance of 2-Ethoxy-1-phenylethanone, it is instructive to compare it with other widely used Type I photoinitiators. The following table presents the known photodissociation quantum yields of several common alternatives.
| Photoinitiator | Common Trade Name | Chemical Structure | Reported Quantum Yield (Φ) |
| 2-Ethoxy-1-phenylethanone | - | Phenylketone derivative | To be determined by the above protocol |
| 2-Hydroxy-2-methyl-1-phenyl-propan-1-one | Darocur 1173 | α-Hydroxyketone | ~0.3 |
| 1-Hydroxycyclohexyl phenyl ketone | Irgacure 184 | α-Hydroxyketone | ~0.4 |
| 2,2-Dimethoxy-2-phenylacetophenone | Irgacure 651 | Benzil Ketal | ~0.3 |
| Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide | TPO | Acylphosphine Oxide | ~0.9 |
Note: Quantum yields can be solvent and wavelength-dependent. The values presented are representative for typical conditions.
Interpretation and Field Insights:
-
α-Hydroxyketones (Darocur 1173, Irgacure 184): These are workhorse photoinitiators known for their good reactivity and low yellowing. Their quantum yields in the range of 0.3-0.4 indicate a moderate efficiency.
-
Acylphosphine Oxides (TPO): TPO exhibits a significantly higher quantum yield, approaching unity. This high efficiency makes it particularly suitable for pigmented systems and applications requiring deep curing, as it can make very effective use of the photons that penetrate the sample.
-
2-Ethoxy-1-phenylethanone: Structurally, it is an α-alkoxy acetophenone. Its quantum yield is anticipated to be in a similar range to other acetophenone-derived photoinitiators like the α-hydroxyketones. However, the ethoxy group may influence the stability of the resulting radical and the photophysical properties of the excited state, making experimental determination essential. A quantum yield in the range of 0.3-0.5 would position it as a viable alternative to the widely used α-hydroxyketones. Should its quantum yield be higher, it could offer advantages in curing speed or efficiency.
Conclusion
While the precise quantum yield of 2-Ethoxy-1-phenylethanone remains to be definitively published, this guide has established the scientific framework for its determination and contextualized its potential performance. By understanding the underlying Norrish Type I mechanism and employing the detailed, self-validating experimental protocol provided, researchers can accurately characterize this and other novel photoinitiators. This crucial data point, once determined, will allow for a direct and objective comparison with established alternatives, enabling informed decisions in the formulation of next-generation photocurable materials. The principles and methodologies outlined herein are fundamental to advancing the science of photopolymerization and unlocking the full potential of new photoinitiator technologies.
References
-
Kuhn, H. J., Braslavsky, S. E., & Schmidt, R. (2004). Chemical actinometry. Pure and Applied Chemistry, 76(12), 2105-2146. [Link]
-
Horiba Scientific. (n.d.). A Guide to Recording Fluorescence Quantum Yields. [Link]
-
Wikipedia. (n.d.). Norrish reaction. [Link]
-
Lalevée, J., & Fouassier, J. P. (2012). Photopolymerization Initiators. In Polymer Science: A Comprehensive Reference (Vol. 4, pp. 133-163). Elsevier. [Link]
Sources
Cost-Benefit Analysis of 2-Ethoxy-1-phenylethanone Synthesis Routes
Executive Summary
2-Ethoxy-1-phenylethanone (CAS: 22009-38-7), also known as
This guide objectively compares these routes. Route A is the industrial standard due to low raw material costs but suffers from severe safety handling requirements (lachrymatory intermediates).[1] Route B offers a cleaner, more direct synthesis with fewer steps but incurs higher reagent costs and significant aluminum waste.[1]
Route A: Nucleophilic Substitution (The Industrial Standard)[1]
This route involves the bromination of acetophenone followed by etherification with ethanol.[1] It is favored for its use of inexpensive, commodity chemicals.[1][2]
Reaction Pathway & Mechanism[1][3][4][5][6]
The synthesis proceeds in two stages.[1][3] First, acetophenone is brominated to form 2-bromoacetophenone (Phenacyl bromide).[1][4] Second, the bromide undergoes an
Figure 1: Two-step synthesis via phenacyl bromide intermediate.[1][5]
Detailed Experimental Protocol
Step 1: Synthesis of 2-Bromoacetophenone Caution: 2-Bromoacetophenone is a severe lachrymator.[1][4] Work exclusively in a fume hood.
-
Setup: Charge a 500 mL 3-neck flask with Acetophenone (0.25 mol, 30.0 g) and Glacial Acetic Acid (100 mL). Cool to <20°C using an ice bath.
-
Addition: Add Bromine (0.25 mol, 40.0 g) dropwise over 30 minutes. The solution will initially decolorize; persistence of red color indicates reaction completion.[1]
-
Workup: Pour the mixture into ice water (500 mL). The product precipitates as a solid.[1][6] Filter, wash with 50% cold ethanol, and recrystallize from ethanol.
-
Validation: Melting point should be 48–51°C [1].[1]
-
Step 2: Etherification
-
Reaction: Dissolve purified 2-Bromoacetophenone (0.1 mol, 19.9 g) in absolute Ethanol (100 mL). Add anhydrous Potassium Carbonate (
, 0.15 mol, 20.7 g) to act as an acid scavenger.[1] -
Conditions: Reflux the mixture for 2–3 hours. Monitor via TLC (Hexane:EtOAc 8:2) for the disappearance of the bromide.[1]
-
Isolation: Filter off inorganic salts (
). Concentrate the filtrate under reduced pressure. -
Purification: Distill the residue under vacuum or purify via column chromatography to yield the target ether.[1]
Critical Analysis
-
Pros: Low material cost; Acetophenone is a bulk commodity.[1] High atom economy in the second step.[1]
-
Cons: The intermediate is hazardous (lachrymator).[1][7] Two distinct chemical steps increase processing time.[1]
Route B: Friedel-Crafts Acylation (The Direct Approach)[1]
This route utilizes a "pre-functionalized" acyl chloride to construct the carbon skeleton in a single step.[1] It represents a modern, convergent synthesis strategy.[1]
Reaction Pathway & Mechanism[1][3][4][5][6]
Benzene reacts with ethoxyacetyl chloride in the presence of a Lewis Acid catalyst (
Figure 2: One-pot Friedel-Crafts acylation mechanism.[1]
Detailed Experimental Protocol
-
Setup: Flame-dry a 250 mL round-bottom flask under nitrogen atmosphere. Add anhydrous Aluminum Chloride (
, 0.12 mol, 16.0 g) and dry Benzene (50 mL). -
Addition: Cool the suspension to 0–5°C. Add Ethoxyacetyl chloride (0.1 mol, 12.2 g) dropwise over 20 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. If conversion is incomplete (check GC/TLC), heat to mild reflux (60°C) for 30 minutes.
-
Quenching: Pour the reaction mixture slowly onto crushed ice/HCl mixture to hydrolyze the aluminum complex.
-
Workup: Extract with Dichloromethane (DCM) or Ethyl Acetate.[1] Wash organic layer with brine, dry over
, and concentrate.[1] -
Purification: Vacuum distillation.
Critical Analysis
-
Pros: Single synthetic step.[1] Avoids handling lachrymatory alkyl halides.[1] High regioselectivity.[1]
-
Cons: Stoichiometric aluminum waste is environmentally burdensome.[1] Ethoxyacetyl chloride is significantly more expensive than acetophenone.[1] Benzene is a carcinogen (can be substituted with toluene for derivatives, but not for the parent molecule).[1]
-
Yield: ~80–90%.[1]
Comparative Data Analysis
The following table contrasts the two routes based on experimental data and industrial viability.
| Metric | Route A: Nucleophilic Substitution | Route B: Friedel-Crafts Acylation |
| Step Count | 2 Steps (Bromination + Etherification) | 1 Step (Acylation) |
| Overall Yield | 65 – 75% | 80 – 90% |
| Atom Economy | Moderate (Loss of HBr, KBr) | Low (Stoichiometric Al waste) |
| Raw Material Cost | Low (Acetophenone: ~$20/kg) | High (Ethoxyacetyl Cl: ~$150/kg) |
| Safety Profile | High Risk (Lachrymatory intermediate) | Moderate Risk (Corrosive reagents, Benzene) |
| Scalability | High (Standard batch reactors) | Moderate (Heat management, waste disposal) |
Recommendation
-
For Academic/Small Scale: Route B is recommended.[1] It is faster, requires less purification, and avoids the safety hazards of phenacyl bromide.
-
For Industrial/Large Scale: Route A is preferred solely due to cost.[1] The price difference between acetophenone and ethoxyacetyl chloride outweighs the operational complexity of the two-step process, provided that engineering controls for lachrymators are in place.[1]
References
-
Organic Syntheses , Coll.[1][8] Vol. 1, p. 480 (1941); Vol. 2, p. 480 (1943).[1] Phenacyl Bromide Preparation.
-
BenchChem Technical Guide . Reduction and Handling of 2-Bromoacetophenone. [1]
-
ChemGuide . Mechanism of Friedel-Crafts Acylation of Benzene.
-
PubChem Database . Compound Summary: 2-Ethoxy-1-phenylethanone (CAS 22009-38-7).[1] [1]
-
Organic Chemistry Portal . Synthesis of alpha-Hydroxyacetophenones (Analogous Chemistry).
Sources
- 1. Aprepitant - Wikipedia [en.wikipedia.org]
- 2. CN101462935B - A kind of synthetic method of α-bromoacetophenone compound - Google Patents [patents.google.com]
- 3. DE10331083B4 - Process for the preparation of p-methoxyacetophenone - Google Patents [patents.google.com]
- 4. Phenacyl bromide | C8H7BrO | CID 6259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Phenacyl bromide - Wikipedia [en.wikipedia.org]
- 6. 2-Phenoxy-1-phenylethanone | 721-04-0 [sigmaaldrich.com]
- 7. Sciencemadness Discussion Board - Phenacyl chloride - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. youtube.com [youtube.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
